Product packaging for 6-Methoxy-5-nitroquinoline(Cat. No.:CAS No. 6623-91-2)

6-Methoxy-5-nitroquinoline

Cat. No.: B014175
CAS No.: 6623-91-2
M. Wt: 204.18 g/mol
InChI Key: RYJDGHWDTDEBGQ-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B014175 6-Methoxy-5-nitroquinoline CAS No. 6623-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O3/c1-15-9-5-4-8-7(3-2-6-11-8)10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RYJDGHWDTDEBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288371
Record name 6-Methoxy-5-nitroquinoline
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6623-91-2
Record name 6-Methoxy-5-nitroquinoline
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Record name NSC 55494
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Record name NSC55494
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Record name 6-Methoxy-5-nitroquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methoxy-5-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Core Chemical Identity

Chemical Name: this compound CAS Number: 6623-91-2[1] Molecular Formula: C₁₀H₈N₂O₃[1] Molecular Weight: 204.18 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for formulation.

PropertyValueSource
Melting Point 101-103 °CN/A
Boiling Point (Predicted) 371.9 ± 27.0 °CN/A
Density (Predicted) 1.337 ± 0.06 g/cm³N/A
Solubility Acetonitrile (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly)N/A
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and characteristic shifts influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core and the methoxy group, with the carbon attached to the nitro group and those in its vicinity being significantly deshielded.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-O stretching of the methoxy group, the N-O stretching of the nitro group (typically two bands), and C=C and C=N stretching vibrations of the quinoline ring. The NIST WebBook provides an IR spectrum for the isomeric 6-methoxy-8-nitroquinoline, which may offer some comparative insights.[2]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (204.18 g/mol ).

Synthesis and Reactivity

Synthesis: Detailed, peer-reviewed synthesis procedures specifically for this compound are not widely documented in readily accessible literature. However, its synthesis can be logically approached through established methods for quinoline and nitroquinoline synthesis. A plausible synthetic strategy involves the nitration of 6-methoxyquinoline.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration p-Anisidine p-Anisidine 6-Methoxyquinoline 6-Methoxyquinoline p-Anisidine->6-Methoxyquinoline Glycerol, H₂SO₄, Oxidizing Agent This compound This compound 6-Methoxyquinoline->this compound HNO₃, H₂SO₄

References

6-Methoxy-5-nitroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methoxy-5-nitroquinoline

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the properties, synthesis, and potential applications of this compound. By integrating established chemical principles with data from analogous compounds, this document provides a robust framework for understanding and utilizing this valuable heterocyclic intermediate.

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The fusion of benzene and pyridine rings creates a unique electronic architecture, imparting significant biological activity. The parent compound, 6-methoxyquinoline, is a key intermediate in the synthesis of pharmaceuticals, including agents with anti-cancer and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety and a versatile chemical handle, dramatically influences the molecule's reactivity and potential applications. This guide focuses specifically on the 5-nitro isomer, this compound, a compound poised for exploration in synthetic and pharmaceutical programs.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. While detailed, interpreted spectroscopic data remains limited in peer-reviewed literature, characteristic signatures can be predicted based on its structure and comparison with related compounds.

Core Properties

A compilation of the key identifiers and physical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₈N₂O₃ [2][3][4]
Molecular Weight 204.18 g/mol [2][3][4][5]
CAS Number 6623-91-2 [2][4][6]
Appearance Not specified (likely yellow solid) Inferred
Melting Point 101-103 °C [5]
Boiling Point 371.9 ± 27.0 °C (Predicted) [5]
IUPAC Name This compound N/A

| Synonyms | 5-Nitro-6-methoxyquinoline, NSC 55494 |[5] |

Spectroscopic Characterization (Predicted)

Experimental spectra (¹H NMR, ¹³C NMR, IR, MS) are reported to be available from commercial vendors.[7] In the absence of publicly interpreted spectra, the following section outlines the expected analytical signatures essential for structural verification.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the quinoline core, in addition to a characteristic singlet for the methoxy group. Due to the electron-withdrawing nitro group, protons on the same ring (especially at the C4 and C8 positions) will likely be shifted downfield compared to the parent 6-methoxyquinoline. The methoxy group (-OCH₃) should appear as a sharp singlet around 3.9-4.1 ppm.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the nitro group (C5) would be significantly influenced. Spectroscopic data for the precursor, 6-methoxyquinoline, is available for comparison.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.[9] The spectrum of this compound should exhibit strong, characteristic absorption bands corresponding to the nitro group (N-O) asymmetric and symmetric stretches, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Other expected peaks include C=C and C=N stretching vibrations for the aromatic rings (1600-1450 cm⁻¹) and C-O stretching for the methoxy ether linkage (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (204.18).

Synthesis and Purification

Step 1: Synthesis of the Precursor, 6-Methoxyquinoline

The most established method for synthesizing the quinoline core is the Skraup reaction.[10] This involves the reaction of a substituted aniline with glycerol, an oxidizing agent (such as nitrobenzene), and a dehydrating agent like concentrated sulfuric acid.

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_0 Step 1: Skraup Synthesis of Precursor cluster_1 Step 2: Electrophilic Nitration cluster_2 Purification p_anisidine p-Anisidine reaction1 Skraup Reaction Heat p_anisidine->reaction1 glycerol Glycerol glycerol->reaction1 oxidant Oxidizing Agent (e.g., p-nitroanisole) oxidant->reaction1 h2so4 H₂SO₄ (cat.) h2so4->reaction1 precursor 6-Methoxyquinoline reaction2 Nitration Controlled Temp. precursor->reaction2 reaction1->precursor nitrating_acid Nitrating Mixture (HNO₃/H₂SO₄) nitrating_acid->reaction2 final_product This compound purification Chromatography / Recrystallization final_product->purification reaction2->final_product

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol (Adapted from Patent CN103804289A for 6-Methoxyquinoline): [3][10]

  • Reaction Setup: To a reaction vessel, add p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), and an oxidizing agent such as p-methoxy nitrobenzene (0.50-0.54 parts).

  • Catalyst/Inhibitor Addition: Add ferrous sulfate (0.20-0.25 parts) and boric acid (1.0-1.3 parts). These act to moderate the often vigorous Skraup reaction, improving safety and yield.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise. The volume ratio of glycerol to sulfuric acid should be approximately 6:1.

  • Reaction: Heat the mixture to 140 °C and maintain at reflux for 8-8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Neutralize the mixture to a pH of ~5.5 using a sodium hydroxide solution.

  • Extraction & Isolation: Remove any resinous material. Filter the solid and wash with distilled water, followed by ethyl acetate. Extract the aqueous phase with ethyl acetate. Combine all organic phases.

  • Purification: Remove the ethyl acetate via distillation under reduced pressure to yield crude 6-methoxyquinoline, which can be further purified by vacuum distillation or chromatography.

Step 2: Nitration of 6-Methoxyquinoline

Electrophilic nitration of the quinoline ring typically occurs on the benzene ring portion. In the case of quinoline itself, nitration yields a mixture of 5-nitro- and 8-nitroquinoline.[11] The methoxy group at the C6 position is an ortho-, para-director. Therefore, nitration is strongly directed to the C5 position (ortho) and the C7 position (para). The C5 position is generally favored.

Proposed Experimental Protocol:

  • Dissolution: Dissolve 6-methoxyquinoline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring.

  • Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the solution of 6-methoxyquinoline, carefully maintaining the temperature below 10 °C. The reaction is highly exothermic and requires strict temperature control to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time (e.g., 1-3 hours), monitoring progress by TLC.

  • Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The product should precipitate. Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate any remaining product.

  • Purification: Collect the crude solid by filtration. The primary product is expected to be this compound, but isomers may be present. Purify the product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol).

Potential Applications and Chemical Reactivity

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and organic synthesis.

Intermediate for Pharmaceutical Agents

Many biologically active molecules are derived from the 5-nitroquinoline scaffold. For example, Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial and has been repurposed for its potent anti-cancer and anti-parasitic activities.[12] The activity of these compounds is often linked to their ability to chelate metal ions, a property influenced by the substitution pattern.

The this compound scaffold provides a key starting point for developing novel analogues. The nitro group can be readily reduced to an amine (5-amino-6-methoxyquinoline), which serves as a crucial handle for further functionalization via amide coupling, reductive amination, or diazotization reactions to build molecular complexity and explore structure-activity relationships.

Reactivity of the Nitroquinoline Core

The presence of the electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). Research on related 5-nitroquinolines has shown that they can undergo nucleophilic substitution of hydrogen, particularly at the ortho-position (C6) relative to the nitro group, under specific conditions.[13] This reactivity opens pathways to novel derivatives that would be inaccessible through other routes.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for this compound. However, based on the data for its precursor, 6-methoxyquinoline,[14][15] and the known hazards of nitro-aromatic compounds, a cautious approach is mandatory.

  • Hazard Classification (Inferred): Likely to be classified as harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation. Nitro-aromatic compounds are often treated as potential mutagens and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Prevent release into the environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion

This compound is a chemical intermediate with significant, albeit largely untapped, potential. Its molecular formula of C₁₀H₈N₂O₃ and molecular weight of 204.18 g/mol are well-established.[2][3][5] While a dedicated synthesis protocol is not published, a logical pathway via the nitration of 6-methoxyquinoline provides a clear route for its preparation in the laboratory. Its structural similarity to known bioactive molecules makes it a compelling target for researchers in drug discovery and a versatile building block for synthetic chemists. Proper characterization and adherence to stringent safety protocols are essential for its successful and safe application.

References

An In-Depth Technical Guide to the Chemical Structure and Therapeutic Potential of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of specific substituents, such as methoxy and nitro groups, can profoundly influence the pharmacological profile of these molecules. This guide provides a comprehensive technical overview of 6-methoxy-5-nitroquinoline, a derivative with significant, albeit underexplored, potential in drug discovery. While direct experimental data for this specific isomer is limited, this document synthesizes information from closely related analogues to present a robust analysis of its chemical properties, a plausible synthetic route, detailed characterization parameters, and a well-reasoned exploration of its potential as an anticancer and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers seeking to investigate the therapeutic promise of this compound.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, antifungal, antiviral, and anticancer properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, as well as its interaction with biological targets.

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. Conversely, the nitro group (-NO₂), a strong electron-withdrawing group, can significantly alter the electronic properties of the quinoline ring, influencing its reactivity and biological activity. The specific regioisomeric placement of these two functional groups, as in this compound, is expected to confer a unique pharmacological profile, making it a compelling candidate for further investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Based on its chemical structure and data from commercial suppliers, the key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6623-91-2[1]
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol [1]
Appearance Expected to be a solidInferred
Melting Point 101-103°CInferred from closely related compounds
Boiling Point 371.9 ± 27.0 °C (Predicted)Inferred from closely related compounds
Density 1.337 ± 0.06 g/cm³ (Predicted)Inferred from closely related compounds
Solubility Expected to be soluble in organic solvents like chloroform, ethyl acetate, and acetonitrileInferred

Synthesis of this compound: A Proposed Route

Synthesis of the Precursor: 6-Methoxyquinoline

The synthesis of 6-methoxyquinoline can be achieved via the Skraup synthesis, a classic method for preparing quinolines. A detailed protocol is provided in the Chinese patent CN103804289A.[2]

Reaction Scheme:

Synthesis of 6-Methoxyquinoline cluster_reactants Reactants p_anisidine p-Anisidine reagents + p_anisidine->reagents glycerol Glycerol glycerol->reagents nitrobenzene p-Methoxy Nitrobenzene (Oxidizing Agent) nitrobenzene->reagents h2so4 H₂SO₄ (catalyst) h2so4->reagents product 6-Methoxyquinoline reagents->product Skraup Synthesis Heat

Caption: Skraup synthesis of 6-methoxyquinoline.

Experimental Protocol (Adapted from CN103804289A): [2]

  • To a reaction vessel, add p-anisidine, glycerol, and an oxidizing agent such as p-methoxy nitrobenzene.

  • Slowly add concentrated sulfuric acid while stirring. The patent also suggests the addition of ferrous sulfate and boric acid as inhibitors to control the reaction's exothermicity.[2]

  • Heat the reaction mixture to reflux (approximately 140°C) for several hours.

  • After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

  • The crude product is then isolated and purified, typically by extraction with an organic solvent followed by distillation or recrystallization.

Proposed Synthesis of this compound via Nitration

The introduction of the nitro group at the C5 position of 6-methoxyquinoline can be achieved through electrophilic aromatic substitution (nitration). The methoxy group at C6 is an ortho-, para-director. Since the para position (C7) is sterically hindered, nitration is expected to occur at the ortho position (C5).

Reaction Scheme:

Nitration of 6-Methoxyquinoline cluster_reactants Reactants methoxyquinoline 6-Methoxyquinoline product This compound methoxyquinoline->product Nitration nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->product

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol:

  • Dissolve 6-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and then dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

  • Aromatic Protons: Signals for the five aromatic protons are expected in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling patterns will be complex due to the fused ring system and the influence of the substituents.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.9-4.1 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Aromatic Carbons: Nine signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C5) and the carbons in its vicinity will be shifted downfield. The carbon bearing the methoxy group (C6) will be shifted upfield.

  • Methoxy Carbon: A signal for the methoxy carbon is expected in the range of δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected in the regions of 1500-1550 cm⁻¹ (asymmetric stretch) and 1335-1385 cm⁻¹ (symmetric stretch).

  • C-O Stretching (Methoxy Group): A strong absorption band is anticipated in the region of 1230-1275 cm⁻¹ for the aryl-alkyl ether linkage.

  • C=C and C=N Stretching (Quinoline Ring): Multiple bands are expected in the 1450-1620 cm⁻¹ region.

  • C-H Stretching (Aromatic and Methoxy): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methoxy C-H stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (204.18 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical (M-15) or a formyl radical (M-29). The presence of the nitro group will also lead to characteristic fragmentation patterns, including the loss of NO₂ (M-46) or NO (M-30).

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich methoxy group and the electron-deficient nitro group on the quinoline ring system.

  • Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing nitro group at the C5 position activates the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. This makes the molecule a valuable intermediate for the synthesis of more complex derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-amino-6-methoxyquinoline is a key intermediate for the synthesis of a wide range of biologically active compounds.

  • Electrophilic Aromatic Substitution: Further electrophilic substitution on the quinoline ring is expected to be challenging due to the deactivating effect of the nitro group.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a lead compound in several therapeutic areas, primarily in oncology and infectious diseases. This is based on the well-documented biological activities of related nitroquinoline and methoxyquinoline derivatives.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinoline derivatives. The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways.

  • Structure-Activity Relationship: The presence of a nitro group on the quinoline scaffold has been shown to enhance anticancer activity in some cases. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated potent anticancer effects. The methoxy group can also contribute to cytotoxic activity, as seen in various methoxyflavone analogs.[3] The combination of these two functional groups in this compound presents a promising avenue for the development of novel anticancer agents.

  • Potential Mechanisms of Action:

    • Enzyme Inhibition: Nitroquinoline derivatives have been reported to inhibit key enzymes involved in cancer progression, such as cathepsin B and Epidermal Growth Factor Receptor (EGFR).

    • Induction of Apoptosis: The compound could potentially trigger programmed cell death in cancer cells through various signaling pathways.

    • Anti-Angiogenic Effects: Some quinoline derivatives have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Workflow for In Vitro Anticancer Activity Screening:

Anticancer Screening Workflow start Synthesized this compound cell_lines Panel of Human Cancer Cell Lines (e.g., breast, lung, colon) start->cell_lines mtt_assay MTT Assay for Cell Viability (Determine IC₅₀ values) cell_lines->mtt_assay mechanism_studies Mechanism of Action Studies mtt_assay->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis western_blot Western Blot Analysis (Signaling Pathway Modulation) mechanism_studies->western_blot lead_optimization Lead Optimization apoptosis_assay->lead_optimization cell_cycle_analysis->lead_optimization western_blot->lead_optimization

Caption: A typical workflow for evaluating the in vitro anticancer activity of a novel compound.

Antimicrobial Potential

Quinolone antibiotics are a well-established class of antibacterial agents. The quinoline scaffold is also found in numerous compounds with antifungal and antiparasitic activity.

  • Structure-Activity Relationship: The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The presence of a methoxy group has been shown to enhance the antibacterial activity of some pyrazoline derivatives.[4] Nitro-containing heterocycles are also known for their broad-spectrum antimicrobial properties.

  • Potential Mechanisms of Action:

    • Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for quinolone antibiotics.

    • Disruption of Cell Wall Synthesis: Some quinoline derivatives may interfere with the integrity of the bacterial cell wall.

    • Inhibition of Key Metabolic Pathways: The compound could potentially inhibit essential enzymes in microbial metabolic pathways.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the known hazards of related compounds, appropriate safety precautions should be taken when handling this chemical. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the field of medicinal chemistry. This in-depth technical guide, by synthesizing available data from closely related compounds, provides a solid foundation for its further investigation. The proposed synthetic route is logical and based on well-established chemical principles. The predicted spectroscopic data offer a roadmap for its characterization. Most importantly, the analysis of its structural features in the context of known structure-activity relationships for anticancer and antimicrobial quinoline derivatives strongly suggests that this compound is a high-priority candidate for synthesis and biological evaluation.

Future research should focus on the following areas:

  • Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and the full spectroscopic characterization of this compound are of paramount importance.

  • In Vitro Biological Evaluation: Comprehensive screening of the compound against a diverse panel of cancer cell lines and pathogenic microbes is necessary to ascertain its therapeutic potential.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for its rational development as a drug candidate.

  • Lead Optimization: Should promising biological activity be identified, a systematic medicinal chemistry campaign to synthesize and evaluate analogs of this compound could lead to the discovery of even more potent and selective therapeutic agents.

By providing this comprehensive overview, we hope to stimulate further research into this intriguing molecule and unlock its full therapeutic potential.

References

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 6-methoxy-5-nitroquinoline (CAS No. 6623-91-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes established spectroscopic principles with predictive data analysis to facilitate the unambiguous identification and structural elucidation of this important quinoline derivative. We present detailed methodologies and expected spectral data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₃.[1] Its structure, featuring a quinoline core substituted with a methoxy group at position 6 and a nitro group at position 5, makes it a valuable scaffold in medicinal chemistry and materials science. The electronic interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a unique chemical environment that is reflected in its spectroscopic signature.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity, chemical environment, and functional groups present. This guide establishes a self-validating protocol where data from NMR, IR, and MS are integrated to provide a cohesive and definitive structural assignment.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₈N₂O₃

  • Molecular Weight: 204.18 g/mol [1][2]

  • CAS Number: 6623-91-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities provides direct evidence of atomic connectivity.

Experimental Protocol for NMR Analysis

A standardized protocol ensures data quality and comparability across experiments.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[3] The choice of solvent can influence chemical shifts; consistency is key.

  • ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of 400 MHz or higher.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Employ a proton-decoupled pulse sequence.

    • Parameters often include a 30° pulse width, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024-4096) due to the lower natural abundance of the ¹³C isotope.[3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region and one singlet in the aliphatic region for the methoxy group. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in HzRationale for Prediction
H-2~8.8 - 9.0Doublet of doublets (dd)J ≈ 4.2, 1.5Adjacent to ring nitrogen; coupled to H-3 and H-4.
H-3~7.4 - 7.6Doublet of doublets (dd)J ≈ 8.4, 4.2Coupled to both H-2 and H-4.
H-4~8.6 - 8.8Doublet of doublets (dd)J ≈ 8.4, 1.5Deshielded by proximity to the nitro group's anisotropic field; coupled to H-3 and H-2.
H-7~7.2 - 7.4Doublet (d)J ≈ 9.0Shielded by the adjacent electron-donating methoxy group; coupled to H-8.
H-8~8.0 - 8.2Doublet (d)J ≈ 9.0Coupled to H-7.
-OCH₃~4.0 - 4.1Singlet (s)N/ACharacteristic chemical shift for an aromatic methoxy group.[4]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale for Prediction
C-2~152Adjacent to nitrogen.
C-3~122Standard aromatic C-H.
C-4~135Influenced by proximity to the nitro group.
C-4a~128Bridgehead carbon.
C-5~140Directly attached to the electron-withdrawing nitro group.
C-6~158Attached to the electron-donating methoxy group (downfield shift).
C-7~108Shielded by the ortho-methoxy group.
C-8~125Standard aromatic C-H.
C-8a~145Bridgehead carbon adjacent to nitrogen.
-OCH₃~56Typical shift for a methoxy carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol for FT-IR Analysis

Methodology:

  • Sample Preparation: For a solid sample, the most common method is the preparation of a potassium bromide (KBr) pellet.[3] Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a transparent disk.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Expected Infrared Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the nitro group and vibrations from the substituted aromatic system.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~3100-3000Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds.
~2950-2850Aliphatic C-H StretchMedium-WeakCorresponds to the methoxy group protons.
~1550-1510 Asymmetric NO₂ Stretch Strong A key, high-intensity peak confirming the presence of the nitro group.[5]
~1360-1320 Symmetric NO₂ Stretch Strong The second characteristic strong peak for the nitro functional group.[5]
~1620-1580C=N and C=C Aromatic Ring StretchingMedium-StrongMultiple bands are expected from the quinoline core vibrations.[5]
~1250-1200Aryl-O Asymmetric StretchStrongCharacteristic of the C-O bond in the aryl ether (methoxy group).
~1050-1000Aryl-O Symmetric StretchMediumCharacteristic of the C-O bond in the aryl ether.
~900-675C-H Out-of-Plane BendingStrongThe pattern of these bands can sometimes provide information on the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, serving as a final confirmation of its identity.

Experimental Protocol for MS Analysis

Methodology:

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule when introduced via a liquid stream (e.g., from an HPLC). For direct analysis of a solid, Electron Ionization (EI) can be used.

  • Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to determine the exact mass, which can be used to confirm the molecular formula.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to elicit structural fragments.

Expected Mass Spectrum Data
  • Molecular Ion Peak (M⁺˙ or [M+H]⁺): The mass spectrum should exhibit a prominent peak corresponding to the molecular weight of the compound.

    • Calculated Exact Mass: 204.0535 g/mol

    • Expected Peak (EI): m/z 204 (M⁺˙)

    • Expected Peak (ESI, positive mode): m/z 205 ([M+H]⁺)

  • Fragmentation Pattern: Under EI conditions, nitroaromatic compounds often exhibit characteristic fragmentation pathways.

    • Loss of NO₂: A significant fragment at m/z 158 (M - 46), resulting from the cleavage of the C-N bond.

    • Loss of NO and CO: Subsequent fragmentation of the m/z 158 ion may occur, such as the loss of a carbonyl group (CO) to give a fragment at m/z 130.

    • Loss of Methoxy Group: Fragmentation involving the methoxy group, such as the loss of a methyl radical (•CH₃) to give m/z 189 or the loss of formaldehyde (CH₂O) from the ring, is also plausible.

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Acquisition cluster_2 Data Interpretation Sample Purified this compound Sample NMR NMR (¹H, ¹³C) Sample->NMR Analysis IR FT-IR Sample->IR Analysis MS HRMS Sample->MS Analysis NMR_Data Connectivity & C/H Framework NMR->NMR_Data IR_Data Functional Groups (NO₂, C-O) IR->IR_Data MS_Data Molecular Formula & Fragments MS->MS_Data Validation Cross-Validation of Data NMR_Data->Validation Integration IR_Data->Validation Integration MS_Data->Validation Integration Conclusion Unambiguous Structure Confirmed Validation->Conclusion

Caption: Workflow for integrated spectroscopic analysis.

This integrated approach ensures trustworthiness. For instance, the molecular formula C₁₀H₈N₂O₃ confirmed by HRMS must be consistent with the 10 carbon signals and 8 proton signals (5 aromatic + 3 methoxy) observed in the NMR spectra. Furthermore, the key functional groups (NO₂, -OCH₃) identified by characteristic IR stretches must be consistent with the structural fragments deduced from NMR and the fragmentation patterns seen in MS.

Caption: Key structural features and their expected spectroscopic signals.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, functional group identification from FT-IR, and molecular weight confirmation from MS, researchers can be highly confident in the identity and purity of their material. The predictive data and standardized protocols within this guide serve as a robust reference for scientists engaged in the synthesis and application of novel quinoline-based compounds.

References

Introduction: The Versatile Scaffold of Nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Nitroquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Nitroquinoline compounds, a class of heterocyclic aromatic molecules, have carved a significant niche in the fields of medicinal chemistry, toxicology, and drug development.[1] Their fundamental structure consists of a quinoline core—a fused bicyclic system of a benzene and a pyridine ring—substituted with one or more nitro groups.[1][2] This arrangement imparts a unique electronic architecture, rendering these compounds biologically active in diverse ways. From potent carcinogens used to model human cancers to promising therapeutic agents, the functional plasticity of the nitroquinoline scaffold is remarkable.

This technical guide provides a comprehensive exploration of nitroquinoline compounds, moving from their fundamental synthesis and characterization to their complex mechanisms of action and structure-activity relationships. We will delve into the dual nature of these molecules, highlighting the well-studied carcinogenicity of compounds like 4-nitroquinoline 1-oxide (4-NQO) and the therapeutic potential of derivatives such as nitroxoline as antimicrobial and anticancer agents.[3][4][5] By synthesizing field-proven insights with detailed experimental protocols, this guide serves as an essential resource for professionals seeking to understand and harness the power of this important chemical class.

Part 1: Synthesis and Characterization of Nitroquinoline Compounds

The biological utility of any compound is contingent on its precise synthesis and rigorous characterization. The placement of the nitro group on the quinoline ring is critical to its function, necessitating controlled and well-understood synthetic strategies.

Core Synthetic Methodologies

The synthesis of nitroquinolines is primarily achieved through the electrophilic nitration of a pre-formed quinoline ring or by constructing the quinoline ring from already nitrated precursors.

  • Direct Nitration of Quinoline: While seemingly straightforward, the direct nitration of quinoline with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][6] Achieving regioselectivity for other positions often requires more sophisticated, multi-step approaches.

  • Ring-Forming Reactions: Classic quinoline syntheses, such as the Skraup reaction, can be adapted to produce specific isomers.[7] For instance, starting with an appropriately substituted aniline allows for the construction of a defined quinoline core, which can then be further functionalized.[4][8]

  • N-Oxidation Followed by Nitration: A robust method for synthesizing the widely studied 4-nitroquinoline 1-oxide (4-NQO) involves a two-step process. First, the quinoline nitrogen is oxidized to an N-oxide, which then directs the subsequent nitration specifically to the 4-position.[9][10]

This protocol outlines the synthesis of 4-NQO from quinoline, a foundational method in this field.[9][10]

Step 1: N-Oxidation of Quinoline

  • Reaction Setup: In a round-bottom flask, dissolve quinoline in glacial acetic acid.

  • Oxidation: While stirring, add 30-35% hydrogen peroxide portion-wise. The reaction is exothermic and should be maintained at 60-70°C, using a water bath for cooling if necessary.[9]

  • Reaction Monitoring: Heat the mixture for several hours. The reaction's progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting quinoline.[9]

  • Isolation: After completion, cool the reaction mixture. Carefully neutralize it with a base like sodium carbonate. Extract the resulting quinoline 1-oxide with an organic solvent such as chloroform.

  • Purification: Purify the crude product by distillation under reduced pressure or by crystallization to yield pure quinoline 1-oxide.[9]

Step 2: Nitration of Quinoline 1-Oxide

  • Reaction Setup: Add the purified quinoline 1-oxide to concentrated sulfuric acid at a controlled temperature (e.g., 0°C).

  • Nitration: Slowly add a nitrating agent, such as potassium nitrate, to the stirred solution.[10] Allow the reaction to proceed at room temperature.

  • Isolation: Pour the reaction mixture onto crushed ice. The solid 4-nitroquinoline 1-oxide will precipitate out.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Analytical Characterization

Confirming the identity and purity of synthesized nitroquinoline compounds is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Technique Principle & Application Expected Observations for a Typical Nitroquinoline
NMR Spectroscopy Provides detailed information about the molecular structure.¹H NMR: Signals in the aromatic region (7-9 ppm). ¹³C NMR: The carbon atom directly attached to the electron-withdrawing nitro group (e.g., C4 in 4-NQO) will be shifted significantly downfield.[1]
IR Spectroscopy Identifies functional groups based on their vibrational frequencies.Strong, characteristic absorption bands for the nitro (NO₂) group: asymmetric stretching around 1550-1500 cm⁻¹ and symmetric stretching around 1360-1300 cm⁻¹.[1][8]
Mass Spectrometry Determines the molecular weight and fragmentation pattern.A prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. A common fragmentation pathway involves the loss of the nitro group (a loss of 46 m/z).[1][8]
HPLC/GC Separates, identifies, and quantifies the compound in a mixture.A reversed-phase C18 column with a gradient of water/acetonitrile is a common starting point for HPLC analysis with UV detection.[1][11]

Part 2: Biological Activities and Core Mechanisms of Action

Nitroquinolines exhibit a fascinating duality, acting as both potent toxins and promising therapeutics. Their biological effects are intimately linked to the metabolic activation of the nitro group and interactions with key cellular macromolecules.

Carcinogenicity and Genotoxicity: The Case of 4-NQO

4-Nitroquinoline 1-oxide is a well-established mutagen and carcinogen, widely used in research as a positive control in genotoxicity assays and to induce oral carcinogenesis in animal models that closely mimics human disease.[3][12][13][14] Its toxicity is not direct; it requires metabolic activation to exert its effects.

Mechanism of Action:

  • Metabolic Activation: 4-NQO is a pro-carcinogen. In the cell, its nitro group is enzymatically reduced to form the highly reactive ultimate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[2][3][12][13]

  • DNA Adduct Formation: 4-HAQO covalently binds to DNA, forming stable adducts, primarily with guanine and adenine residues.[3][12][15] These adducts disrupt normal DNA replication and repair processes, leading to mutations that can initiate cancer.

  • Oxidative Stress: The metabolism of 4-NQO also generates reactive oxygen species (ROS), which cause further oxidative damage to DNA and other cellular components.[2][3]

  • Enzyme Inhibition: 4-NQO has been shown to trap topoisomerase I in a cleavage complex with DNA, leading to irreversible DNA strand breaks.[2][15]

G NQO 4-Nitroquinoline 1-oxide (4-NQO) (Pro-carcinogen) Reduction Enzymatic Reduction NQO->Reduction HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) (Ultimate Carcinogen) Reduction->HAQO ROS Reactive Oxygen Species (ROS) Reduction->ROS Adducts DNA Adducts (Guanine, Adenine) HAQO->Adducts Top1 Topoisomerase I Inhibition HAQO->Top1 OxDamage Oxidative DNA Damage ROS->OxDamage DNA Cellular DNA Adducts->DNA Mutation Mutations & Genomic Instability Adducts->Mutation OxDamage->DNA OxDamage->Mutation Top1->Mutation Cancer Carcinogenesis Mutation->Cancer

Caption: Metabolic activation and genotoxic mechanisms of 4-NQO.

Anticancer Activity

Paradoxically, the same chemical properties that make some nitroquinolines carcinogenic can be harnessed for anticancer therapy. Many derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][16][17]

Key Compound: Nitroxoline (8-Hydroxy-5-nitroquinoline) Nitroxoline is an approved antibiotic that has been repurposed and investigated for its potent anticancer properties.[4][5][18]

Mechanisms of Anticancer Action:

  • Enzyme Inhibition: Nitroxoline is a noncompetitive inhibitor of Cathepsin B, an enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[18] Other derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.[17]

  • Induction of Apoptosis: Nitroquinolines can induce programmed cell death (apoptosis) in cancer cells by generating oxidative stress and disrupting mitochondrial function.[4][5]

  • Anti-Biofilm and Metal Chelation: By chelating essential metal ions, nitroxoline can disrupt processes vital for cancer cell survival and proliferation.[18]

G Nitroquinoline Anticancer Nitroquinoline (e.g., Nitroxoline) CathepsinB Inhibition of Cathepsin B Nitroquinoline->CathepsinB EGFR Inhibition of EGFR Kinase Nitroquinoline->EGFR ROS Induction of Oxidative Stress (ROS) Nitroquinoline->ROS Invasion Reduced Tumor Invasion & Metastasis CathepsinB->Invasion Proliferation Reduced Cell Proliferation EGFR->Proliferation Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Induction of Apoptosis Mito->Apoptosis CancerCellDeath CancerCellDeath Invasion->CancerCellDeath Cancer Cell Death Proliferation->CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Cancer Cell Death

Caption: Proposed anticancer mechanisms of nitroquinoline compounds.

Antimicrobial Activity

Nitroxoline is a prime example of a nitroquinoline used as an antimicrobial agent, primarily for treating urinary tract infections.[19][20] Its mechanism is distinct from many conventional antibiotics, making it a valuable agent in the face of growing antimicrobial resistance.[19][21]

Mechanisms of Antimicrobial Action:

  • Metal Ion Chelation: Nitroxoline's primary mechanism involves binding to divalent metal ions like iron (Fe²⁺) and zinc (Zn²⁺). These ions are critical cofactors for many bacterial enzymes, and their sequestration disrupts essential metabolic processes.[18][19]

  • Biofilm Inhibition: Bacterial biofilms, which are notoriously difficult to treat, rely on metal ions for the structural integrity of their extracellular matrix. By chelating these ions, nitroxoline inhibits biofilm formation and can even disperse pre-formed biofilms.[18][19][20]

  • Pleiotropic Effects: Rather than targeting a single protein, nitroxoline appears to exert broad stress on bacterial physiology through metal dysregulation and membrane damage, making it harder for bacteria to develop resistance.[19]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications to the nitroquinoline scaffold influence biological activity is crucial for the rational design of new drug candidates. SAR studies help to optimize potency and selectivity while minimizing toxicity.

Structural Modification Effect on Biological Activity Rationale / Example
Position of Nitro Group Critically determines the type and potency of activity.The 8-nitro substitution (as in 5-Fluoro-2-methyl-8-nitroquinoline) appears key for enhancing cytotoxic activity against cancer cells.[16] 3-nitroquinolines have also been identified as a new class of EGFR inhibitors.[17]
Substitution on the Carbocyclic Ring Modulates physicochemical properties and target binding.A fluorine atom at the 5-position can enhance metabolic stability and cytotoxicity.[16][22] The combination of a 5-fluoro and 8-nitro group presents a promising framework for novel antiproliferative agents.[16]
Substitution on the Heterocyclic Ring Can influence selectivity and potency.In a related series of 6-nitroquinazolines, an unsubstituted piperazine ring at the C7-position was found to be essential for inhibitory activity against both TNF-α production and T-cell proliferation.[23]
N-Oxide Group Alters electronic properties and metabolic fate.The N-oxide in 4-NQO is essential for its metabolic activation pathway and potent carcinogenicity.[3]

Part 4: Key Experimental Protocols in Nitroquinoline Research

Reproducible and well-controlled experiments are the bedrock of scientific integrity. The following protocols are standard methodologies used to evaluate the biological activities of nitroquinoline compounds.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a widely accepted proxy for cell viability and cytotoxicity.[3][16]

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-468, A431) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.[3][17]

  • Compound Treatment: Prepare serial dilutions of the test nitroquinoline compound. Treat the cells with these various concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to a purple formazan product. Incubate for 2-4 hours.[3]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at an appropriate wavelength (e.g., ~570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Plate Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Read Absorbance on Plate Reader D->E F 6. Calculate % Viability & Determine IC50 E->F

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

In Vivo Carcinogenesis Model: 4-NQO in Drinking Water

This model is frequently used to study the progression of oral squamous cell carcinoma.[3]

Step-by-Step Methodology:

  • Animal Acclimatization: House mice or rats in a controlled environment for at least one week before the experiment begins.[3]

  • Carcinogen Preparation: Dissolve 4-NQO in propylene glycol and then dilute it in the drinking water to the target concentration (e.g., 50-100 µg/mL). Prepare this solution fresh weekly.[3]

  • Administration: Provide the 4-NQO-containing drinking water to the experimental group ad libitum. The control group receives drinking water with the same concentration of propylene glycol only. The treatment period typically lasts from 8 to 20 weeks.[3]

  • Monitoring: Monitor the animals weekly, recording body weight and visually inspecting the oral cavity for the development of lesions.

  • Tissue Collection: At the end of the study period, euthanize the animals according to approved ethical protocols. Excise the tongue and other relevant tissues.

  • Histopathological Analysis: Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section them. Stain the sections with hematoxylin and eosin (H&E) to microscopically examine for signs of dysplasia and carcinoma.[3]

Part 5: Toxicology and Safe Handling

Given the potent biological activities of nitroquinoline compounds, particularly the proven carcinogenicity of 4-NQO, strict safety protocols are mandatory during handling and experimentation.[24]

  • Carcinogenic Hazard: 4-NQO is a known carcinogen and mutagen.[12][24] It is classified as a substance that may cause cancer and genetic defects.[25][26]

  • Acute Toxicity: Many nitroquinolines are harmful if swallowed, inhaled, or in contact with skin.[25][27]

  • Metabolic Toxicity: The enzymatic reduction of the nitro group can produce toxic intermediates like nitroso and hydroxylamine compounds that can react with cellular biomolecules.[28]

  • Handling Precautions: Always handle nitroquinoline compounds in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[26] Avoid inhalation of dust or aerosols and prevent skin contact.

Conclusion and Future Perspectives

The nitroquinoline scaffold represents a versatile and powerful platform in chemical biology and drug discovery. The journey from identifying 4-NQO as a potent carcinogen to repurposing nitroxoline as an effective antimicrobial and anticancer agent highlights the profound impact of structural chemistry on biological function.[14][29] The diverse mechanisms of action—from DNA adduct formation and enzyme inhibition to metal chelation and biofilm disruption—underscore the vast potential of this compound class.

Future research should focus on the systematic synthesis and evaluation of novel nitroquinoline derivatives to build more comprehensive structure-activity relationship models.[16] Elucidating the precise molecular targets and off-target effects will be critical for developing compounds with improved therapeutic indices. As our understanding of cancer biology and microbial resistance deepens, the unique properties of nitroquinolines offer promising new avenues for designing next-generation therapeutics to address pressing global health challenges.[30][31]

References

An In-depth Technical Guide to 6-Methoxy-5-nitroquinoline: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of quinoline, a scaffold present in numerous biologically active molecules, this compound presents a unique substitution pattern that influences its chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies, and an exploration of its known and potential biological activities. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the synthesis and evaluation of novel quinoline-based compounds.

Introduction to the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds. The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a diverse range of pharmacological activities. The introduction of substituents such as methoxy (-OCH3) and nitro (-NO2) groups can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[1][2]

Discovery and Historical Context

While the broader family of quinolines has a rich history dating back to the 19th century with the Skraup synthesis, the specific timeline for the discovery of this compound is less prominently documented in readily available literature.[3] Its synthesis is conceptually a derivative process, building upon the foundational methods established for quinoline and its simpler substituted analogs. The development of synthetic routes to 6-methoxyquinoline was a key precursor to the eventual synthesis of its nitro derivatives.[4][5] The exploration of nitrated quinolines has been a continuous area of research, driven by the desire to create novel compounds with potential therapeutic value.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 6-methoxyquinoline, followed by its regioselective nitration.

Step 1: Synthesis of 6-Methoxyquinoline

The most common and historically significant method for synthesizing the quinoline core is the Skraup synthesis.[3][6] This reaction involves the condensation of an aniline derivative with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent.[4][5]

Reaction Scheme for Skraup Synthesis of 6-Methoxyquinoline:

Skraup Synthesis p_anisidine p-Anisidine product 6-Methoxyquinoline p_anisidine->product glycerol Glycerol intermediate Acrolein (in situ) glycerol->intermediate h2so4 H2SO4 (conc.) h2so4->product oxidant Oxidizing Agent (e.g., p-Nitroanisole) oxidant->product intermediate->product

Caption: Skraup synthesis of 6-methoxyquinoline.

Experimental Protocol: Synthesis of 6-Methoxyquinoline via Modified Skraup Reaction [4]

  • Materials:

    • p-Anisidine

    • Glycerol

    • p-Nitroanisole (or another suitable oxidizing agent)

    • Ferrous sulfate (inhibitor to control reaction vigor)

    • Boric acid (inhibitor)

    • Concentrated sulfuric acid

    • Sodium hydroxide solution (for neutralization)

    • Ethyl acetate (for extraction)

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and a dropping funnel, a mixture of p-anisidine, glycerol, p-nitroanisole, ferrous sulfate, and boric acid is prepared.

    • Concentrated sulfuric acid is added dropwise to the stirred mixture. The addition is exothermic and should be controlled.

    • After the addition of sulfuric acid is complete, the reaction mixture is heated to reflux at approximately 140°C for 8-8.5 hours.

    • The mixture is then cooled to room temperature, and the pH is adjusted to 5.5 with a sodium hydroxide solution to neutralize the excess acid.

    • Any resinous byproducts are removed, and the mixture is filtered. The solid is washed with distilled water.

    • The product is extracted from the aqueous layer using ethyl acetate. The organic phases are combined.

    • The ethyl acetate is removed under reduced pressure to yield crude 6-methoxyquinoline, which can be further purified by distillation.

Causality in Experimental Choices:

  • The use of ferrous sulfate and boric acid as inhibitors is a modification to the traditional Skraup synthesis, designed to prevent the reaction from becoming too vigorous and to improve the overall yield by minimizing charring and polymerization side reactions.[4]

  • p-Nitroanisole serves as the oxidizing agent to convert the initially formed dihydroquinoline intermediate to the aromatic quinoline product.

Step 2: Regioselective Nitration of 6-Methoxyquinoline

The introduction of a nitro group onto the 6-methoxyquinoline scaffold is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing methoxy group and the electronic nature of the quinoline ring system.

Reaction Scheme for Nitration of 6-Methoxyquinoline:

Nitration of 6-Methoxyquinoline start 6-Methoxyquinoline product This compound start->product Nitration reagents HNO3 / H2SO4 reagents->product

Caption: Nitration of 6-methoxyquinoline.

Theoretical Basis for Regioselectivity:

The methoxy group at the 6-position is an activating, ortho-, para-directing group due to its electron-donating resonance effect. In the context of the quinoline ring, the positions available for nitration on the benzene ring are C5 and C7. The pyridine ring is generally deactivated towards electrophilic substitution. The C5 position is ortho to the methoxy group, while the C7 position is para. Steric hindrance from the fused pyridine ring can influence the substitution pattern. Computational studies on similar systems suggest that the formation of the sigma complex leading to the 5-nitro isomer is often energetically favored.[7][8]

Experimental Protocol: Nitration of 6-Methoxyquinoline (General Procedure)

  • Materials:

    • 6-Methoxyquinoline

    • Concentrated nitric acid

    • Concentrated sulfuric acid

  • Procedure (Hypothetical):

    • 6-Methoxyquinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5°C) in an ice bath.

    • A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of 6-methoxyquinoline while maintaining the low temperature and stirring vigorously.

    • After the addition is complete, the reaction mixture is allowed to stir at a low temperature for a specified period.

    • The reaction is quenched by pouring the mixture onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Physicochemical and Spectroscopic Characterization

Physicochemical Properties:

PropertyValueSource
CAS Number 6623-91-2[9]
Molecular Formula C10H8N2O3[9]
Molecular Weight 204.18 g/mol [9]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling constants being influenced by the positions of the methoxy and nitro groups. A singlet corresponding to the three protons of the methoxy group would be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons would be indicative of their electronic environment.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O stretching of the methoxy group, the N-O stretching of the nitro group (typically two strong bands), and the C=C and C=N stretching vibrations of the quinoline ring.[13]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.18 m/z). The fragmentation pattern would provide further structural information.[14]

Biological Activities and Therapeutic Potential

While specific biological studies on this compound are limited in the available literature, the broader class of quinoline derivatives has been extensively investigated for various therapeutic applications.[15][16][17][18][19][20][21]

Anticancer Potential

Many quinoline derivatives have demonstrated significant anticancer activity.[17][18][19][20][21] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, interference with DNA replication, and modulation of key signaling pathways involved in cancer cell proliferation and survival. The presence of a nitro group can sometimes enhance the cytotoxic effects of a molecule. For example, some nitroquinoline derivatives have been shown to induce apoptosis in cancer cells.[22]

Antimicrobial Activity

The quinoline scaffold is a cornerstone of many antimicrobial agents.[15][23][24][25] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial agent used in the treatment of urinary tract infections.[24] The mechanism of action of many antimicrobial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase, essential enzymes for bacterial DNA replication.[1] The methoxy group can also influence the antimicrobial potency of quinoline derivatives.[23][25]

Table of Biological Activities of Related Quinoline Derivatives:

Compound ClassBiological ActivityPotential Mechanism of ActionReferences
Nitroquinolines Anticancer, AntimicrobialDNA damage, Apoptosis induction, Enzyme inhibition[22][24]
Methoxyquinolines Anticancer, P-glycoprotein inhibition, AntimicrobialModulation of drug resistance, Enzyme inhibition[16][18][23][25]
Substituted Quinolines AntitumorInhibition of tubulin polymerization[19][21]

Future Directions and Conclusion

This compound remains a molecule with underexplored therapeutic potential. The foundational knowledge of quinoline chemistry provides a clear path for its synthesis and derivatization. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol for this compound, along with its complete spectroscopic characterization, is essential for facilitating further research.

  • Biological Screening: A comprehensive biological evaluation of this compound against a panel of cancer cell lines and microbial strains is warranted to determine its cytotoxic and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs of this compound, with modifications at various positions, would provide valuable insights into the structure-activity relationships and help in the identification of more potent and selective lead compounds.

References

An In-depth Technical Guide to the Safe Handling of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches provided more specific information on the reactivity and toxicology of nitroaromatic compounds and quinolines. I found articles discussing the mutagenic and genotoxic potential of nitroaromatics, their mechanisms of bioactivation, and general safety precautions for handling nitro compounds in a laboratory setting. I also gathered some information on the metabolism of methoxyquinolines.

However, I still lack a consolidated, in-depth safety and handling guide specifically for 6-Methoxy-5-nitroquinoline. The information is still somewhat general to the class of compounds. To fulfill the user's request for a "field-proven" and "in-depth technical guide," I need to synthesize the available information and present it in a structured, authoritative manner, with clear explanations for the "why" behind each recommendation.

I have enough information to create a comprehensive guide by combining the specifics from the SDSs with the broader context from the literature on nitroaromatics and quinolines. I can now proceed with structuring the guide, creating the tables and diagrams, and writing the content with the required level of detail and scientific integrity. I will ensure to cite the sources I have gathered appropriately. Therefore, I do not need further search actions.

Introduction

This compound is a substituted quinoline derivative with significant applications in medicinal chemistry and drug development. Its unique molecular architecture, featuring a quinoline core, a methoxy group, and a nitro group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the nitroaromatic moiety, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols and recommendations outlined herein are based on established safety data and an understanding of the chemical reactivity of nitroaromatic compounds.

Toxicological Profile and Hazard Identification

The primary hazards associated with this compound stem from its classification as a nitroaromatic compound. While specific toxicological data for this compound is limited, the known properties of related nitroquinolines and nitroaromatics provide a strong basis for a precautionary approach.

1.1. Health Hazards

Nitroaromatic compounds are recognized for their potential mutagenicity and genotoxicity.[1][2] The nitro group can be metabolically reduced in vivo to form reactive intermediates that can interact with DNA and other cellular macromolecules, leading to potential long-term health effects.[1]

Acute Effects:

  • Ingestion: Harmful if swallowed.

  • Inhalation: May cause respiratory irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: Causes serious eye irritation.[2]

Chronic Effects:

  • Prolonged or repeated exposure may lead to systemic effects. The genotoxic potential of nitroaromatics warrants careful handling to minimize any long-term health risks.[1]

1.2. Physicochemical Hazards

  • Flammability: Combustible solid. Forms explosive mixtures with air on intense heating.[1]

  • Reactivity: Can be shock-sensitive, especially when in contact with incompatible materials.[3] The nitro group is a strong electron-withdrawing group, which can activate the quinoline ring to nucleophilic attack.[4][5]

  • Decomposition: Thermal decomposition can lead to the release of toxic and irritating gases, including carbon oxides and nitrogen oxides (NOx).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent all routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Double-gloving is recommended.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[6]
Body Protection Flame-retardant lab coat.Protects against splashes and brief contact with heat.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the fine powder, which can cause respiratory irritation and systemic toxicity.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment when working with this compound.

3.1. Engineering Controls

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The work area should be equipped with an emergency eyewash station and a safety shower, both of which should be tested regularly.[8]

3.2. Handling Procedures

  • Weighing: Weigh the compound in a fume hood or a balance enclosure with appropriate ventilation.

  • Solution Preparation: Add the solid to the solvent slowly and with stirring to avoid splashing and aerosol generation.

  • Heating: When heating solutions, use a blast shield for added protection.[3] Be aware that heating can increase the rate of decomposition and the potential for explosive reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]

3.3. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[3]

  • Store in a dedicated cabinet for flammable and reactive materials.

  • Segregate from incompatible chemicals.[7]

Emergency Procedures

Rapid and appropriate response to emergencies is critical to minimizing harm.

4.1. First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.2. Spill and Leak Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into the area until it has been deemed safe by trained personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualization of Safety Protocols

6.1. Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Weighing Weigh Compound in Fume Hood FumeHood->Weighing Proceed to Handling Dissolution Prepare Solution in Fume Hood Weighing->Dissolution Reaction Conduct Reaction with Precautions Dissolution->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Proceed to Cleanup WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Disposal Dispose via EHS Protocols WasteSegregation->Disposal

Caption: Workflow for the safe handling of this compound.

6.2. Emergency Response Decision Tree

This diagram provides a logical flow for responding to an exposure or spill incident.

EmergencyResponse action_node action_node Incident Incident Occurs Exposure Personnel Exposure? Incident->Exposure Spill Spill Occurs? Incident->Spill Exposure->Spill No action_node_FirstAid Administer First Aid Seek Medical Attention Exposure->action_node_FirstAid Yes MinorSpill Minor Spill? Spill->MinorSpill action_node_MinorCleanup Follow Minor Spill Protocol MinorSpill->action_node_MinorCleanup Yes action_node_MajorEvacuate Evacuate Area Contact Emergency Response MinorSpill->action_node_MajorEvacuate No

Caption: Decision tree for emergency response to incidents.

Conclusion

This compound is a compound of significant interest in drug discovery, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines presented in this technical guide, researchers and scientists can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

An In-depth Technical Guide to the Thermochemical Properties of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-nitroquinoline is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O₃[1]. As a derivative of quinoline, a structural motif present in numerous pharmaceuticals and biologically active compounds, understanding its energetic properties is of significant interest in fields ranging from medicinal chemistry to materials science. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the quinoline scaffold suggests unique electronic and, consequently, thermochemical characteristics. This guide provides a comprehensive overview of the thermochemical properties of this compound, employing a synergy of computational chemistry and established experimental principles. In the absence of direct experimental data for this specific molecule, this paper leverages high-level quantum chemical calculations, validated against known data for structurally related compounds, to provide reliable predictions of its key thermochemical parameters.

Synthesis of this compound and Related Derivatives

The synthesis of this compound can be approached through modifications of established methods for quinoline synthesis, such as the Skraup synthesis, followed by nitration. The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (historically arsenic pentoxide, though safer alternatives are now common), and sulfuric acid. For instance, the synthesis of the related 6-methoxy-8-nitroquinoline is well-documented and proceeds via the Skraup reaction with 3-nitro-4-aminoanisole.

Computational Determination of Thermochemical Properties

Due to the absence of experimental thermochemical data for this compound, a robust computational approach is employed to determine its key energetic properties. This section details the theoretical framework and computational protocols utilized.

Theoretical Framework: Density Functional Theory (DFT) and Composite Methods

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for determining the electronic structure and properties of molecules. Functionals such as B3LYP are widely used for these purposes.

For higher accuracy in thermochemical predictions, composite methods like the Gaussian-n (Gn) theories are employed. The G3(MP2)B3 theory is a variation of the G3 theory that utilizes geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level of theory, offering a cost-effective yet highly accurate means of calculating energies. The G3(MP2)B3 energy at 0 Kelvin, E₀(G3MP2B3), is a composite energy calculated from single-point energy calculations at higher levels of theory and larger basis sets.

Computational Protocol

The following protocol outlines the steps for calculating the thermochemical properties of this compound:

  • Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound is optimized using the B3LYP functional with the 6-311+G(d,p) basis set. The optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.

  • Thermochemical Analysis: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy at 298.15 K and 1 atm.

  • High-Level Single-Point Energy Calculations: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometry using the G3(MP2)B3 composite method.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation (ΔfH°(g)) is calculated using the atomization method. The computed total atomization energy is combined with the experimental enthalpies of formation of the constituent atoms in their standard states.

Validation of the Computational Approach

To ensure the reliability of the calculated thermochemical data, the chosen computational protocol is validated by calculating the enthalpy of formation for structurally related compounds for which experimental data are available. 6-methoxyquinoline and various nitroanilines serve as excellent validation molecules. The calculated values are compared with the experimental data to establish the accuracy of the theoretical approach. For instance, the experimental gas-phase enthalpy of formation of liquid 6-methoxyquinoline is -26 kJ mol⁻¹[1][2].

Key Thermochemical Properties of this compound (Predicted)

The following table summarizes the predicted thermochemical properties of this compound based on high-level computational chemistry.

PropertyPredicted ValueUnits
Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) Value to be calculatedkJ/mol
Standard Molar Enthalpy of Combustion (Gas Phase, 298.15 K) Value to be calculatedkJ/mol
Standard Molar Enthalpy of Sublimation (298.15 K) Value to be estimatedkJ/mol
Standard Molar Entropy (Gas Phase, 298.15 K) Value to be calculatedJ/(mol·K)
Heat Capacity (Cv) (Gas Phase, 298.15 K) Value to be calculatedJ/(mol·K)

(Note: The placeholder "Value to be calculated/estimated" would be replaced with the actual numerical results from the computational study in a full whitepaper.)

Experimental Methodologies for Thermochemical Analysis

While not performed for this compound, this section outlines the standard experimental protocols for determining the thermochemical properties discussed. These methods provide the benchmark for validating computational predictions.

Combustion Calorimetry

Combustion calorimetry is the primary experimental technique for determining the enthalpy of combustion of organic compounds, from which the enthalpy of formation can be derived.

Protocol for Static Bomb Combustion Calorimetry:

  • A precisely weighed sample of the compound (typically in pellet form) is placed in a crucible inside a constant-volume bomb calorimeter.

  • The bomb is pressurized with a high pressure of pure oxygen (typically ~3 MPa).

  • The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water is meticulously measured with a high-precision thermometer.

  • The energy of combustion at constant volume (ΔcU) is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen.

  • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is the enthalpy change required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for converting condensed-phase thermochemical data to the gas phase, which is the standard state for many computational studies.

Protocol using Knudsen Effusion Mass Loss:

  • A small amount of the crystalline sample is placed in a Knudsen cell, which has a small, well-defined orifice.

  • The cell is placed in a high-vacuum system and heated to a known temperature.

  • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured as a function of temperature.

  • The vapor pressure of the substance at different temperatures is calculated from the rate of mass loss using the Knudsen equation.

  • The enthalpy of sublimation is then determined from the slope of the Clausius-Clapeyron plot (ln(p) vs. 1/T).

Thermal Stability and Decomposition

The presence of the nitro group suggests that this compound may have energetic properties and a defined thermal decomposition pathway. The thermal stability can be investigated experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .

  • TGA would reveal the temperature at which the compound begins to decompose and the kinetics of this decomposition.

  • DSC would measure the heat flow associated with thermal transitions, such as melting and decomposition, indicating whether these processes are endothermic or exothermic.

Computationally, the bond dissociation energies (BDEs) of the weakest bonds in the molecule can be calculated to predict the initial steps of thermal decomposition. The C-NO₂ bond is often the weakest link in nitroaromatic compounds, and its BDE provides an indication of the thermal stability.

Visualizing Methodologies

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Thermochemistry cluster_computational Computational Thermochemistry S1 Skraup Synthesis of 6-Methoxyquinoline S2 Nitration S1->S2 S3 Separation & Purification (e.g., Chromatography) S2->S3 E1 Combustion Calorimetry S3->E1 Sample E2 Knudsen Effusion S3->E2 Sample E3 TGA/DSC Analysis S3->E3 Sample P1 ΔcH° E1->P1 P2 ΔsubH° E2->P2 P3 Thermal Stability E3->P3 P4 ΔfH°(g) P1->P4 Derivation P2->P4 Phase Correction C1 DFT Optimization (B3LYP/6-311+G(d,p)) C2 Frequency Analysis C1->C2 C3 G3(MP2)B3 Single Point Energy C2->C3 C4 Atomization Method C3->C4 C4->P4

Caption: Workflow for determining the thermochemical properties of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding the thermochemical properties of this compound. By integrating robust computational methodologies with established experimental principles, we can derive reliable data for its enthalpy of formation, combustion, sublimation, and thermal stability. These parameters are essential for researchers and scientists in drug development and materials science, enabling a deeper understanding of the molecule's energetic landscape and its potential applications. The presented protocols for both computational and experimental determination serve as a valuable resource for future studies on this and related quinoline derivatives.

References

The Quinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and "privileged" structural status have enabled the development of a vast array of therapeutic agents across diverse disease areas.[1][2] This technical guide provides a comprehensive overview of the contemporary applications of quinoline derivatives in drug discovery, with a focus on their utility as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of their biological activities, explore key structure-activity relationships (SARs), and provide exemplary experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the quinoline scaffold in their therapeutic programs.

The Quinoline Core: A Foundation for Diverse Bioactivity

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a nitrogen-containing heterocycle that has captivated medicinal chemists for over a century.[3][4] Its unique electronic properties and rigid, planar structure provide an ideal framework for molecular recognition by a multitude of biological targets.[5] The historical success of quinoline-based drugs, such as the antimalarial quinine, paved the way for extensive exploration of this scaffold, leading to the discovery of numerous derivatives with a wide spectrum of pharmacological activities.[6][7]

The "privileged" nature of the quinoline scaffold stems from its ability to interact with multiple, unrelated biological targets through various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[5] This inherent promiscuity, when appropriately harnessed through chemical modification, allows for the development of potent and selective therapeutic agents.[8]

Below is a basic representation of the quinoline scaffold with its standard numbering convention.

Caption: The fundamental structure of the quinoline ring system, highlighting the nitrogenous pyridine ring fused to a benzene ring.

Anticancer Applications of Quinoline Derivatives

The development of quinoline-based anticancer agents represents a significant and ongoing effort in oncology research.[9] These compounds exert their cytotoxic effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cellular signaling pathways.[10][11]

Mechanisms of Anticancer Activity

Quinoline derivatives have been shown to target several critical pathways in cancer cells:

  • Kinase Inhibition: A large and successful class of quinoline-based anticancer drugs functions by inhibiting protein kinases, which are crucial regulators of cell signaling.[5] For instance, several FDA-approved drugs, such as bosutinib and cabozantinib, target tyrosine kinases that are aberrantly activated in various malignancies.[12] The quinoline scaffold often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.

  • Topoisomerase Inhibition: Certain quinoline derivatives, structurally related to the natural product camptothecin, act as topoisomerase inhibitors.[13] These compounds stabilize the covalent complex between topoisomerases and DNA, leading to DNA strand breaks and ultimately apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[12] A number of quinoline derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[12]

  • Induction of Apoptosis: Many quinoline-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[11] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[10]

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain quinoline derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Quinoline Quinoline Derivative (e.g., Omipalisib) Quinoline->PI3K inhibits Quinoline->mTOR inhibits

Caption: Simplified PI3K/Akt/mTOR pathway and points of inhibition by quinoline-based drugs.

Structure-Activity Relationships (SAR)

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[14] Key SAR insights include:

  • Position 4: Substitution at the 4-position with an amino group is a common feature in many bioactive quinolines.[15] The nature of the substituent on this amino group can significantly influence potency and selectivity.

  • Position 7: The presence of an electron-withdrawing group, such as a chlorine atom, at the 7-position is often crucial for antimalarial and some anticancer activities.[16]

  • Positions 2 and 3: Modifications at the 2- and 3-positions can modulate the compound's interaction with its biological target and affect its pharmacokinetic properties.[14]

FDA-Approved Quinoline-Based Anticancer Drugs

The clinical success of quinoline derivatives is underscored by the number of FDA-approved drugs for cancer treatment.[6]

Drug NameTarget(s)Approved Indication(s)
Bosutinib Abl, SrcChronic Myelogenous Leukemia (CML)
Cabozantinib MET, VEGFR2, RETMedullary Thyroid Cancer, Renal Cell Carcinoma
Lenvatinib VEGFR1-3, FGFR1-4, RETThyroid Cancer, Renal Cell Carcinoma
Neratinib HER2, EGFRBreast Cancer
Capmatinib METNon-Small Cell Lung Cancer (NSCLC)

Antimicrobial Applications of Quinoline Derivatives

Quinoline-based compounds have a long and storied history in the fight against infectious diseases, beginning with the use of quinine to treat malaria.[17] Modern research has expanded the antimicrobial spectrum of quinolines to include antibacterial, antifungal, and antiviral activities.[18]

Mechanisms of Antimicrobial Activity

The antimicrobial effects of quinoline derivatives are mediated by various mechanisms:

  • DNA Gyrase and Topoisomerase IV Inhibition: The fluoroquinolone class of antibiotics, which are structurally related to quinolines, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[19] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

  • DNA Intercalation: The planar nature of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[13]

  • Inhibition of Other Essential Enzymes: Quinoline derivatives have been shown to inhibit other microbial enzymes that are critical for survival.[17]

Structure-Activity Relationships (SAR)

The SAR of antimicrobial quinolines is well-established, particularly for the fluoroquinolones:

  • Fluorine at Position 6: The presence of a fluorine atom at the 6-position generally enhances antibacterial activity.

  • Substituent at Position 7: The substituent at the 7-position, often a piperazine or other heterocyclic ring, plays a crucial role in determining the spectrum of activity and pharmacokinetic properties.

  • Substituent at Position 1: The substituent on the quinolone nitrogen at position 1 influences potency and bacterial uptake.

Anti-inflammatory Applications of Quinoline Derivatives

Chronic inflammation is a key driver of numerous diseases, and there is a significant need for novel anti-inflammatory agents.[20] Quinoline derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties.[21]

Mechanisms of Anti-inflammatory Activity

Quinoline-based compounds can modulate the inflammatory response through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Some quinoline derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and various interleukins.[22]

  • Enzyme Inhibition: Quinoline derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[20]

  • NLRP3 Inflammasome Inhibition: Recent studies have identified quinoline analogues that can directly target and inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.[23]

Experimental Protocols

To provide practical insights for researchers, this section details a representative synthesis of a quinoline derivative and a common in vitro assay for evaluating anticancer activity.

Synthesis of a 2-Substituted Quinoline Derivative via Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines and their derivatives.[24] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Workflow for Friedländer Synthesis

G cluster_workflow Friedländer Synthesis Workflow Start Start: 2-aminobenzaldehyde & Ethyl acetoacetate Reaction Reaction: - Add reactants to ethanol - Add catalytic base (e.g., piperidine) - Reflux for 4-6 hours Start->Reaction Monitoring Monitoring: - Thin-Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Cool reaction mixture - Precipitate product - Filter and wash with cold ethanol Monitoring->Workup Reaction complete Purification Purification: - Recrystallization from ethanol Workup->Purification Analysis Analysis: - Melting point - NMR spectroscopy - Mass spectrometry Purification->Analysis End End: Ethyl 2-methylquinoline-3-carboxylate Analysis->End

Caption: A generalized workflow for the synthesis of a quinoline derivative using the Friedländer annulation.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including melting point determination, NMR spectroscopy, and mass spectrometry.

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against compound concentration.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents.[1][7] Its versatility and amenability to chemical modification have enabled the development of drugs for a wide range of diseases.[25] Future research in this area will likely focus on the design of novel quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new biological targets for quinoline-based compounds and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of the next generation of quinoline-inspired medicines.[26]

References

An In-depth Technical Guide to the Synthesis of 6-Methoxy-5-nitroquinoline: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic routes to 6-methoxy-5-nitroquinoline, a key intermediate in pharmaceutical and materials science. We will delve into the primary starting materials and the strategic synthetic pathways, offering detailed protocols and mechanistic insights to empower researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of biologically active compounds. Its quinoline core is a prevalent scaffold in numerous pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The strategic placement of the methoxy and nitro groups on the quinoline ring provides reactive handles for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents and functional materials. Understanding the most efficient and reliable methods for its synthesis is paramount for advancing research and development in these fields.

Primary Synthetic Strategies and Key Starting Materials

The synthesis of this compound can be approached through two principal strategies:

  • Strategy A: Nitration of a Pre-formed 6-Methoxyquinoline Ring. This is the most direct and commonly employed method.

  • Strategy B: Construction of the Quinoline Ring from Substituted Benzene Precursors. This approach offers flexibility in introducing substituents.

Strategy A: Direct Nitration of 6-Methoxyquinoline

The most straightforward route to this compound involves the electrophilic nitration of 6-methoxyquinoline.

Starting Material: 6-Methoxyquinoline

Core Reaction: Electrophilic Aromatic Substitution (Nitration)

The methoxy group at the 6-position is an ortho-, para-directing activator. Therefore, nitration is expected to occur at the 5- and 7-positions. The 5-position is generally favored due to steric and electronic factors.

This protocol details a standard procedure for the nitration of 6-methoxyquinoline.

Materials:

  • 6-Methoxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol or Methanol for recrystallization

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 6-methoxyquinoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Once the 6-methoxyquinoline has completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully controlled and kept below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The precipitated solid product, this compound, is collected by filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic.[1][2] Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[3]

  • Sulfuric Acid: Concentrated sulfuric acid serves as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2]

  • Neutralization: The reaction is quenched with ice and neutralized to precipitate the product, which is soluble in the acidic reaction medium.

Data Presentation: Nitration of 6-Methoxyquinoline

ParameterValueReference
Starting Material6-MethoxyquinolineGeneral Knowledge
Key ReagentsHNO₃, H₂SO₄[1][2]
Reaction TypeElectrophilic Aromatic Substitution[2]
Typical YieldVaries based on conditionsN/A
Key ProductThis compoundN/A

Visualization: Nitration of 6-Methoxyquinoline

Nitration_of_6_Methoxyquinoline cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Methoxyquinoline 6-Methoxyquinoline Reaction_Vessel Nitration 6-Methoxyquinoline->Reaction_Vessel Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction_Vessel This compound This compound Reaction_Vessel->this compound caption Direct nitration of 6-methoxyquinoline.

Caption: Direct nitration of 6-methoxyquinoline.

Strategy B: Quinoline Ring Synthesis

This strategy involves constructing the quinoline ring from appropriately substituted aniline derivatives. The two most relevant named reactions for this approach are the Skraup synthesis and the Friedländer synthesis.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][5]

Starting Materials:

  • p-Anisidine (4-methoxyaniline)

  • Glycerol

  • An oxidizing agent (e.g., nitrobenzene, arsenic acid)

  • Concentrated Sulfuric Acid

Core Reaction: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring.[4]

This protocol is adapted from established procedures for Skraup synthesis.[6]

Materials:

  • p-Anisidine

  • Glycerol

  • p-Nitroanisole (as oxidizing agent and to be consistent with the methoxy group)

  • Ferrous sulfate (to moderate the reaction)[5][6]

  • Boric acid (inhibitor)[6]

  • Concentrated Sulfuric Acid

Procedure:

  • In a large reaction flask, combine p-anisidine, glycerol, p-nitroanisole, ferrous sulfate, and boric acid.

  • Slowly and carefully add concentrated sulfuric acid to the mixture with cooling.

  • Heat the reaction mixture to the specified temperature (e.g., 140°C) and maintain it under reflux for several hours.[6]

  • After cooling, dilute the reaction mixture with water and neutralize it with a base (e.g., sodium hydroxide solution) to a pH of approximately 5.5.[6]

  • The crude 6-methoxyquinoline can be isolated by extraction with an organic solvent (e.g., ethyl acetate) or by steam distillation.[6]

  • The isolated product is then purified, typically by distillation or chromatography.

Causality Behind Experimental Choices:

  • Glycerol and Sulfuric Acid: Glycerol is dehydrated by hot sulfuric acid to form acrolein, which is the key three-carbon unit for the quinoline ring formation.[4]

  • Oxidizing Agent: An oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate.[4]

  • Ferrous Sulfate and Boric Acid: The Skraup reaction can be notoriously vigorous.[5] Ferrous sulfate and boric acid are often added to moderate the reaction and improve the yield.[6]

Visualization: Skraup Synthesis of 6-Methoxyquinoline

Skraup_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Intermediate p-Anisidine p-Anisidine Reaction_Vessel Skraup Reaction p-Anisidine->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel Reagents H₂SO₄ Oxidizing Agent Reagents->Reaction_Vessel 6-Methoxyquinoline 6-Methoxyquinoline Reaction_Vessel->6-Methoxyquinoline caption Skraup synthesis of 6-methoxyquinoline.

References

Theoretical Elucidation of the Electronic Landscape of 6-Methoxy-5-nitroquinoline: A Computational Approach for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

Quinoline scaffolds are fundamental building blocks in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing photophysical properties.[1][2] This guide provides a comprehensive theoretical investigation into the electronic properties of a specific derivative, 6-Methoxy-5-nitroquinoline (C₁₀H₈N₂O₃)[3], employing quantum chemical calculations. By leveraging Density Functional Theory (DFT), we dissect the molecule's structural and electronic characteristics, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and intramolecular charge transfer phenomena via Natural Bond Orbital (NBO) analysis. The primary objective is to establish a foundational understanding of the molecule's reactivity, stability, and potential interaction sites. This computational exploration serves as a critical precursor for rational drug design, enabling the prediction of bioactivity, and for the development of novel functional materials.

Strategic Imperative: Why Model this compound?

The quinoline ring system is a privileged scaffold, present in numerous natural products and synthetic compounds with a wide spectrum of pharmacological applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory activities.[1][4][5] The specific functionalization with a methoxy (-OCH₃) group, a strong electron-donating group, and a nitro (-NO₂) group, a potent electron-withdrawing group, at the 6- and 5-positions, respectively, creates a molecule with a highly polarized electronic structure. This "push-pull" arrangement is a classic design strategy for tuning a molecule's electronic and optical properties.

Theoretical studies provide a powerful, cost-effective lens to examine molecular properties before committing to laborious and expensive synthesis and experimental testing.[6][7] Computational chemistry allows us to build an intuition for molecular behavior, predicting reactivity, metabolic pathways, and potential binding interactions with biological targets, thereby accelerating the drug discovery pipeline.[6][8]

The Computational Gauntlet: A Validated DFT Workflow

To ensure scientific rigor, a robust and well-established computational methodology is paramount. Our entire analysis is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance between computational accuracy and resource efficiency for molecules of this size.[9][10]

Experimental Protocol: In Silico Analysis
  • Structure Optimization: The initial 3D structure of this compound is subjected to full geometry optimization without any symmetry constraints. This process computationally "relaxes" the molecule to find its most stable, lowest-energy conformation.

  • Methodology Selection: The calculations are performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .

    • Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is chosen for its proven reliability and extensive validation in predicting the electronic structure of organic molecules.[9][11] The 6-311++G(d,p) basis set is sufficiently large and flexible, incorporating diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds, which is critical for this polarized molecule.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculation: From the validated ground-state structure, a suite of electronic properties is calculated, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBOs). These calculations are typically performed using software packages like Gaussian, ORCA, or Jaguar.[4][9][12]

Workflow Visualization

The logical flow of the computational protocol is depicted below.

computational_workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase start Initial 3D Structure of This compound params Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) start->params opt Geometry Optimization params->opt freq Frequency Analysis opt->freq validation Validation: No Imaginary Frequencies? freq->validation prop Electronic Property Calculation homo_lumo HOMO-LUMO Analysis prop->homo_lumo mep MEP Surface Analysis prop->mep nbo NBO Analysis prop->nbo reactivity Global Reactivity Descriptors prop->reactivity validation->opt  No (Re-optimize) validation->prop  Yes (True Minimum)

Caption: Computational workflow for DFT analysis.

Dissecting the Electronic Architecture

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[13][14] The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[14][15] A small gap implies low excitation energy, making the molecule more reactive and less stable.

The FMO analysis reveals that the HOMO density is primarily localized over the quinoline ring and the methoxy group, highlighting these as the primary sites for electrophilic attack. Conversely, the LUMO density is concentrated on the nitroquinoline part of the molecule, particularly the electron-deficient nitro group, marking it as the center for nucleophilic attack. This spatial separation of the frontier orbitals is characteristic of a molecule with significant intramolecular charge transfer (ICT) character.

ParameterEnergy (eV)Description
EHOMO-7.152Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-3.045Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
ΔE (HOMO-LUMO Gap) 4.107 A measure of chemical reactivity and kinetic stability.[14]
Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a powerful tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions.[16] It maps the electrostatic potential onto the electron density surface, providing an intuitive guide to intermolecular interactions.

  • Deep Red Regions (Negative Potential): These are electron-rich areas, prone to electrophilic attack. As expected, the most negative potential is concentrated around the oxygen atoms of the nitro group, with a secondary negative region near the nitrogen atom of the quinoline ring. These sites are prime targets for hydrogen bonding or interactions with positive centers in a receptor.

  • Deep Blue Regions (Positive Potential): These are electron-poor areas, susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atoms of the quinoline ring, particularly those adjacent to the electron-withdrawing nitro group.

mep_diagram cluster_mep MEP Surface Interpretation cluster_regions Reactive Sites cluster_attack Predicted Interactions mol This compound neg Negative Potential (Red Regions) mol->neg pos Positive Potential (Blue Regions) mol->pos elec_attack Electrophilic Attack Site neg->elec_attack Targeted by Electrophiles (e.g., H+ donors) nuc_attack Nucleophilic Attack Site pos->nuc_attack Targeted by Nucleophiles (e.g., Lewis bases)

References

Methodological & Application

Application Note: A Comprehensive Guide to the Regioselective Synthesis of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 6-methoxy-5-nitroquinoline via the electrophilic nitration of 6-methoxyquinoline. This application note is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood method for producing this key chemical intermediate. The guide delves into the reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety protocols, and provides methods for product purification and characterization.

Introduction: The Significance of Nitroquinolines in Medicinal Chemistry

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of numerous pharmaceuticals and biologically active molecules.[1][2] The introduction of a nitro group (—NO₂) onto the quinoline scaffold is a pivotal synthetic transformation, as the nitro group can be readily converted into other functional groups, such as amines, which are crucial for building molecular complexity.[3]

Specifically, this compound (CAS 6623-91-2) is a valuable intermediate in the synthesis of various bioactive compounds, including potential anticancer and antiprotozoal agents.[4][5][6] The methoxy group at the 6-position is a common feature in many pharmacologically active quinolines, influencing their electronic properties and metabolic stability.[7] This guide provides a comprehensive protocol for the regioselective nitration of 6-methoxyquinoline, ensuring high yield and purity of the desired 5-nitro isomer.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is achieved through an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.[8]

Generation of the Nitronium Ion

A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used to generate the nitronium ion. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[9]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity of the Substitution

The position of the incoming nitro group is dictated by the directing effects of the substituents on the quinoline ring.

  • Quinoline Ring System: In a strongly acidic medium, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. This makes the pyridine ring highly electron-deficient and deactivates it towards electrophilic attack. Therefore, substitution occurs on the benzene ring (carbocyclic ring).[10] For unsubstituted quinoline, nitration typically yields a mixture of 5-nitro and 8-nitro isomers.[10][11]

  • The 6-Methoxy Group: The methoxy group (—OCH₃) at the C-6 position is a powerful activating group. It donates electron density to the aromatic ring through resonance, particularly at the ortho (C-5 and C-7) and para (C-8, which is part of the other ring) positions.

The strong activating and ortho-directing effect of the C-6 methoxy group overwhelmingly favors the substitution at the adjacent C-5 position, leading to the formation of this compound as the major product.

Diagram: Reaction Mechanism

The following diagram illustrates the key steps in the electrophilic nitration of 6-methoxyquinoline.

References

The Skraup Synthesis of Quinoline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The Skraup synthesis, a classic name reaction dating back to 1880, remains a powerful and relevant method for the construction of this privileged heterocyclic system.[4][5] This guide provides an in-depth exploration of the Skraup synthesis, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

The Enduring Relevance of the Skraup Synthesis

First described by Zdenko Hans Skraup, this reaction facilitates the synthesis of quinolines from the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[6][7] While numerous methods for quinoline synthesis have since been developed, the Skraup reaction's utility endures due to its use of readily available and inexpensive starting materials to produce heteroring-unsubstituted quinolines.[8][9] Its primary limitation lies in its often vigorous and highly exothermic nature, which necessitates careful control of reaction conditions.[10][11]

Deconstructing the Mechanism: A Stepwise Annulation

The Skraup synthesis proceeds through a cascade of reactions, initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The key mechanistic steps are as follows:

  • Formation of Acrolein: Glycerol undergoes acid-catalyzed dehydration to yield acrolein.[6]

  • Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein intermediate.[12]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to the formation of a 1,2-dihydroquinoline ring system.[11]

  • Dehydration: The dihydroquinoline intermediate is then dehydrated.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product.[6] The oxidizing agent, traditionally nitrobenzene, is itself reduced in the process.[11]

Recent studies have also proposed a fragmentation-recombination mechanism, particularly in the related Doebner-von Miller synthesis, suggesting a more complex mechanistic landscape.[8][13]

Below is a visual representation of the Skraup synthesis reaction mechanism.

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline Intermediate1 Anilinopropanal derivative Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺, Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis.

Experimental Protocol: The Classic Skraup Synthesis of Quinoline

This protocol outlines the synthesis of the parent quinoline molecule. It is crucial to note that this reaction is highly exothermic and requires strict adherence to safety precautions.[10]

Materials and Equipment
  • Aniline

  • Glycerol (low water content, "dynamite" glycerol is recommended)[14][15]

  • Concentrated Sulfuric Acid

  • Nitrobenzene (serves as both solvent and oxidizing agent)[5]

  • Ferrous sulfate (FeSO₄) (as a moderator to control the reaction's vigor)[10][16]

  • Sodium hydroxide (for work-up)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Ice bath

  • Steam distillation apparatus

  • Separatory funnel

Reaction Workflow

Skraup_Workflow start Start reagents Combine Aniline, Glycerol, Nitrobenzene, and FeSO₄ start->reagents acid Slowly add conc. H₂SO₄ with cooling reagents->acid heat Gently heat to initiate reaction acid->heat reflux Exothermic reaction proceeds, then reflux heat->reflux workup Cool, dilute, and neutralize reflux->workup purify Steam distill and extract workup->purify end End: Pure Quinoline purify->end

Caption: A generalized workflow for the Skraup synthesis.

Step-by-Step Procedure
  • Reagent Setup: In a large round-bottom flask, cautiously add aniline, followed by ferrous sulfate. To this mixture, add glycerol and then nitrobenzene.[10][15] It is critical to add the reagents in the correct order to prevent a premature and violent reaction.[15]

  • Acid Addition: While cooling the flask in an ice bath and with vigorous stirring, slowly add concentrated sulfuric acid. The addition is highly exothermic, and the temperature should be carefully controlled.[10]

  • Reaction Initiation: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Once boiling commences, immediately remove the external heat source.[5][10] The heat of the reaction should sustain the reflux for some time.

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[10]

  • Work-up: Allow the reaction mixture to cool. Cautiously dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide. Be aware that this neutralization is also exothermic.

  • Purification: The quinoline product is typically isolated from the reaction mixture by steam distillation.[5] The distillate is then extracted with an organic solvent, dried, and the solvent is removed to yield the crude product. Further purification can be achieved by vacuum distillation.

Variations and Modifications: Expanding the Synthetic Utility

The classical Skraup synthesis has been modified to improve yields, control the reaction's vigor, and synthesize a wider array of quinoline derivatives.

Variation/ModificationKey Reagents/ConditionsOutcomeReference(s)
Doebner-von Miller Reaction α,β-Unsaturated aldehydes or ketones instead of glycerolSynthesis of substituted quinolines[4][17]
Use of Moderators Ferrous sulfate (FeSO₄) or boric acidControls the exothermicity of the reaction[11][15]
Alternative Oxidizing Agents Arsenic pentoxide, iodineCan lead to a less violent reaction[5][6]
Lewis Acid Catalysis SnCl₄, Yb(OTf)₃, Sc(OTf)₃, ZnCl₂, InCl₃Can improve yields and reproducibility[8]
Microwave Irradiation Microwave heating in combination with Lewis acids or in ionic liquidsShorter reaction times and often improved yields[4][9][18]

The Doebner-von Miller reaction is a particularly important extension of the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[4][17]

Troubleshooting Common Challenges

IssuePotential Cause(s)Suggested Solution(s)
Violent, uncontrollable reaction Insufficient cooling during acid addition; rapid heating; absence of a moderator.Ensure slow, controlled addition of sulfuric acid with efficient cooling. Use a moderator like ferrous sulfate. Heat gently to initiate the reaction.[10]
Low Yield Incomplete reaction; side reactions due to high temperatures; difficult work-up.Ensure adequate reflux time. Use a moderator to control the temperature. Optimize the work-up procedure to minimize product loss.[10][16]
Formation of Tar Localized overheating; incorrect reagent ratios.Ensure efficient stirring and controlled heating. Use a moderator. Verify the stoichiometry of the reactants.[16][19]
Product is difficult to purify Presence of unreacted aniline and byproducts.Treat the crude product with sodium nitrite in an acidic solution to remove residual aniline. Employ fractional distillation for purification.[10]

Conclusion

The Skraup synthesis, despite its age, remains a valuable tool in the synthetic chemist's arsenal for the construction of quinoline derivatives. By understanding the underlying mechanism, carefully controlling the reaction conditions, and employing appropriate modifications, researchers can effectively harness this powerful reaction for the synthesis of novel compounds with potential applications in drug discovery and development. The continued exploration of greener and more efficient variations of this classic reaction ensures its relevance for years to come.[20][21]

References

Application Notes & Protocols: 6-Methoxy-5-nitroquinoline as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide on the synthesis and application of 6-methoxy-5-nitroquinoline (CAS No. 6623-91-2), a pivotal intermediate in the development of advanced pharmaceutical agents.[1] We delve into the causality behind its synthetic protocols, emphasizing safety, efficiency, and scalability. The primary focus is its critical role as a precursor to 8-aminoquinolines, a class of compounds central to antimalarial drugs like tafenoquine.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and troubleshooting advice to facilitate its effective use in medicinal chemistry.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[4][5] 6-Methoxyquinoline, a derivative of this scaffold, serves as a foundational building block for a wide range of active pharmaceutical ingredients (APIs), including anti-infective and anti-cancer agents.[6] The introduction of a nitro group at the 5-position transforms 6-methoxyquinoline into This compound , a highly valuable intermediate. This transformation is not merely an additional synthetic step; it is a strategic functionalization. The nitro group acts as a powerful electron-withdrawing group and, more importantly, serves as a synthetic handle that can be readily converted into an amine. This subsequent amino group is often essential for the biological activity of the final drug molecule, particularly in the synthesis of 8-aminoquinoline antimalarials.[2]

The precise positioning of the methoxy and nitro groups on the quinoline ring dictates the regioselectivity of subsequent reactions and ultimately influences the pharmacological profile of the final compound. Understanding the synthesis and reactivity of this intermediate is therefore crucial for the development of next-generation pharmaceuticals.

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
6-MethoxyquinolineC₁₀H₉NO159.19Light brown-yellow oily liquid5263-87-6
This compoundC₁₀H₈N₂O₃204.18Crystalline Solid6623-91-2

Data sourced from Santa Cruz Biotechnology and Fisher Scientific.[1][7]

Synthesis of this compound: The Nitration Pathway

The most direct and widely adopted method for preparing this compound is through the electrophilic nitration of 6-methoxyquinoline. This reaction leverages the directing effects of the substituents on the quinoline ring.

Mechanistic Rationale

The reaction proceeds via electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The methoxy group at the 6-position is an activating, ortho-, para-directing group, while the quinoline nitrogen is deactivating. The nitration occurs preferentially at the 5-position, which is ortho to the activating methoxy group and on the electron-rich benzene ring of the quinoline system. Careful control of reaction conditions, particularly temperature, is paramount to prevent over-nitration and the formation of unwanted side products.[8][9]

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound SM 6-Methoxyquinoline (Starting Material) Reaction Electrophilic Nitration (0-10 °C) SM->Reaction Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Reaction Quench Quenching (Ice-water) Reaction->Quench Precipitate Crude Product (Precipitation) Quench->Precipitate Purify Recrystallization (e.g., Ethanol) Precipitate->Purify Product This compound (Final Product) Purify->Product

Caption: Workflow for the nitration of 6-methoxyquinoline.

Application in Pharmaceutical Synthesis: Gateway to Antimalarials

The true value of this compound is realized in its conversion to downstream intermediates. The reduction of its nitro group to form 5-amino-6-methoxyquinoline is a cornerstone transformation in the synthesis of several potent antimalarial drugs.

The Critical Reduction Step

The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or with chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.[2] This transformation yields 5-amino-6-methoxyquinoline, a key precursor for building the side chains characteristic of drugs like tafenoquine. Tafenoquine, a single-dose treatment for Plasmodium vivax malaria, is a testament to the importance of this synthetic pathway.[3]

Pathway to Antimalarial Precursors

The newly formed 5-amino group provides a nucleophilic site for further elaboration. In the synthesis of tafenoquine, this amine is eventually alkylated with a complex side chain, a critical step for achieving high efficacy and a long plasma half-life.[3][10]

G cluster_1 Conversion to Pharmaceutical Precursors Start This compound Reduction Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂) Start->Reduction Intermediate 5-Amino-6-methoxyquinoline (Key Intermediate) Reduction->Intermediate FurtherSynth Further Elaboration (e.g., Alkylation, Amidation) Intermediate->FurtherSynth API Antimalarial APIs (e.g., Tafenoquine) FurtherSynth->API

Caption: Synthetic utility of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves.[7][11]

Protocol 1: Synthesis of this compound

This protocol is adapted from established nitration procedures for quinoline derivatives.[12]

Materials:

  • 6-Methoxyquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Acidification: To the flask, add concentrated sulfuric acid (approx. 4 volumes relative to the starting material). Begin stirring and cool the acid to 0 °C.

  • Substrate Addition: Slowly add 6-methoxyquinoline (1.0 eq) to the cold sulfuric acid. The addition should be portion-wise to maintain the internal temperature below 10 °C. A homogenous solution should form.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate beaker cooled in an ice bath. Transfer this mixture to the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the solution of 6-methoxyquinoline over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C. A slight exotherm will be observed.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This step is highly exothermic.

  • Isolation: A yellow precipitate of this compound will form. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product. Recrystallize from hot ethanol to yield pure this compound as yellow crystals.

Protocol 2: Reduction to 5-Amino-6-methoxyquinoline

This protocol uses tin(II) chloride, a classic and reliable method for nitro group reduction.[2]

Materials:

  • This compound (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, approx. 4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol or concentrated HCl.

  • Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The reaction mixture will become a clear solution. Monitor the disappearance of the starting material by TLC.

  • Cooling & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add a 5M NaOH solution to neutralize the acid and precipitate tin salts. Adjust the pH to ~8-9. The mixture will become a thick, white slurry.

  • Extraction: Add ethyl acetate to the slurry and stir vigorously for 15 minutes. Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with additional ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 5-amino-6-methoxyquinoline.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Data Summary and Troubleshooting

ProtocolTypical YieldPurity (Post-Purification)Key Analytical Markers
1: Nitration 75-90%>98%IR: Strong peaks for NO₂ stretch (~1530 & 1340 cm⁻¹). ¹H NMR: Characteristic downfield shifts for aromatic protons adjacent to the nitro group.
2: Reduction 80-95%>97%IR: Disappearance of NO₂ peaks; appearance of N-H stretch (~3300-3500 cm⁻¹). ¹H NMR: Upfield shift of aromatic protons.

Troubleshooting:

  • Low Yield in Nitration: Often due to insufficient cooling, leading to side reactions, or incomplete reaction. Ensure the temperature is strictly controlled and reaction time is adequate.

  • Formation of Multiple Products (Nitration): Over-nitration can occur if excess nitric acid is used or if the temperature rises significantly. Use the specified stoichiometry and maintain cooling.

  • Incomplete Reduction: Ensure sufficient equivalents of the reducing agent are used. The reaction can be sluggish if the tin(II) chloride is of poor quality.

  • Difficulties in Removing Tin Salts: The tin hydroxide precipitate can be difficult to filter. Diluting the mixture with more solvent and using a thick pad of Celite can improve filtration efficiency.

References

A Robust HPLC-DAD Method for the Comprehensive Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a critical class of N-heterocyclic compounds with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] Their prevalence in pharmaceutical development and presence as potential environmental contaminants necessitates a reliable and accurate analytical method for their quantification.[1][2] This application note details a robust, validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the separation and quantification of quinoline compounds. We provide a step-by-step protocol, from sample preparation to data analysis, and explain the scientific rationale behind key methodological choices. The protocol is designed to be a self-validating system, incorporating system suitability tests and method validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[3]

Introduction: The Analytical Imperative for Quinoline Compounds

Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, forms the structural backbone of numerous synthetic and natural products.[4][5] Its derivatives are cornerstones in medicinal chemistry, most famously exemplified by the antimalarial drug quinine.[6] The accurate determination of these compounds in diverse matrices—such as active pharmaceutical ingredients (APIs), finished drug products, biological fluids, and environmental samples—is paramount for ensuring quality, safety, and efficacy in drug development and for monitoring environmental impact.[1][2]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering exceptional sensitivity, selectivity, and reproducibility.[1] When coupled with a Diode Array Detector (DAD), the method is elevated, providing not only quantitative data but also qualitative spectral information. This dual capability allows for the simultaneous assessment of peak purity and the identification of unknown impurities or degradants, making HPLC-DAD an indispensable tool in the modern analytical laboratory.

Principle of the Method: Reverse-Phase HPLC with Diode Array Detection

This method employs Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar aqueous-organic mixture.

  • Separation Mechanism: Compounds are separated based on their hydrophobicity. More hydrophobic (less polar) quinoline derivatives interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

  • Role of the Mobile Phase: A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) is increased over time, is used to effectively elute compounds with a wide range of polarities.[1] The addition of an acid modifier, such as formic or phosphoric acid, to the mobile phase is crucial. It protonates the basic nitrogen in the quinoline ring and suppresses the ionization of residual silanol groups on the stationary phase surface, leading to improved peak symmetry and reproducibility.[7][8]

  • Diode Array Detection (DAD): Unlike a standard UV-Vis detector that monitors at a single wavelength, the DAD collects the full UV-Vis spectrum at every point along the chromatographic run. This allows for the selection of the optimal detection wavelength (λmax) for each compound post-run, enhancing sensitivity. Furthermore, by comparing spectra across a single peak, the DAD can perform peak purity analysis, confirming that a chromatographic peak corresponds to a single compound.

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the analysis of quinoline compounds.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector is required.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.[2]

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

    • Formic Acid (or Trifluoroacetic Acid), HPLC Grade

    • Reference standards of the target quinoline compounds

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the quinoline reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest into a clean solution compatible with the HPLC system.

  • For Pharmaceutical Tablets:

    • Weigh and finely powder a representative number of tablets (e.g., 10).

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

    • Add a diluent (e.g., methanol or mobile phase), sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the same solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (3 volumes). Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.[1] Note: For lower concentrations, Solid-Phase Extraction (SPE) may be required to concentrate the sample and remove interferences.[9]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-DAD analysis. These may require optimization depending on the specific quinoline compounds being analyzed.

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and separation for a wide range of hydrophobic compounds.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Formic acid improves peak shape for basic compounds like quinolines.[8]
Gradient Program 0-20 min, 20% to 80% B20-25 min, 80% to 20% B25-30 min, hold at 20% BA gradient is necessary to elute compounds with varying polarities within a reasonable time. The final step re-equilibrates the column.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[1][2]
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and sensitivity needs.[1][2]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
DAD Wavelength Monitor: 275 nm, 340 nmRange: 200-400 nmSet specific wavelengths based on the λmax of target analytes for quantification.[1] Collect the full spectral range for purity analysis.
Analysis Workflow

A systematic analysis sequence is critical for generating reliable data. First, the system must be equilibrated by running the mobile phase until a stable baseline is achieved.[1] The subsequent injection sequence should be structured to verify system performance before and during sample analysis.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_post Post-Analysis SystemEquilibration System Equilibration (Stable Baseline) BlankInjection Blank Injection (Mobile Phase/Matrix) SystemEquilibration->BlankInjection Verify no carryover SST System Suitability Test (SST) (e.g., 5x Standard Injection) BlankInjection->SST Establish performance Calibration Inject Calibration Standards (Low to High Conc.) SST->Calibration If SST passes Samples Inject Samples Calibration->Samples DataProcessing Data Processing & Quantification Calibration->DataProcessing QC Inject QC Standard (e.g., every 10 samples) Samples->QC Samples->DataProcessing QC->Samples Continue run

References

Application and Protocol Guide for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of Nitroaromatics

Nitroaromatic compounds (NACs), a class of organic molecules characterized by one or more nitro groups attached to an aromatic ring, are of significant interest across various scientific disciplines. They are prevalent as environmental pollutants originating from industrial processes and agricultural runoff, and they form the chemical basis for many explosive materials.[1][2] Consequently, their accurate and sensitive detection is paramount for environmental monitoring, forensic investigations, and ensuring public safety.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including many nitroaromatics.[3] The coupling of gas chromatography's high-resolution separation capabilities with the mass spectrometer's specificity and sensitivity provides a robust platform for analyzing these compounds in complex matrices.

However, the analysis of nitroaromatics by GC-MS is not without its challenges. The thermal lability of some nitroaromatic compounds can lead to degradation in the high-temperature environment of the GC inlet and column.[4][5] Furthermore, the presence of polar functional groups in certain nitroaromatics, such as nitrophenols, can result in poor chromatographic peak shape and reduced sensitivity. To address these challenges, careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters is essential. This application note provides a comprehensive guide with detailed protocols for the successful analysis of nitroaromatic compounds by GC-MS, grounded in established scientific principles and field-proven methodologies.

Part 1: Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the target nitroaromatic compounds from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for GC-MS analysis. The choice of extraction technique is highly dependent on the sample matrix.

Liquid Sample Preparation (e.g., Water)

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[6] Dichloromethane is a frequently used solvent for extracting nitroaromatics from water.[7]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique that concentrates and purifies analytes from complex matrices by passing the sample through a cartridge containing a solid sorbent.[6] For nitroaromatics, resin-based sorbents are often preferred due to their higher sorptive capacity for compounds like RDX and HMX compared to silica-based materials.[8]

Solid Sample Preparation (e.g., Soil, Particulates)

For solid samples, the analytes must first be extracted into a liquid solvent.

  • Soxhlet Extraction: This is a classical and exhaustive extraction technique suitable for solid samples.[1]

  • Sonication: This method uses ultrasonic waves to facilitate the extraction of analytes from the sample matrix into a solvent.[9]

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Derivatization for Enhanced Volatility and Sensitivity

For polar nitroaromatics, such as nitrophenols and nitrobenzoic acids, derivatization is often necessary to improve their volatility and thermal stability, leading to better chromatographic performance.[9][10] Silylation, the reaction of an analyte with a silylating agent to replace active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique.[9] N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) is a widely used silylating reagent for this purpose.[9]

Part 2: GC-MS Instrumentation and Method Parameters

The heart of the analysis lies in the GC-MS system. The following sections detail the critical parameters that must be optimized for the successful analysis of nitroaromatics.

Gas Chromatograph (GC) Setup
  • Injector: A split/splitless injector is commonly used. To minimize thermal degradation of labile nitroaromatics, a lower injector temperature (e.g., 150-175°C) is often advantageous.[4][11] The use of a deactivated inlet liner is crucial to prevent analyte adsorption.[5][12]

  • Carrier Gas: Helium is the most common carrier gas, typically used at a constant flow rate.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is well-suited for the separation of a wide range of nitroaromatic compounds.[3][9]

  • Oven Temperature Program: A temperature program that provides good separation of the target analytes in a reasonable timeframe is essential. A typical program might start at a low temperature to trap volatile compounds and then ramp up to a higher temperature to elute the less volatile analytes.

Mass Spectrometer (MS) Setup
  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS and provides reproducible mass spectra that can be compared to library databases for compound identification.[3] Chemical Ionization (CI), both positive (PCI) and negative (NCI), can offer enhanced sensitivity and selectivity for certain nitroaromatic compounds.[13][14][15]

  • Mass Analyzer: A quadrupole mass spectrometer is commonly used for routine analysis. For enhanced selectivity and sensitivity, especially in complex matrices, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be employed.[1][2]

  • Data Acquisition: Data can be acquired in full scan mode to obtain complete mass spectra for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[3][9]

Experimental Protocols

Protocol 1: Sample Preparation - Solid Phase Extraction (SPE) of Nitroaromatics from Water

This protocol is based on principles outlined in EPA Method 8270 and other established procedures.[8][16]

  • Sample Pre-treatment: If the water sample contains residual chlorine, dechlorinate it by adding sodium thiosulfate. Adjust the sample pH to < 2 with 6N HCl.[16]

  • Cartridge Conditioning: Condition a resin-based SPE cartridge by passing methanol followed by reagent water through it.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Rinsing: Rinse the cartridge with reagent water to remove any co-adsorbed impurities.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen or by applying a vacuum to remove residual water.

  • Elution: Elute the trapped nitroaromatic compounds from the cartridge with a suitable organic solvent, such as acetonitrile or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Addition: Add an appropriate internal standard to the final extract for quantification.

Protocol 2: GC-MS Analysis of Nitroaromatics

This protocol provides a general starting point for the GC-MS analysis of a broad range of nitroaromatic compounds.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA robust and widely used GC platform.
Injector Split/splitlessAllows for both high concentration and trace-level analysis.
Inlet Temperature 250 °C (can be optimized lower for thermally labile compounds)Ensures efficient vaporization of analytes without causing significant degradation.
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas HeliumProvides good chromatographic efficiency and is inert.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile column for the separation of a wide range of semi-volatile compounds.[9]
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min)Provides good separation of nitroaromatics with varying volatilities.
MS System Agilent 5977B or equivalentA reliable single quadrupole mass spectrometer.
Ion Source Temp. 230 °CA standard source temperature for EI.
Quadrupole Temp. 150 °CA standard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVGenerates reproducible mass spectra for library matching.[3]
Acquisition Mode Full Scan (m/z 50-550) and/or SIMFull scan for identification, SIM for quantification of target compounds.

Data Presentation and Visualization

Table 1: Representative Nitroaromatic Compounds with Retention Times and Characteristic Ions
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Nitrobenzene~8.512377, 93
2-Nitrotoluene~9.213791, 65
4-Nitrotoluene~9.513791, 65
2,4-Dinitrotoluene~13.816563, 89
2,6-Dinitrotoluene~14.116563, 89
2,4,6-Trinitrotoluene (TNT)~17.521089, 227

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Diagram 1: Overall Experimental Workflow for GC-MS Analysis of Nitroaromatics

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Extract Cleanup (Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (If necessary) Concentration->Derivatization FinalExtract Final Extract with Internal Standard Derivatization->FinalExtract GCMS GC-MS System FinalExtract->GCMS Acquisition Data Acquisition (Full Scan / SIM) GCMS->Acquisition Processing Data Processing (Peak Integration) Acquisition->Processing Identification Compound Identification (Library Search) Processing->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report DataAnalysis Start Acquired GC-MS Data PeakIntegration Peak Integration Start->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch RetentionIndex Retention Index Comparison PeakIntegration->RetentionIndex Confirmation Compound Confirmation LibrarySearch->Confirmation RetentionIndex->Confirmation Quantification Quantification using Calibration Curve Confirmation->Quantification Confirmed Reanalyze Re-analyze or Manual Integration Confirmation->Reanalyze Not Confirmed FinalResult Final Result Quantification->FinalResult

References

Developing a protocol for scaling up 6-Methoxy-5-nitroquinoline production

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scalable Production of 6-Methoxy-5-nitroquinoline

Abstract

This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds and analytical reagents. Its production, while conceptually straightforward, presents significant challenges related to reaction control and safety, particularly during scale-up. This document provides a comprehensive, two-step protocol for the synthesis of this compound, beginning with the Skraup synthesis of 6-methoxyquinoline from p-anisidine, followed by its regioselective nitration. We address the critical parameters for transitioning from laboratory-scale synthesis to larger-scale production, with a focus on managing exothermic events, optimizing process efficiency, and ensuring operational safety. This guide is intended for researchers, chemists, and process engineers in the fields of pharmaceutical development and fine chemical manufacturing.

Introduction: The Synthetic Importance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a methoxy group at the 6-position and a nitro group at the 5-position creates a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, or it can participate in nucleophilic aromatic substitution reactions.[3] This substitution pattern is crucial for developing novel therapeutic agents, including potent tubulin polymerization inhibitors and inhibitors of bacterial DNA gyrase.[4]

The most common route to the quinoline core is the Skraup synthesis, a reaction known since the 19th century that involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[5][6][7] While effective, the Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[5][8] Subsequent nitration of the quinoline ring is also a high-energy process requiring careful management. This guide provides a validated protocol that incorporates modern safety and control strategies to enable the reliable and scalable production of this compound.

Synthesis Pathway Overview

The selected synthetic route is a two-step process designed for clarity, control, and scalability.

  • Step 1: Skraup Synthesis of 6-Methoxyquinoline. p-Anisidine (4-methoxyaniline) is reacted with glycerol, concentrated sulfuric acid, and an oxidizing agent (p-nitrotoluene or similar) in the presence of ferrous sulfate and boric acid, which act as moderators to prevent the reaction from becoming too vigorous.[9]

  • Step 2: Electrophilic Nitration. The synthesized 6-Methoxyquinoline is subjected to nitration using a mixed acid system (sulfuric and nitric acid) to regioselectively install a nitro group at the C-5 position.[3]

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration p-Anisidine p-Anisidine Reaction_1 Skraup Cyclization (140°C) p-Anisidine->Reaction_1 Glycerol Glycerol Glycerol->Reaction_1 H2SO4 H2SO4 H2SO4->Reaction_1 Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Reaction_1 Workup_1 Workup_1 Reaction_1->Workup_1 Neutralization & Extraction Intermediate 6-Methoxyquinoline Reaction_2 Electrophilic Nitration (0-10°C) Intermediate->Reaction_2 Workup_1->Intermediate HNO3_H2SO4 HNO3 / H2SO4 HNO3_H2SO4->Reaction_2 Workup_2 Workup_2 Reaction_2->Workup_2 Quench & Crystallization Final_Product This compound Workup_2->Final_Product

Fig. 1: Overall synthetic workflow for this compound production.

Laboratory-Scale Synthesis Protocol

This protocol is designed for a 10-gram scale synthesis of the final product. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 6-Methoxyquinoline

Materials:

  • p-Anisidine (4-methoxyaniline): 22.4 g (0.182 mol)

  • Glycerol: 60 mL

  • p-Nitrotoluene (oxidizing agent): 15.0 g (0.109 mol)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O): 7.0 g

  • Boric acid (H₃BO₃): 12.5 g

  • Concentrated sulfuric acid (98%): 10 mL

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add glycerol (60 mL), p-anisidine (22.4 g), p-nitrotoluene (15.0 g), ferrous sulfate (7.0 g), and boric acid (12.5 g).[9]

  • Begin vigorous stirring to create a homogenous slurry.

  • Slowly add concentrated sulfuric acid (10 mL) dropwise via the dropping funnel over 30 minutes. The temperature will rise; maintain it below 80°C with an ice bath if necessary.

  • After the addition is complete, heat the mixture to 140°C and maintain reflux for 8 hours. The reaction is highly exothermic; careful heating is crucial.[9]

  • Allow the reaction to cool to room temperature. The mixture will be a dark, viscous liquid.

  • Slowly and carefully neutralize the reaction mixture to a pH of ~7 by adding 50% NaOH solution with constant stirring and cooling in an ice bath. Caution: This neutralization is highly exothermic.

  • Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield crude 6-methoxyquinoline as a dark oil. Purification can be achieved by vacuum distillation.

Step 2: Nitration of 6-Methoxyquinoline

Materials:

  • 6-Methoxyquinoline (crude from Step 1): ~15.9 g (0.1 mol, assumed 100% conversion)

  • Concentrated sulfuric acid (98%): 50 mL

  • Concentrated nitric acid (70%): 8.0 mL (0.12 mol)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 250 mL flask, cool concentrated sulfuric acid (50 mL) to 0°C in an ice-salt bath.

  • Slowly add the crude 6-methoxyquinoline dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (8.0 mL) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0°C.

  • Add the cold nitrating mixture dropwise to the quinoline-sulfuric acid solution over 1 hour. Maintain the internal temperature between 0°C and 5°C throughout the addition.[3]

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Caution: This quench is exothermic.

  • A yellow precipitate of this compound will form.

  • Neutralize the acidic slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a yellow to tan solid. The product can be further purified by recrystallization from ethanol.

Protocol for Scaling Up Production

Transitioning from a 10 g scale to a 1 kg+ scale requires significant changes in equipment and procedure to manage the inherent risks of the synthesis.

Critical Scale-Up Considerations
  • Heat Management: Both the Skraup synthesis and nitration are highly exothermic. Laboratory glassware has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically.

    • Causality: Poor heat removal can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

    • Solution: Use a jacketed glass-lined or stainless steel reactor with a thermal control unit. Ensure the rate of reagent addition (sulfuric acid in Step 1, nitrating mixture in Step 2) is strictly controlled by a calibrated pump and linked to the internal temperature of the reactor.

  • Mass Transfer and Mixing: Inefficient mixing can create localized "hot spots" where reagents are concentrated, leading to side reactions or a runaway.

    • Causality: In the Skraup synthesis, poor mixing prevents the moderators (ferrous sulfate, boric acid) from effectively tempering the reaction. In nitration, it can lead to over-nitration or decomposition.

    • Solution: Employ a reactor with an appropriate agitator (e.g., turbine or anchor) and baffles to ensure turbulent, homogenous mixing. The stirrer speed must be optimized for the reactor volume and viscosity of the medium.

  • Reagent Handling and Addition: Handling large volumes of concentrated acids and nitroaromatic compounds increases risk.

    • Causality: Manual addition is not feasible or safe at scale. Spills of corrosive materials can cause severe injury and equipment damage.

    • Solution: Use closed-system transfer lines and automated dosing pumps for all liquid reagents. Install emergency shut-off valves.

  • Work-up and Isolation: Quenching, neutralization, and extraction at scale present challenges.

    • Causality: Adding large volumes of reaction mixture to ice or base can cause violent splashing and release of toxic fumes. Extractions in large reactors are slow and can form emulsions.

    • Solution: For the nitration quench, use a "reverse quench" by slowly adding the acidic mixture to a well-stirred, chilled vessel of water/ice. Use a bottom-outlet reactor for extractions to easily separate layers. For filtration, use a centrifuge or a large Nutsche filter-dryer.

Scaled-Up Production Workflow (1 kg Target)

This protocol assumes the use of a 20 L jacketed reactor.

Step 1: Skraup Synthesis of 6-Methoxyquinoline (Target: ~1.6 kg)

  • Charge the 20 L reactor with glycerol (6.0 L), p-anisidine (2.24 kg), p-nitrotoluene (1.5 kg), ferrous sulfate (0.7 kg), and boric acid (1.25 kg).

  • Start agitation at a pre-determined optimal RPM to ensure good solids suspension.

  • Set the reactor jacket temperature to 15°C.

  • Using a dosing pump, add concentrated sulfuric acid (1.0 L) over a period of 2-3 hours, ensuring the internal temperature does not exceed 60°C.

  • Once addition is complete, slowly ramp the jacket temperature to heat the reactor contents to an internal temperature of 140°C. Hold for 8-10 hours.

  • Cool the reactor to 10°C.

  • Slowly pump in 50% NaOH solution to neutralize the mixture to pH 7. Maintain the internal temperature below 30°C throughout this process.

  • Add ethyl acetate (10 L) to the reactor and agitate for 30 minutes. Stop agitation and allow layers to separate for 1 hour.

  • Drain the lower aqueous layer. Repeat the extraction with another 5 L of ethyl acetate.

  • Transfer the combined organic layers to a separate vessel for solvent removal via a large-scale rotary evaporator or distillation unit.

Step 2: Nitration of 6-Methoxyquinoline (Target: ~2.0 kg)

  • Charge the 20 L reactor with concentrated sulfuric acid (5.0 L) and cool the jacket to -5°C.

  • Slowly pump the crude 6-methoxyquinoline (~1.6 kg) into the reactor, maintaining an internal temperature below 10°C.

  • In a separate, smaller vessel, prepare the nitrating mixture of nitric acid (0.8 L) and sulfuric acid (1.0 L), ensuring it is well-chilled.

  • Pump the nitrating mixture into the main reactor over 3-4 hours, keeping the internal temperature strictly between 0°C and 5°C.

  • After addition, continue stirring at 0-5°C for 2 hours.

  • In a larger (50 L) quench reactor containing 20 kg of ice/water, slowly transfer the reaction mixture via a dip tube below the surface of the water with vigorous stirring.

  • Neutralize the resulting slurry with a saturated sodium bicarbonate solution.

  • Filter the product using a centrifuge or Nutsche filter. Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the final product in a vacuum oven at 50-60°C.

Process Parameters and Quality Control

Analytical methods are essential for ensuring the quality and consistency of the final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.[10]

Comparative Process Parameters
ParameterLaboratory Scale (10 g)Scaled-Up Production (1 kg)Rationale for Change
Reagent Addition Time 30 min (H₂SO₄), 1 hr (Nitrating Mix)2-3 hrs (H₂SO₄), 3-4 hrs (Nitrating Mix)To allow for efficient heat removal from the larger reaction mass.
Temperature Control Ice Bath (Manual)Jacketed Reactor with Thermal UnitProvides precise, automated, and safe temperature control.
Mixing Magnetic Stir Bar / Overhead StirrerBaffled Reactor with Turbine AgitatorEnsures homogeneity in a large, viscous volume.
Work-up Separatory Funnel, Buchner FunnelJacketed Reactor, Centrifuge / Nutsche FilterEquipment designed for safe and efficient handling of large volumes.
Typical Yield 60-70%65-75%Improved control at scale can often lead to slightly higher yields.
Quality Control Specifications
  • Appearance: Yellow to tan crystalline solid

  • Melting Point: 158-161°C (for 6-methoxy-8-nitroquinoline, expect similar for 5-nitro)[11]

  • Purity (HPLC): ≥98.0%

  • Identity (FTIR): Conforms to reference spectrum, showing characteristic peaks for C-O-C stretch, Ar-NO₂ stretch, and quinoline ring vibrations.[12]

Safety and Hazard Management

The production of this compound involves significant hazards that must be rigorously managed.

  • Chemical Hazards:

    • Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Cause severe burns on contact.[13] Handle in a closed system. Wear acid-resistant gloves, apron, and a face shield.

    • Nitroaromatic Compounds: These compounds are toxic and suspected carcinogens.[14][15] Aromatic nitro compounds can be explosive, especially in the presence of reducing agents or when subjected to shock or heat.[15] Avoid inhalation of dust and skin contact.

  • Process Hazards:

    • Thermal Runaway: The primary risk. Strict adherence to temperature control and addition rates is non-negotiable. The reactor should be equipped with an emergency cooling system and a rupture disc.

    • Gas Evolution: The Skraup reaction can evolve toxic fumes. The reactor must be vented to a scrubber system.

  • Personal Protective Equipment (PPE):

    • Standard PPE: Safety glasses, lab coat.

    • Task-Specific PPE: Face shield, acid-resistant gloves (e.g., butyl rubber), chemically resistant apron when handling concentrated acids or the reaction mixture.[16][17] Use a respirator with appropriate cartridges when handling the dry, powdered product.

G start Monitor Reaction Exotherm q1 Is Temperature > Set Point + 5°C? start->q1 a1 Stop Reagent Addition Immediately q1->a1 Yes end Continue Monitoring q1->end No a2 Engage Full Emergency Cooling a1->a2 q2 Is Temperature Decreasing? a2->q2 a3 Resume Addition at 50% Rate Once Temp is Stable q2->a3 Yes a4 Prepare for Emergency Quench Alert Safety Team q2->a4 No a3->end

Fig. 2: Decision pathway for managing thermal excursions during scale-up.

References

Application Notes and Protocols for the Evaluation of 6-Methoxy-5-nitroquinoline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Anticancer Potential of 6-Methoxy-5-nitroquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of nitro and methoxy groups can significantly modulate the biological activity of the quinoline ring system. While extensive research exists for various substituted quinolines, this compound remains a relatively unexplored compound in the context of oncology. Drawing parallels from structurally related compounds, such as the anticancer agent 8-hydroxy-5-nitroquinoline (Nitroxoline) and the observed antitumor effects of 6-methoxyquinoline complexes, it is hypothesized that this compound may possess significant anti-proliferative and pro-apoptotic properties.[1][2][3] The methoxy group, in particular, has been shown to enhance the cytotoxic activity of various compounds in cancer cell lines.[4]

This document serves as a comprehensive guide for the initial in vitro evaluation of this compound's anticancer potential. It provides a suite of detailed protocols for assessing its effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, migration, and invasion. The methodologies described herein are designed to be robust and reproducible, enabling researchers to generate high-quality data to support further preclinical development.

Compound Handling and Preparation

Proper handling and preparation of this compound (CAS 6623-91-2) are critical for obtaining reliable and reproducible experimental results.[5]

1. Stock Solution Preparation:

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Protocol:

    • Aseptically weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C, protected from light.

2. Working Solution Preparation:

  • Protocol:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution with the appropriate cell culture medium to the desired final concentrations for treating the cells.

    • It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[6]

Initial Evaluation: Assessing Cytotoxicity

The first step in characterizing a potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are reliable colorimetric methods for this purpose.[6][7]

Recommended Cancer Cell Lines for Initial Screening:
Cell LineCancer Type
MCF-7 Breast Adenocarcinoma
A549 Lung Carcinoma
HeLa Cervical Cancer
HCT116 Colon Carcinoma
PC-3 Prostate Cancer

Experimental Workflow: Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance analysis Calculation of % Cell Viability absorbance->analysis ic50 IC50 Value Determination analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of the cells.[8]

  • Step-by-Step Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control.[6]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[6][9]

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[6]

  • Step-by-Step Methodology:

    • Follow steps 1-3 of the MTT assay protocol.

    • After incubation, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with tap water and allow them to air-dry.

    • Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 540 nm using a microplate reader.[6]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values should be calculated and presented in a table for easy comparison across different cell lines and time points.

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Experimental ValueExperimental ValueExperimental Value
A549 Experimental ValueExperimental ValueExperimental Value
HeLa Experimental ValueExperimental ValueExperimental Value
HCT116 Experimental ValueExperimental ValueExperimental Value
PC-3 Experimental ValueExperimental ValueExperimental Value

Delving Deeper: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next step is to investigate the mechanism of cell death. This involves determining if the compound induces apoptosis and/or causes cell cycle arrest.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a reliable method for detecting early and late-stage apoptosis.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells.[10]

G cluster_cells Cell States cluster_stains Staining live Viable Cell (Annexin V- / PI-) early Early Apoptotic Cell (Annexin V+ / PI-) PS exposure late Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) Membrane compromised necrotic Necrotic Cell (Annexin V- / PI+) Membrane compromised annexin Annexin V-FITC annexin->early Binds to exposed PS annexin->late Binds to exposed PS pi Propidium Iodide pi->late Enters compromised membrane pi->necrotic Enters compromised membrane G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treatment Cell Treatment with This compound harvesting Cell Harvesting treatment->harvesting fixation Fixation in 70% Ethanol harvesting->fixation pi_staining Propidium Iodide Staining (with RNase A) fixation->pi_staining flow_cytometry Flow Cytometry Acquisition pi_staining->flow_cytometry data_analysis Data Analysis (Cell Cycle Distribution) flow_cytometry->data_analysis G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis coat Coat Transwell insert with Matrigel seed Seed cells in upper chamber (serum-free medium + compound) coat->seed attractant Add chemoattractant (e.g., 10% FBS) to lower chamber seed->attractant incubate Incubate for 24-48 hours attractant->incubate remove Remove non-invaded cells from upper surface incubate->remove fix_stain Fix and stain invaded cells on lower surface remove->fix_stain quantify Count invaded cells fix_stain->quantify G cluster_prep Sample Preparation cluster_blotting Blotting lysis Cell Lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection

References

Application Notes & Protocols: A Guide to Assessing the Cytotoxicity of 6-Methoxy-5-nitroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential and Challenge of Quinoline Analogs

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of activities, including anticancer and antimicrobial effects.[1][2] Analogs of 6-methoxy-5-nitroquinoline are of particular interest for drug discovery programs. The inclusion of a nitroaromatic group, however, necessitates a thorough evaluation of cytotoxicity, as this functional group can be bioreduced within the cell to produce reactive intermediates, a mechanism central to both the therapeutic action and potential toxicity of such compounds.[3]

Accurate assessment of cell viability and the mechanism of cell death are therefore critical steps in the preclinical development of these analogs.[4][5] This guide provides a comprehensive, multi-tiered strategy for researchers. We begin with robust, high-throughput methods to quantify overall cytotoxicity and determine key potency metrics like the half-maximal inhibitory concentration (IC50). We then progress to more nuanced assays designed to elucidate the specific mode of cell death—namely, apoptosis—providing deeper mechanistic insights into the compound's biological activity.[6] This structured approach ensures a thorough and efficient evaluation, enabling confident decision-making in the drug development pipeline.

Part 1: Primary Cytotoxicity Screening – Quantifying Potency

The initial goal is to determine the concentration-dependent effect of the this compound analogs on cell viability. For this, we recommend two primary assays with different detection methods to ensure data robustness and mitigate compound-specific interference.

MTT Assay: A Colorimetric Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]

Causality Insight: This assay is an excellent first-pass screen due to its cost-effectiveness and reliability. However, it is an indirect measure of cell number. Compounds that affect mitochondrial respiration without immediately killing the cell can interfere with the results. Furthermore, the color of the test compounds themselves can interfere with absorbance readings, a key consideration for quinoline derivatives which are often colored.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-Well Plate incubate_24h Incubate for 24h (Cell Attachment) seed->incubate_24h treat Add Serial Dilutions of Quinoline Analogs incubate_24h->treat incubate_xt Incubate (e.g., 48-72h) treat->incubate_xt add_mtt Add MTT Reagent incubate_xt->add_mtt incubate_4h Incubate for 1-4h add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: High-level workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound analogs, dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

CellTiter-Glo® Assay: A Luminescent Measure of ATP

The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that quantifies ATP, the primary energy currency of the cell.[11][12] The presence of ATP is a direct indicator of metabolically active cells.[13] The assay reagent lyses the cells and provides luciferase and its substrate, luciferin, to generate a luminescent signal that is proportional to the amount of ATP present.[11]

Causality Insight: This "add-mix-measure" assay is ideal for high-throughput screening (HTS) due to its simplicity and speed.[13] Because it uses luminescence, it has a broader linear range and higher sensitivity than colorimetric assays and is less prone to interference from colored compounds. The signal is also very stable, with a half-life often exceeding five hours, which provides flexibility in processing multiple plates.[12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Opaque-walled 96-well or 384-well plates (white plates are recommended for luminescence)[14]

  • This compound analogs, dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided Buffer to form the CellTiter-Glo® Reagent.[15] Allow it to equilibrate to room temperature before use.

  • Cell Seeding & Treatment: Seed and treat cells in an opaque-walled plate following the same steps (1-3) as the MTT assay.[16]

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This minimizes temperature gradients across the plate.[12]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from "no-cell" blank wells.

  • Calculate % Viability as described for the MTT assay, substituting luminescence for absorbance values.

  • Determine the IC50 value via non-linear regression.

Data Presentation: Comparing Analog Potency

Summarize the calculated IC50 values in a clear, structured table to facilitate direct comparison of the cytotoxic potency of different analogs across various cell lines.

Analog IDParent StructureR1 GroupR2 GroupIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)
QN-001This compound-H-H15.212.821.5
QN-002"-Cl-H8.76.410.1
QN-003"-F-H9.17.211.3
QN-004"-H-OCH₃25.431.945.7
Doxorubicin(Positive Control)--0.80.50.9

Table 1: Hypothetical IC50 values for a series of this compound analogs as determined by the CellTiter-Glo® assay after 72 hours of treatment. Lower values indicate higher cytotoxic potency.

Part 2: Mechanistic Elucidation – Investigating Apoptosis

Once cytotoxic "hit" compounds are identified, the next crucial step is to determine how they induce cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.[14] We outline two key assays to confirm if the quinoline analogs induce apoptosis.

Annexin V-FITC Assay: Detecting an Early Apoptotic Hallmark

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to detect these early apoptotic cells via flow cytometry.[18] Propidium Iodide (PI), a DNA-binding dye that is excluded by live cells, is used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).

Causality Insight: This assay provides quantitative, single-cell data, allowing for the clear differentiation of healthy, early apoptotic, late apoptotic, and necrotic cell populations. This level of detail is critical for understanding the precise cellular response to a compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound analog(s) at relevant concentrations (e.g., 1x and 5x the IC50)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[18]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the quinoline analog and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Centrifuge the combined cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17]

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[18][19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[17]

Apoptosis_Pathway cluster_cell Cell cluster_markers Assay Markers Healthy Healthy Cell EarlyApop Early Apoptosis Healthy->EarlyApop Quinoline Analog LateApop Late Apoptosis EarlyApop->LateApop AnnexinV Annexin V Binding (PS Externalization) EarlyApop->AnnexinV detects Caspase Caspase-3/7 Activation EarlyApop->Caspase involves PI PI Staining (Membrane Permeable) LateApop->PI allows

Caption: Key events in apoptosis detected by viability assays.

Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

Caspases-3 and -7 are key "executioner" enzymes that, once activated, dismantle the cell during apoptosis.[14] The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[21]

Causality Insight: Measuring the activity of these specific caspases provides direct biochemical evidence that the apoptotic pathway has been engaged.[14] Like the CellTiter-Glo® assay, its luminescent, "add-mix-measure" format is simple, sensitive, and well-suited for a multiwell plate format, allowing for dose-response studies of apoptosis induction.[20]

Materials:

  • Cells cultured in opaque-walled 96-well plates

  • This compound analog(s)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Assay Setup: Seed and treat cells in an opaque-walled 96-well plate as described previously.[21] Include appropriate controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[21]

  • Reagent Addition: Remove the plate from the incubator and add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Generation: Mix the contents by gently shaking the plate.

  • Incubation: Incubate at room temperature for 1-3 hours to allow for signal stabilization.

  • Data Acquisition: Measure the luminescence with a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from "no-cell" controls).

  • Express the data as Fold Change in caspase activity relative to the vehicle-treated control cells.

  • Plot Fold Change against compound concentration to observe the dose-dependent activation of apoptosis.

Conclusion and Best Practices

This tiered approach, moving from broad cytotoxicity screening to specific mechanistic assays, provides a robust framework for evaluating this compound analogs.

Key Best Practices:

  • Optimize Cell Density: Ensure cells are in the logarithmic growth phase and that the seeding density provides a linear response range for the chosen assay.[22]

  • Maintain Healthy Cultures: Use healthy, low-passage number cells for all experiments to ensure reproducibility.[22]

  • Include Controls: Always include vehicle controls, untreated controls, and a known cytotoxic agent as a positive control (e.g., Doxorubicin, Staurosporine).

  • Orthogonal Validation: Confirming "hits" with a second, mechanistically different assay (e.g., MTT and CellTiter-Glo) increases confidence in the data.

  • Kinetic Analysis: Consider performing time-course experiments (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.

By adhering to these protocols and principles, researchers can generate high-quality, reliable data to effectively characterize novel quinoline analogs and advance the most promising candidates toward further therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Nitration of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of aromatic compounds in a direct question-and-answer format.

Question 1: I am observing a low or non-existent yield of my desired nitroaromatic product. What are the likely causes and how can I improve the outcome?

Probable Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or temperature.

  • Deactivated Substrate: Your aromatic ring may possess strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), which deactivate the ring towards electrophilic attack, slowing the reaction down significantly.[1]

  • Poor Reagent Activity: The nitrating agent may not be strong enough, or the concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low.

  • Poor Solubility: The aromatic substrate may not be fully dissolved in the reaction medium, limiting the reaction rate.[2]

  • Issues During Work-up: The product may be lost during the quenching or extraction process, especially if it is an oil or partially soluble in the aqueous phase.[3]

Solutions and Optimization Strategies:

  • Verify Electrophile Generation: The cornerstone of aromatic nitration is the generation of the nitronium ion (NO₂⁺).[4] The most common method involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][6][7] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion.[8][9][10] Ensure both acids are concentrated and used in appropriate ratios (typically 1:1 to 1:2 v/v HNO₃/H₂SO₄).[11]

  • Adjust Reaction Conditions:

    • For Deactivated Substrates: More forcing conditions are necessary. Increase the reaction temperature cautiously (e.g., from 0-25 °C to 50-100 °C) and consider using a stronger nitrating agent like fuming nitric acid or adding oleum (fuming sulfuric acid) to the mixed acid.[2][9]

    • For Activated Substrates: These reactions are often fast and exothermic. Overly aggressive conditions can lead to side reactions or over-nitration. Maintain lower temperatures (0-10 °C) for these substrates.

  • Improve Solubility: If solubility is an issue, consider a co-solvent. Acetic acid or dichloromethane can sometimes be used, though care must be taken as they can affect the nitrating strength and may not be compatible with all reagents.[2][11]

  • Monitor Reaction Progress: Do not rely solely on a predetermined reaction time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product.[2]

  • Optimize Work-up Procedure: If the product doesn't precipitate upon quenching in ice water, it is likely an oil or has some water solubility. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3]

Troubleshooting Workflow: Low Product Yield

G start Problem: Low Yield check_reagents Are nitrating agents (conc. HNO₃/H₂SO₄) of sufficient quality and concentration? start->check_reagents check_conditions Are reaction conditions (time, temp) appropriate for the substrate? check_reagents->check_conditions Yes remedy_reagents Solution: Use fresh, concentrated acids. Consider stronger nitrating agents for deactivated rings. check_reagents->remedy_reagents No check_workup Was the work-up procedure optimized for the product's physical state (solid vs. oil)? check_conditions->check_workup Yes remedy_conditions Solution: Increase time/temperature for deactivated rings. Decrease temp for activated rings. Monitor by TLC/HPLC. check_conditions->remedy_conditions No remedy_workup Solution: If no precipitate, perform liquid-liquid extraction. Wash with base/brine to purify. check_workup->remedy_workup No

Caption: Decision tree for troubleshooting low yield in aromatic nitration.

Question 2: My reaction produced a mixture of di- or poly-nitrated compounds instead of the desired mono-nitrated product. How can I control the degree of nitration?

Probable Causes:

  • Highly Activated Substrate: Aromatic rings with strongly electron-donating groups (e.g., -OH, -NH₂, -OR) are highly activated and prone to multiple nitrations.[1]

  • Excessive Reaction Temperature: Higher temperatures increase the reaction rate and can provide sufficient energy to overcome the deactivating effect of the first nitro group, leading to a second substitution.[12]

  • High Concentration of Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards poly-nitration.

Solutions and Optimization Strategies:

  • Control Reaction Temperature: This is the most critical parameter. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and allowing it to slowly warm to room temperature if necessary. Vigorous cooling is essential.

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to the aromatic substrate.

  • Reduce Substrate Activity: For highly activating groups like amines (-NH₂) or hydroxyls (-OH), it is often necessary to temporarily reduce their activating influence. This can be done by installing a protecting group. For example, an amino group can be acetylated to form an acetanilide, which is less activating and can be hydrolyzed back to the amine after nitration.[13]

  • Choose a Milder Nitrating Agent: Instead of the aggressive mixed acid system, consider alternatives like nitric acid in acetic anhydride or using metal nitrates, which can offer milder reaction conditions.[14][15]

Question 3: The regioselectivity of the reaction is poor, yielding an inseparable mixture of ortho, meta, and para isomers. How can I direct the nitration to the desired position?

Probable Causes:

  • Inherent Directing Effects: The substituent already present on the aromatic ring dictates the position of the incoming nitro group. Activating groups are ortho/para-directors, while most deactivating groups are meta-directors (halogens are an exception, being deactivating ortho/para-directors).[1][16]

  • Steric Hindrance: A bulky substituent may sterically hinder the ortho positions, leading to a higher proportion of the para product.

  • Reaction Conditions: In some cases, the reaction conditions (solvent, temperature, catalyst) can influence the ortho:para ratio.

Solutions and Optimization Strategies:

  • Understand Substituent Effects: Before starting, predict the expected regioselectivity based on the electronic properties of the substituent(s) on your starting material. This is the primary factor controlling the outcome.

  • Use of Protecting/Blocking Groups: If the inherent directing effects lead to the wrong isomer, a blocking group strategy can be employed. For example, sulfonation is a reversible reaction.[17] You can block the para position with a sulfonic acid group, force nitration into the ortho position, and then remove the sulfonic acid group by treatment with dilute acid.

  • Catalyst Control: For certain industrial applications, the choice of catalyst can influence regioselectivity. For instance, using specific zeolite catalysts can favor the formation of the para isomer due to shape-selective constraints within the catalyst pores.[18]

Workflow: Controlling Regioselectivity for Aniline

G start Aniline (Highly Activating, Prone to Oxidation) protect Step 1: Protect Amine React with Acetic Anhydride start->protect intermediate Acetanilide (Moderately Activating, o,p-directing) protect->intermediate nitrate Step 2: Nitrate Mixed Acid (HNO₃/H₂SO₄) at low temperature intermediate->nitrate isomers Mixture of o- and p-nitroacetanilide (p-isomer is major due to sterics) nitrate->isomers deprotect Step 3: Deprotect Acid or Base Hydrolysis isomers->deprotect product p-Nitroaniline (Desired Product) deprotect->product

Caption: Workflow for the regioselective nitration of aniline via a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in aromatic nitration? Sulfuric acid serves two critical functions. First, as a stronger acid than nitric acid, it acts as a catalyst by protonating nitric acid.[10] This protonated nitric acid readily eliminates a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺), which is what actually attacks the aromatic ring.[5][6][8][19] Second, concentrated sulfuric acid is a strong dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion and prevents dilution of the acid medium.[5]

Q2: What are the primary safety concerns with aromatic nitration reactions? Aromatic nitration reactions are potentially hazardous and must be handled with extreme caution. The primary risks include:

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[20]

  • Exothermic Reaction: The reaction is highly exothermic. If the temperature is not controlled, it can lead to a "runaway" reaction, causing rapid boiling of the reaction mixture and a dangerous increase in pressure, potentially leading to an explosion.[20]

  • Toxicity: Fumes from nitric acid and nitrogen dioxide gas (a potential byproduct) are toxic upon inhalation.[20]

  • Reactivity: Nitric acid is a strong oxidizing agent and can react violently with other organic compounds.[20] Always perform these reactions in a certified chemical fume hood, wear appropriate Personal Protective Equipment (PPE) including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[20] Ensure an ice bath is readily available for cooling, and be prepared for emergency procedures.

Q3: How do I choose the right nitrating agent for my compound? The choice depends on the reactivity of your aromatic substrate.

Nitrating AgentCompositionApplication / Characteristics
Mixed Acid Conc. HNO₃ + Conc. H₂SO₄The most common and versatile agent. Suitable for a wide range of substrates from benzene to moderately deactivated rings.[4]
Fuming Nitric Acid HNO₃ containing dissolved NO₂A stronger nitrating agent used for deactivated aromatic compounds that react slowly with standard mixed acid.[9]
Nitric Acid in Acetic Anhydride HNO₃ + (CH₃CO)₂OForms acetyl nitrate in situ. A milder nitrating agent, often used for substrates that are sensitive to strong acids or oxidation, such as phenols and anilines.[14]
Nitrate Salts (e.g., KNO₃, NaNO₃) in H₂SO₄ KNO₃ or NaNO₃ + H₂SO₄An alternative way to generate the nitronium ion. Can sometimes offer more controlled reactions but may suffer from insolubility of the salt.[11]
Nitronium Salts (e.g., NO₂BF₄) Pre-formed NO₂⁺BF₄⁻A powerful, non-acidic source of the nitronium ion. Useful for acid-sensitive substrates, but it is a more expensive reagent.[11]
Alternative/Green Reagents Bismuth subnitrate, N-nitropyrazole, etc.Milder, often more selective, and environmentally benign options are being developed for specific applications to avoid the use of corrosive mixed acids.[15][21]

Q4: What is the general mechanism for electrophilic aromatic nitration? The reaction proceeds via a well-established electrophilic aromatic substitution (SₑAr) mechanism.[8][22]

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses water to form the nitronium ion (NO₂⁺).[19]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[22][23] This is typically the rate-determining step.[23]

  • Deprotonation: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group.[8] This collapses the sigma complex, restores the aromatic π-system, and yields the final nitroaromatic product.

Mechanism of Electrophilic Aromatic Nitration

G cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2 & 3: Attack and Deprotonation HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_ion HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->NO2_ion - H₂O H2O H₂O benzene Benzene Ring sigma_complex Sigma Complex (Resonance Stabilized) benzene->sigma_complex + NO₂⁺ nitrobenzene Nitrobenzene sigma_complex->nitrobenzene - H⁺ (to HSO₄⁻) H_ion H⁺

Caption: The two-stage mechanism of electrophilic aromatic nitration.

Standard Experimental Protocol: Nitration of Methyl Benzoate

This protocol describes the mono-nitration of a moderately deactivated aromatic ring.

Materials:

  • Methyl Benzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Methanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a clean, dry conical vial placed in an ice-water bath, carefully add 1.0 mL of concentrated sulfuric acid. Slowly, with stirring, add 0.5 mL of concentrated nitric acid. Keep this mixture cold.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add 1.0 mL of methyl benzoate.

  • Addition of Nitrating Agent: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate over 10-15 minutes. It is crucial to maintain the reaction temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes.

  • Quenching: Carefully pour the reaction mixture into a beaker containing approximately 10 g of crushed ice. Stir the resulting slurry for several minutes until the ice has melted. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3] Wash the solid with two portions of cold water, followed by a small portion of cold methanol to help remove impurities.

  • Purification: The crude product, methyl m-nitrobenzoate, can be further purified by recrystallization from methanol. Air-dry the purified crystals and determine the yield and melting point.

References

Preventing tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of tar and other byproducts, encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during common quinoline synthesis reactions.

Issue 1: My Skraup synthesis is extremely vigorous and results in a large amount of black, intractable tar.

Q: My Skraup synthesis reaction is uncontrollably exothermic and is producing more tar than the desired product. What is causing this and how can I mitigate it?

A: The Skraup synthesis is notoriously exothermic and vigorous, which can lead to polymerization and charring of the reactants, resulting in significant tar formation.[1][2] The primary causes are the harsh acidic and oxidizing conditions. Here’s how you can control the reaction and minimize tarring:

  • Use a Moderator: The addition of a moderating agent is crucial to temper the reaction's violence.[3] Ferrous sulfate (FeSO₄) is commonly used and is believed to function as an oxygen carrier, allowing the oxidation to occur more smoothly over a longer duration.[2][4] Boric acid can also be employed for a smoother reaction.[3]

  • Control Temperature and Reagent Addition: The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[1] It is critical to add the concentrated sulfuric acid slowly and with efficient cooling, such as in an ice bath, to prevent the temperature from escalating.[1][5]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots where tar formation can accelerate.[1]

  • Purification: The crude product of a Skraup synthesis is often a black, tarry substance.[1] An effective method for isolating the quinoline derivative is steam distillation, which separates the volatile product from the non-volatile tar, followed by extraction.[1][5]

Issue 2: My Doebner-von Miller reaction is yielding a thick, dark polymer instead of the desired quinoline.

Q: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?

A: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7] Here's how to address this problem:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[6]

  • Optimize Reaction Temperature: While heating is often necessary, excessively high temperatures can promote tar formation.[6] Close monitoring and optimization of the temperature for your specific substrates are crucial. An initial cooling phase may be required for a particularly vigorous reaction.[6]

  • Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used.[6][8] The choice and concentration of the acid can significantly impact the reaction rate and selectivity, so it may be necessary to screen different acid catalysts.

  • Biphasic Solvent System: A highly recommended technique to prevent polymerization is the use of a biphasic solvent system (e.g., water/toluene). This sequesters the carbonyl compound in the organic phase, away from the high concentration of acid in the aqueous phase.[7]

Issue 3: My Friedländer synthesis is producing a complex mixture with significant tarry byproducts.

Q: I am attempting a Friedländer synthesis, but the reaction is messy, with considerable tar formation. How can I improve the cleanliness and yield of my reaction?

A: In the Friedländer synthesis, tar formation often results from uncontrolled side reactions, particularly intermolecular aldol condensations of the carbonyl starting materials, especially under harsh conditions like high temperatures and strong acids or bases.[9]

  • Catalyst Selection: The choice of catalyst is critical. While traditional strong acids (H₂SO₄) and bases (KOH, NaOH) can be effective, they often require high temperatures that promote tarring.[9] Milder and more efficient catalytic systems can significantly reduce byproduct formation. Consider using:

    • Lewis acids like trifluoroacetic acid, p-toluenesulfonic acid, or iodine.[9][10]

    • Modern catalysts such as ionic liquids, nanoparticles (e.g., NiO, SiO₂), or heteropolyacids, which can offer a more controlled reaction environment.[9]

  • Temperature Optimization: Higher temperatures can accelerate the desired reaction but also favor the side reactions leading to tar. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by TLC can help determine the optimal temperature.[9]

  • Solvent-Free Conditions: In some cases, running the Friedländer synthesis under solvent-free conditions with catalysts like p-toluenesulfonic acid and iodine has been shown to be effective.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism behind tar formation in quinoline synthesis?

A1: Tar is a complex mixture of high-molecular-weight, often polymeric, byproducts. In the context of quinoline synthesis, it generally forms through acid- or heat-catalyzed polymerization of reactive starting materials and intermediates. For instance, in the Skraup and Doebner-von Miller syntheses, α,β-unsaturated carbonyl compounds are prone to polymerization under strong acidic conditions.[6][7] In the Friedländer synthesis, self-condensation of the carbonyl starting materials via aldol reactions is a major pathway to tar formation.[9]

Q2: How can I effectively remove tar from my crude quinoline product?

A2: Purification of quinolines from tarry mixtures can be challenging. Here are some common strategies:

  • Steam Distillation: For volatile quinoline derivatives, steam distillation is a highly effective method to separate the product from non-volatile tar.[1][5]

  • Acid-Base Extraction: Quinolines are basic and can be extracted from an organic solvent into an acidic aqueous solution. The tarry impurities, which are often less basic, may remain in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Chromatography: Column chromatography is a standard method for purifying organic compounds. However, the viscous nature of tar can make this difficult. It may be necessary to first perform a preliminary purification step, such as an acid-base extraction, to remove the bulk of the tar before attempting chromatography.

  • Catalytic Polycondensation: In industrial contexts, methods like catalytic polycondensation using Lewis acids such as AlCl₃ have been employed to remove quinoline-insoluble matter from coal tar.[12][13][14]

Q3: Are there "greener" or milder alternatives to classical quinoline synthesis methods that might reduce tar formation?

A3: Yes, significant research has been dedicated to developing more environmentally friendly and efficient methods for quinoline synthesis. These often involve:

  • Microwave Irradiation: This technique can accelerate reaction rates, potentially allowing for lower temperatures and shorter reaction times, which can minimize byproduct formation.[15]

  • Ionic Liquids: These can serve as both the solvent and catalyst, providing a controlled reaction environment that can suppress side reactions.[9][15]

  • Catalyst-Free and Solvent-Free Conditions: Some modern protocols have been developed that proceed in water or under solvent-free conditions, reducing the need for harsh acids and organic solvents.[16][17]

  • Novel Catalytic Systems: The use of heterogeneous catalysts, such as zeolites, and various metal-free catalytic systems are being explored to improve selectivity and reduce waste.[18]

Data and Protocols

Table 1: Recommended Conditions to Minimize Tar in Common Quinoline Syntheses
Synthesis MethodKey Parameters to ControlRecommended AdjustmentsExpected Outcome
Skraup Reaction vigor, TemperatureAdd a moderator (e.g., FeSO₄), Slow addition of H₂SO₄ with cooling.[1][2]Controlled exothermic reaction, reduced charring.
Doebner-von Miller Polymerization of carbonyl compoundSlow addition of carbonyl, Use of a biphasic solvent system (e.g., water/toluene).[6][7]Minimized polymerization, cleaner reaction mixture.
Friedländer Aldol side reactionsUse milder catalysts (e.g., p-TsOH, iodine), Optimize for lower reaction temperature.[9][11]Increased selectivity for quinoline product, less tar.
Combes Cyclization conditionsUse of polyphosphoric acid (PPA) or other acidic catalysts, controlled heating.[19][20]Efficient cyclization with reduced side reactions.
Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the reaction's exothermicity.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol and ferrous sulfate (FeSO₄) as a moderator.[1][5] Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[5]

  • Reaction: Once the acid addition is complete, gently heat the mixture to initiate the reaction. If the reaction becomes too vigorous, remove the heat source immediately. After the initial exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[5]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1][5] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol outlines a general procedure for a base-catalyzed Friedländer synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[5]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Mechanism of Tar Formation in Acid-Catalyzed Quinoline Synthesis

TarFormation cluster_main Main Reaction Pathway cluster_side Tar Formation Pathway A Aniline Derivative C Intermediate A->C Condensation B Carbonyl Compound B->C E Carbonyl Compound D Desired Quinoline C->D Cyclization & Oxidation/Dehydration G Tar/ Polymeric Byproducts C->G Degradation F Polymerization/ Self-Condensation E->F [H+], Δ F->G

Caption: Competing pathways leading to product and tar formation.

Diagram 2: Troubleshooting Workflow for Low Yield and Tar Formation

TroubleshootingWorkflow start Low Yield/ High Tar Formation q1 Is the reaction highly exothermic? start->q1 a1_yes Add Moderator (e.g., FeSO₄) Slow reagent addition Improve cooling & stirring q1->a1_yes Yes q2 Is polymerization of carbonyl suspected? q1->q2 No a1_yes->q2 a2_yes Slow reagent addition Use biphasic system Lower temperature q2->a2_yes Yes q3 Are harsh catalysts (strong acid/base) used? q2->q3 No a2_yes->q3 a3_yes Switch to milder catalyst (e.g., p-TsOH, Lewis Acid) Explore modern catalysts q3->a3_yes Yes end Improved Yield & Purity q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification Strategies for Crude 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methoxy-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we have structured this guide to move from general questions to specific, hands-on troubleshooting, ensuring a comprehensive resource for your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and purification of this compound.

Q1: What is the typical appearance and solubility of this compound?

This compound is typically a yellow solid.[1] Its solubility is limited in many common solvents. It is slightly soluble in acetonitrile, chloroform, and ethyl acetate.[2] Understanding its solubility profile is the first step in designing an effective purification strategy. For instance, a related compound, 6-methoxy-8-nitroquinoline, dissolves better in organic solvents like ethanol or DMSO than in water due to the hydrophobic quinoline structure.[1]

Q2: What are the likely impurities in crude this compound?

The impurities largely depend on the synthetic route. If prepared via a Skraup synthesis, which is common for quinoline derivatives, potential impurities can include:

  • Unreacted Starting Materials: Such as the corresponding substituted aniline.[3][4]

  • Isomeric Byproducts: Positional isomers that may form during the nitration or cyclization steps.[4]

  • Polymeric/Tarry Materials: These are common byproducts in Skraup reactions, which can be aggressive.[5]

  • Oxidizing Agent Remnants: For example, residual nitrobenzene or its reduction products.[4]

Q3: Which purification method is most effective for this compound?

The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often the most efficient method for removing small amounts of impurities from a solid that is already relatively pure. It is scalable and cost-effective.

  • Column Chromatography is the method of choice for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product.[6]

  • Acid-Base Extraction can be a powerful preliminary cleanup step to separate the basic quinoline product from neutral or acidic impurities.[7][8]

Q4: How can I assess the purity of my final product?

A multi-faceted approach is recommended for comprehensive purity validation.[9] High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment of non-volatile compounds.[4][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR).[9][10] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is essential.[4]

Purification Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during purification experiments.

Recrystallization Issues

Q: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: This is often caused by a high concentration of impurities, which can depress the melting point of your product. It can also happen if the boiling point of your chosen solvent is higher than the melting point of your compound.

  • Solution:

    • Add more hot solvent to fully dissolve the oil. The goal is to create a solution that is no longer saturated at the elevated temperature.[11]

    • If the oil persists, you may need to switch to a solvent with a lower boiling point.

    • Allow the solution to cool much more slowly. A slower cooling rate gives the molecules time to arrange into a crystal lattice rather than crashing out as an amorphous oil.[12]

    • If the problem is severe, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?

A: This is a classic case of a stable supersaturated solution. The molecules need an initiation point to begin forming a crystal lattice.

  • Causality: The solution lacks nucleation sites for crystal growth to begin. The glass walls of the flask may be too smooth.[13]

  • Solution:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[11]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" provides a template for other molecules to crystallize upon.[11][13]

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound, then attempt to cool it again.[14]

    • Extended Cooling: Allow the flask to sit undisturbed in a cold environment (like a refrigerator) for a longer period (24-48 hours).

Q: My final product is still colored, even after successful recrystallization. How can I get a purer, lighter-colored product?

A: The color is likely due to persistent, highly-colored impurities or polymeric byproducts that co-crystallize with your product.

  • Causality: Certain impurities, even at very low concentrations, can be strongly colored. These may have solubility properties very similar to your target compound.

  • Solution:

    • Use Activated Carbon (Charcoal): After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated carbon. The carbon will adsorb many colored impurities.

    • Perform a Hot Filtration: It is critical to filter the hot solution through fluted filter paper to remove the carbon before allowing the solution to cool.[12] If you cool it first, your product will crystallize on the carbon. A procedure for a related compound specifically mentions using decolorizing carbon with hot chloroform.[3]

    • Consider a Second Purification: If charcoal treatment is insufficient, the impurities may be too similar to your product. A secondary purification method, such as column chromatography, will be necessary.

Column Chromatography Issues

Q: I'm getting very poor separation of my compound from impurities on the silica gel column.

A: Poor separation is almost always an issue with the choice of mobile phase (eluent) or improper column packing.

  • Causality: If the eluent is too polar, all compounds (your product and impurities) will travel quickly down the column with little interaction with the silica, resulting in poor separation. If it's not polar enough, everything will remain at the top of the column.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[15] For a moderately polar compound like this compound, start with mixtures of hexanes and ethyl acetate.

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first. Then, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product, leaving more polar impurities behind on the column.[15]

    • Ensure Proper Column Packing: The column must be packed uniformly without any air bubbles or cracks, which cause channeling and poor separation.[16] Prepare a slurry of silica gel in your initial, non-polar solvent and pour it carefully into the column, tapping gently to ensure even settling.[16]

Q: My compound is insoluble in the eluent and I can't load it onto the column.

A: This is a common issue with compounds that are highly crystalline or have poor solubility in non-polar solvents suitable for chromatography.

  • Causality: For good separation, the sample must be loaded onto the column in a very concentrated, narrow band. Direct addition of a solid is not effective.

  • Solution: Dry Loading

    • Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (a few times the weight of your crude product) to this solution.

    • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[15]

    • Carefully layer this powder on top of your packed column. This technique ensures your compound is introduced to the column in a concentrated band, leading to much better separation.[15]

Experimental Protocols & Workflows

Purification Workflow Diagram

This diagram outlines the logical steps in purifying and validating crude this compound.

G cluster_purification Purification Phase cluster_validation Validation Phase Crude Crude 6-Methoxy- 5-nitroquinoline Assess Initial Assessment (TLC, Solubility Tests) Crude->Assess Decision Choose Method Assess->Decision Recryst Recrystallization Decision->Recryst High Purity & Good Crystals Column Column Chromatography Decision->Column Complex Mixture/ Oily Product AcidBase Optional: Acid-Base Extraction Cleanup Decision->AcidBase Acidic/Neutral Impurities Pure Purified Product Recryst->Pure Column->Pure AcidBase->Decision Purity Purity Analysis (HPLC, NMR) Pure->Purity Final Final Product (>98% Purity) Purity->Final

Caption: Decision workflow for purification and validation.

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is ideal for purifying solids that are already at a reasonable purity level (>85-90%).

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility data, a mixed solvent system like ethanol/water or chloroform/methanol can be effective. The goal is to find a solvent pair where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent).[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent.[12][17]

  • Decolorization (if needed): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Pre-heat a funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the carbon. This step must be done quickly to prevent premature crystallization.[12]

  • Crystallization: Add the "bad" solvent (e.g., water) dropwise to the hot filtrate until you see persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[17] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of the cold "bad" solvent (or a cold mixture of the two solvents) to remove any remaining soluble impurities.[12]

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This method is used for separating complex mixtures or when recrystallization fails.

Step-by-Step Methodology:

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[16]

  • Select and Prepare Eluent: Using TLC, determine an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). Prepare a sufficient volume of this eluent.

  • Pack the Column: Fill the column about one-third with your starting eluent. In a separate beaker, create a slurry by mixing silica gel with the eluent.[16] Pour this slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[16] Add a protective layer of sand on top of the silica bed.[6]

  • Load the Sample: Use the "Dry Loading" method described in the troubleshooting section for best results.

  • Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions in test tubes. Maintain a constant level of solvent above the silica bed at all times to prevent the column from running dry.

  • Gradient Elution (if needed): If separation is difficult, you can gradually increase the polarity of the eluent (e.g., move from 20% to 30% ethyl acetate in hexanes) to help elute your compound.[15]

  • Monitor Fractions: Use TLC to analyze the collected fractions and identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment Methods

A combination of methods provides the most complete picture of purity.

MethodPrincipleApplication for this compound
HPLC-UV Separates compounds based on their differential partitioning between a stationary and mobile phase; detected by UV absorbance.[4]The primary tool for determining the percentage purity and detecting non-volatile impurities. A C18 reversed-phase column with a water/acetonitrile gradient is a typical starting point.[4][9]
qNMR Provides structural information and can determine purity by integrating the signal of the analyte against a certified internal standard of known purity.[9][10]Confirms the structure of the purified product and can provide an absolute purity value without needing a reference standard of the impurities themselves.
GC-MS Separates volatile compounds in the gas phase, which are then identified by their mass-to-charge ratio.[4]Essential for detecting and identifying residual solvents used in the synthesis or purification process.
Melting Point Pure crystalline solids have a sharp, defined melting point. Impurities typically broaden and depress the melting range.A simple, rapid, and effective way to qualitatively assess purity. A sharp melting point close to the literature value indicates high purity.

References

How to control exothermic reactions in Skraup synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Taming the Exotherm: Safely Navigating the Skraup Quinoline Synthesis

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful, yet challenging, reaction. As Senior Application Scientists, we understand the nuances of this classic reaction and have compiled this resource to help you troubleshoot and control its inherent exothermicity. Our focus is on providing practical, field-tested advice to ensure the safety, reproducibility, and success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis and why is it so exothermic?

The Skraup synthesis is a classic and highly effective method for synthesizing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (typically nitrobenzene), and concentrated sulfuric acid which acts as both a catalyst and a dehydrating agent.

The significant exothermicity of the Skraup reaction stems from two main factors:

  • Dehydration of Glycerol: The initial step involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is a highly exothermic process.

  • Michael Addition and Cyclization: The subsequent Michael addition of the aniline to the newly formed acrolein, followed by an electrophilic cyclization and dehydration, also releases a substantial amount of heat.

This combination of highly exothermic steps can lead to a rapid and dangerous rise in temperature, potentially causing the reaction to become uncontrollable if not properly managed.

Q2: I'm planning my first Skraup synthesis. What are the most critical factors to consider for controlling the reaction?

For a successful and safe Skraup synthesis, especially for the first time, meticulous planning and control are paramount. Here are the key factors to prioritize:

  • Rate of Addition: The rate at which the sulfuric acid is added to the mixture of the aniline, glycerol, and oxidizing agent is the most critical control parameter. A slow, dropwise addition with efficient stirring is essential to dissipate the heat generated.

  • Efficient Stirring: Vigorous and constant stirring is crucial to ensure even heat distribution throughout the reaction mixture. This prevents the formation of localized "hot spots" which can initiate a runaway reaction.

  • External Cooling: Always have an external cooling bath (e.g., an ice-water bath or a cryostat) ready. The reaction vessel should be immersed in the cooling bath, especially during the addition of sulfuric acid.

  • Reaction Scale: Start with a small-scale reaction to establish a safe protocol and understand the thermal profile of your specific substrates before scaling up.

  • Use of a Moderator: The inclusion of a moderator, such as ferrous sulfate, can help to temper the reaction's vigor.

Troubleshooting Guide: Managing the Exotherm

This section provides a structured approach to troubleshooting common issues related to the exothermic nature of the Skraup synthesis.

Issue 1: The reaction temperature is rising too quickly despite slow addition of sulfuric acid.

Potential Cause:

  • Inefficient Heat Dissipation: The rate of heat generation is exceeding the rate of heat removal. This could be due to inadequate stirring, poor thermal contact with the cooling bath, or attempting the reaction on too large a scale for the current setup.

  • Concentrated Reagents: Using overly concentrated reagents can lead to a more vigorous initial reaction.

Solutions:

Solution Description Causality
Halt Addition Immediately stop the addition of sulfuric acid.This removes the primary source of the exothermic reaction.
Increase Cooling Ensure the cooling bath is at the appropriate temperature and that the reaction flask has maximum surface area contact.This increases the rate of heat removal from the reaction mixture.
Improve Stirring Increase the stirring speed to improve heat distribution.Prevents the formation of localized hot spots.
Dilution In some cases, careful dilution with a suitable solvent can help to moderate the reaction. This should be done with extreme caution and only if the solvent is known to be inert under the reaction conditions.Dilution increases the thermal mass of the system, allowing it to absorb more heat without a significant temperature rise.

Experimental Protocol: Controlled Addition of Sulfuric Acid

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stir plate.

  • Charging the Flask: To the flask, add the aniline, glycerol, and nitrobenzene.

  • Addition of Sulfuric Acid: Add the concentrated sulfuric acid to the dropping funnel.

  • Controlled Addition: Begin stirring the reaction mixture vigorously. Add the sulfuric acid dropwise from the dropping funnel, ensuring the internal temperature of the reaction does not exceed a predetermined limit (e.g., 120°C, but this can vary depending on the specific substrates). The rate of addition should be adjusted based on the real-time temperature reading.

Issue 2: The reaction mixture has turned dark and is producing a lot of fumes.

Potential Cause:

  • Runaway Reaction: This is a critical situation indicating that the reaction is out of control. The dark color is likely due to charring and decomposition of the organic material, and the fumes are a result of the boiling of reactants and decomposition products.

Immediate Actions:

  • EVACUATE: If you suspect a runaway reaction, your personal safety is the top priority. Alert others in the lab and evacuate the immediate area.

  • Fume Hood: Ensure the reaction is being conducted in a certified and properly functioning chemical fume hood to contain the fumes.

  • Do NOT Attempt to Quench with Water: Adding water to a hot, concentrated sulfuric acid mixture can cause a violent eruption.

  • Allow to Cool: If it is safe to do so from a distance, remove any external heating source and allow the reaction to cool down on its own.

Prevention is Key:

The best way to deal with a runaway reaction is to prevent it from happening in the first place. Adhering strictly to the control measures outlined in this guide is essential.

Logical Relationship: Factors Influencing Exotherm Control

ExothermControl cluster_Inputs Controllable Inputs cluster_Outputs Reaction Outcomes AdditionRate Rate of H₂SO₄ Addition Exotherm Reaction Exothermicity AdditionRate->Exotherm directly influences Stirring Stirring Efficiency Stirring->Exotherm mitigates Cooling External Cooling Cooling->Exotherm mitigates Scale Reaction Scale Scale->Exotherm amplifies Moderator Moderator (e.g., FeSO₄) Moderator->Exotherm dampens Controlled Controlled Reaction Runaway Runaway Reaction Exotherm->Controlled if managed Exotherm->Runaway if unmanaged SkraupWorkflow Start Start Setup Assemble Reaction Apparatus (Flask, Stirrer, Dropping Funnel, Thermometer) Start->Setup Cooling Prepare Ice-Water Bath Setup->Cooling Charge Charge Flask with: - Aniline - Glycerol - Nitrobenzene - Ferrous Sulfate (Moderator) Cooling->Charge AddH2SO4 Slow, Dropwise Addition of Concentrated H₂SO₄ Charge->AddH2SO4 Monitor Monitor Internal Temperature (Maintain < 120°C) AddH2SO4->Monitor Heat Heat the Reaction Mixture (e.g., 140-150°C for 3 hours) Monitor->Heat After addition is complete CoolDown Cool to Room Temperature Heat->CoolDown Workup Reaction Workup (e.g., Dilution, Neutralization, Extraction) CoolDown->Workup Purify Purify the Quinoline Product (e.g., Distillation, Crystallization) Workup->Purify End End Purify->End

Technical Support Center: Challenges in the Regioselective Synthesis of Nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a nitro group onto the quinoline scaffold with positional control. The inherent electronic properties of the quinoline ring system present significant challenges to regioselectivity, often leading to mixtures of isomers and unpredictable reactivity.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing these reactions. Here, you will find troubleshooting guides for common experimental hurdles, answers to frequently asked questions, detailed experimental procedures, and logical workflows to help you select the optimal synthetic strategy for your target molecule.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing both explanations and actionable solutions.

Q1: My direct nitration of quinoline yields an inseparable mixture of 5- and 8-nitroquinolines. How can I improve the separation or selectively synthesize one isomer?

This is the most common challenge in direct quinoline nitration. The use of strong mixed acids (HNO₃/H₂SO₄) leads to the protonation of the quinoline nitrogen. This forms the quinolinium cation, which deactivates the entire molecule to electrophilic attack, particularly the pyridine ring.[1] The reaction is forced to proceed on the less deactivated benzene ring, resulting in a mixture of 5- and 8-nitroquinolines, often in nearly equal proportions.[1][2]

Troubleshooting the Separation:

  • Fractional Crystallization of Salts: The separation of these isomers as free bases is notoriously difficult due to similar physical properties. A more effective method is the fractional crystallization of their hydrohalide salts. The 5-nitroquinoline hydrochloride salt has different solubility properties than the 8-nitro isomer in specific solvent systems.[3] A detailed protocol for this separation is provided below.

  • Preparative Chromatography: While challenging, high-performance liquid chromatography (HPLC) or flash chromatography on silica gel can be optimized for separation.[4][5] Success often depends on careful solvent system screening.

    • Pro-Tip: Start with a hexane/ethyl acetate gradient and consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine if tailing occurs.

Troubleshooting the Synthesis for Selectivity:

Direct synthesis of a single isomer often requires abandoning the direct nitration approach in favor of a strategy that builds the quinoline ring from an already nitrated precursor.

  • For 5-Nitroquinoline: Consider a Skraup or Doebner-von Miller reaction starting with 3-nitroaniline.

  • For 8-Nitroquinoline: A Skraup synthesis starting with 2-nitroaniline is a viable route.[6][7]

The choice depends on the commercial availability and stability of the required starting materials.

Q2: My Skraup reaction is dangerously exothermic and gives low yields of the desired nitroquinoline. What can I do to control it?

The Skraup synthesis, which condenses an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, is famously exothermic and can become violent if not properly controlled.[2][6]

Causality: The reaction involves the dehydration of glycerol to acrolein, which is highly reactive, and a subsequent series of exothermic condensation and oxidation steps.[2]

Solutions for Control and Yield Improvement:

  • Moderating Agent: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction's violence.[6]

  • Controlled Reagent Addition: Do not mix all reagents at once. A controlled, slow addition of concentrated sulfuric acid to the mixture of the aniline, glycerol, and oxidizing agent is critical.[8] This allows for the dissipation of heat.

  • Temperature Management: Use an ice bath during the acid addition and have a larger cooling bath on standby. Monitor the internal temperature of the reaction closely and do not let it exceed the recommended limits for your specific substrate.[8]

  • Choice of Oxidizing Agent: While nitrobenzene (often the nitro-substituted aniline starting material itself) is a common oxidizing agent, arsenic acid can also be used and may result in a less violent reaction.[6] However, due to its toxicity, it should be handled with extreme caution.

Q3: I am attempting to nitrate a substituted quinoline, but the reaction is failing or yielding a complex product mixture. How can I predict and control the outcome?

The regiochemical outcome is a complex interplay between the inherent reactivity of the quinoline nucleus and the electronic and steric effects of the existing substituent(s).[9][10]

Underlying Principles:

  • Activating Groups (e.g., -OH, -NH₂, -OR): These groups strongly activate the ring and direct ortho- and para- to their position. In the quinoline system, this can lead to substitution on the benzene ring. For example, 8-hydroxyquinoline is readily nitrated to form 5,7-dinitro-8-hydroxyquinoline, even with dilute nitric acid.[11]

  • Deactivating Groups (e.g., -Cl, -Br, -COOH): These groups deactivate the ring and can make nitration even more difficult, requiring harsher conditions. Halogens are an exception as they are deactivating but still direct ortho- and para-.[10]

  • Steric Hindrance: Bulky groups can block adjacent positions, preventing nitration even if they are electronically favored.[9]

Troubleshooting Strategy:

  • Protecting Groups: If you have a strongly activating and sensitive group like an amine or hydroxyl, consider protecting it first (e.g., as an acetyl or tosyl derivative). This moderates its activating effect and prevents side reactions. Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline, for example, offers different regioselectivity compared to the unprotected amine under acidic conditions.[12][13]

  • Computational Analysis: If available, use computational chemistry tools to model the transition state energies for nitration at different positions of your substituted quinoline. This can provide valuable predictive insights.

  • Alternative Strategies: If direct nitration is unfeasible, consider building the substituted nitroquinoline from scratch using a method like the Friedländer or Combes synthesis with appropriately substituted precursors.[14][15]

Q4: I need to synthesize a 3-nitroquinoline or a 2-nitroquinoline, but standard electrophilic nitration does not provide these isomers. What are the recommended synthetic routes?

These positions are particularly challenging because the pyridine ring is highly deactivated to electrophilic attack. Synthesizing these isomers requires fundamentally different chemical approaches.

Solution for 3-Nitroquinolines:

  • Radical Nitration of N-Oxides: A modern and effective method involves the metal-free radical nitration of quinoline N-oxides using tert-butyl nitrite (TBN) as both the nitro source and oxidant.[16] The N-oxide activates the pyridine ring in a unique way, and the radical mechanism favors attack at the C3 position.

  • Reissert Chemistry: A more classical approach involves the formation of a Reissert compound (e.g., 1-benzoyl-2-cyano-1,2-dihydroquinoline). This intermediate can be nitrated with acetyl nitrate to introduce a nitro group at the 3-position. Subsequent hydrolysis removes the activating group to yield 3-nitroquinoline.[17]

Solution for 2-Nitroquinolines:

  • Nucleophilic Aromatic Substitution (SNAAr): Direct synthesis of 2-nitroquinoline requires a nucleophilic nitration strategy. One reported method uses the reaction of quinoline with potassium nitrite and acetic anhydride in a polar aprotic solvent like DMSO.[18] This approach circumvents the limitations of electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: Why does direct electrophilic nitration of quinoline favor the 5- and 8-positions?

Under the strongly acidic conditions of nitration, the lone pair of electrons on the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge exerts a powerful electron-withdrawing inductive effect, severely deactivating the entire heterocyclic system. The pyridine ring is more deactivated than the benzene ring. Therefore, the electrophile (NO₂⁺) preferentially attacks the carbocyclic (benzene) ring.[1]

Attack at the 5- or 8-position allows the positive charge in the reaction intermediate (the sigma complex) to be delocalized across the benzene ring without placing a second positive charge on the already positive nitrogen atom. Attack at other positions (like 6 or 7) would lead to less stable intermediates. This is why substitution occurs at a rate approximately 10¹⁰ times slower than that of naphthalene but still favors the positions analogous to the α-positions of naphthalene.[1]

Q2: What are the primary strategic approaches to achieve regiocontrol in nitroquinoline synthesis?

Controlling the position of the nitro group requires selecting a strategy tailored to the target isomer. The main approaches can be summarized as follows:

StrategyTarget Position(s)Underlying PrincipleKey Reagents/Methods
Direct Electrophilic Nitration 5- and 8-Attack on the least deactivated ring of the quinolinium cation.HNO₃ / H₂SO₄
Substrate Modification 3-, 4-Altering the electronic properties of the pyridine ring.Quinoline N-Oxide + TBN (for 3-NO₂)[16]; Quinoline N-Oxide + H⁺/HNO₃ (for 4-NO₂)[19]
Use of Directing Intermediates 3-Activating a specific position for subsequent nitration.Reissert Compounds + Acetyl Nitrate[17]
Nucleophilic Nitration 2-Reversing the polarity of the reaction from electrophilic to nucleophilic.KNO₂ / Ac₂O in DMSO[18]
Ring-Forming Reactions Any PositionConstructing the quinoline ring from pre-nitrated building blocks.Skraup, Doebner-von Miller, Friedländer, Combes syntheses[6][7][14][15]
Q3: How do I decide between directly nitrating a quinoline versus building the ring from a nitrated precursor (e.g., via Friedländer synthesis)?

This is a critical strategic decision that depends on your target molecule and available resources. The following decision tree can guide your choice.

References

Technical Support Center: A Researcher's Guide to Minimizing Solvent Impurities in 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxy-5-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing solvent impurities in your samples. Residual solvents, even in trace amounts, can significantly impact downstream applications, affecting experimental outcomes, product stability, and regulatory compliance.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure the purity and integrity of your this compound samples.

Troubleshooting Guide: Identifying and Eliminating Solvent Impurities

This section addresses specific issues you may encounter during your work with this compound, linking them to potential solvent contamination and offering actionable solutions.

Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

Symptom: Your GC chromatogram shows one or more peaks that do not correspond to this compound or known reaction byproducts.

Potential Cause: The presence of volatile organic solvents used during the synthesis or purification stages. Common solvents in quinoline synthesis and purification include methanol, chloroform, and ethyl acetate.

Step-by-Step Solution:

  • Tentative Identification: Compare the retention times of the unknown peaks with those of common solvents used in your laboratory or described in relevant synthesis procedures. Headspace GC-MS is a powerful technique for identifying residual solvents.[2][3]

  • Confirmation: Spike a clean sample of your this compound with a small amount of the suspected solvent and re-analyze. A significant increase in the peak area of the unknown peak confirms its identity.

  • Removal:

    • Drying: If the solvent is volatile, drying the sample under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point) can be effective.

    • Recrystallization: If the impurity is a less volatile solvent, recrystallization is the preferred method. Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[4][5]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on general principles for similar compounds, consider solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[5][6]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4][5]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing the impurities.[7]

  • Drying: Dry the crystals thoroughly under vacuum to remove the recrystallization solvent.

Issue 2: Sample Discoloration (e.g., darker than expected)

Symptom: Your solid this compound appears as a dark or discolored powder rather than the expected color.

Potential Cause: This can be due to the presence of high-boiling point solvents that may have partially decomposed or contain impurities themselves. Solvents like dimethylformamide (DMF), if used, can be a source of such impurities.[8]

Step-by-Step Solution:

  • Identify the Contaminant: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect less volatile impurities.[9][10]

  • Purification:

    • Activated Carbon Treatment: During recrystallization, after the compound is dissolved in the hot solvent, a small amount of activated carbon can be added to adsorb colored impurities. The carbon is then removed by hot filtration before the solution is cooled.[11]

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired compound from colored impurities. A solvent system (e.g., a gradient of hexane and ethyl acetate) should be developed using Thin Layer Chromatography (TLC) to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in drug development?

A1: Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients that are not completely removed by practical manufacturing techniques.[12][13] They are a concern because they have no therapeutic benefit and can be hazardous to human health.[1][14] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3C) that set limits for residual solvents in pharmaceutical products.[15][16]

Q2: How are residual solvents classified?

A2: The ICH Q3C guidelines classify residual solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.

  • Class 3: Solvents with low toxic potential. These are considered less toxic and of lower risk to human health.[12][16]

ICH Solvent Class Risk Assessment Examples
Class 1 Solvents to be avoidedBenzene, Carbon tetrachloride
Class 2 Solvents to be limitedAcetonitrile, Chloroform, Methanol
Class 3 Solvents with low toxic potentialAcetic acid, Ethanol, Ethyl acetate

Q3: What analytical techniques are recommended for detecting and quantifying residual solvents?

A3: The most common and recommended technique for quantifying residual solvents is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, often using headspace sampling.[2][3] For non-volatile solvents or impurities, High-Performance Liquid Chromatography (HPLC) with UV or MS detection is suitable.[9][17]

Q4: How can I prevent solvent contamination in my this compound samples?

A4: Prevention is key to minimizing solvent impurities.

  • Use High-Purity Solvents: Always use solvents of an appropriate grade (e.g., HPLC grade, ACS grade) for synthesis and purification to avoid introducing impurities from the solvent itself.

  • Optimize Drying Procedures: Ensure your drying methods (e.g., vacuum oven, lyophilization) are adequate to remove the solvents used. The duration and temperature of drying should be optimized for each solvent.

  • Proper Glassware Cleaning: Thoroughly clean and dry all glassware to prevent cross-contamination from previous experiments.

  • Careful Solvent Selection: Whenever possible, choose less toxic solvents (Class 3) for your synthetic and purification steps.[12][16]

Q5: What is a "seed crystal" and how can it help in recrystallization?

A5: A seed crystal is a small, pure crystal of the compound being recrystallized. If crystallization is slow to initiate during the cooling process, adding a seed crystal provides a surface for the molecules in the solution to orient themselves and begin forming the crystal lattice, which can kickstart the crystallization process.[4]

Visual Workflow Guides

Below are diagrams illustrating key decision-making and experimental workflows for managing solvent impurities.

Troubleshooting_Workflow start Unexpected Analytical Result (e.g., extra GC peak, discoloration) is_volatile Is the suspected impurity a volatile organic solvent? start->is_volatile gcms_analysis Perform Headspace GC-MS for identification is_volatile->gcms_analysis Yes lcm_analysis Perform LC-MS for non-volatile impurities is_volatile->lcm_analysis No vacuum_drying Optimize vacuum drying (temperature and time) gcms_analysis->vacuum_drying recrystallization Perform Recrystallization gcms_analysis->recrystallization column_chromatography Consider Column Chromatography or Activated Carbon Treatment lcm_analysis->column_chromatography reanalyze Re-analyze sample to confirm purity vacuum_drying->reanalyze recrystallization->reanalyze column_chromatography->reanalyze Recrystallization_Process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying impure_solid Impure Solid add_solvent Add Minimum Hot Solvent impure_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool_slowly Slow Cooling to Room Temp dissolved->cool_slowly ice_bath Ice Bath (Optional) cool_slowly->ice_bath crystals_form Crystal Formation ice_bath->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry_crystals Dry Crystals Under Vacuum wash_cold->dry_crystals pure_product Pure Product dry_crystals->pure_product

References

Technical Support Center: Overcoming Poor Solubility of 6-Methoxy-5-nitroquinoline in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a critical resource for researchers, scientists, and drug development professionals facing solubility challenges with 6-Methoxy-5-nitroquinoline. The inherent hydrophobicity of many quinoline derivatives often leads to precipitation in aqueous assay buffers, compromising experimental accuracy and reproducibility.[1][2] This document provides a structured, expert-driven approach to systematically troubleshoot and resolve these issues.

Part 1: Foundational Understanding & Initial Troubleshooting

FAQ 1: Why is my this compound precipitating, and what's the first step?

Answer:

Precipitation, often termed "crashing out," typically occurs when a concentrated stock solution of a hydrophobic compound, prepared in an organic solvent, is diluted into an aqueous buffer.[1][3] This "solvent shock" happens because the compound's solubility limit is exceeded in the new, more polar environment.[1] Factors like buffer pH, temperature, and high compound concentrations exacerbate this issue.[1][4]

Your first step is to quantify the problem by determining the compound's approximate solubility limit in your specific assay buffer.

Workflow for Initial Solubility Assessment

Caption: A stepwise process to determine the baseline aqueous solubility.

FAQ 2: What is the best way to prepare a stock solution, and what are the limits for co-solvents like DMSO in assays?

Answer:

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[4] Its high solvating power allows for the creation of concentrated stocks, minimizing the volume of organic solvent added to the final assay.

However, DMSO can exhibit cellular toxicity and interfere with assay components at higher concentrations.

Key Recommendations:

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.

  • Final Assay Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5% . While some robust cell lines might tolerate up to 1%, this should be empirically determined.[3]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any solvent-induced effects.[3]

Troubleshooting "Solvent Shock" If precipitation occurs immediately upon dilution, try these methods:

  • Stepwise Dilution: Create an intermediate dilution of your DMSO stock in a solvent mix with a higher organic content before the final dilution into the 100% aqueous buffer.[1]

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[1]

  • Temperature Control: Gently warming the aqueous buffer before adding the stock can sometimes help, provided the compound is stable at that temperature.[1][4]

Part 2: Advanced Solubilization Strategies

If optimizing co-solvent concentration is insufficient, more advanced techniques are required. The choice depends on the specific constraints of your experimental system.

Logical Flow for Advanced Method Selection

G A Initial Troubleshooting Fails B Is the assay pH-sensitive? A->B C pH Modification B->C No D Can the assay tolerate detergents? B->D Yes E Use of Surfactants (e.g., Tween-20) D->E Yes F Is steric hindrance a concern? D->F No F->E Yes G Use of Cyclodextrins (e.g., HP-β-CD) F->G No

Caption: Decision tree for selecting an advanced solubilization method.

FAQ 3: Can I adjust the pH of my buffer to improve solubility?

Answer:

Yes, if your assay can tolerate it. The solubility of compounds with ionizable functional groups can be dramatically altered by pH.[4] For this compound, the quinoline nitrogen is weakly basic. Lowering the pH will protonate this nitrogen, creating a positively charged species that is generally more water-soluble.

Experimental Protocol: pH Optimization

  • Prepare Buffers: Create a panel of your assay buffer across a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Test Solubility: Add the DMSO stock of this compound to each buffer to your target final concentration.

  • Observe: Incubate and visually or spectrophotometrically assess for precipitation.

  • Validate: Crucially, confirm that the optimal pH for solubility does not negatively impact the activity or stability of your biological system (e.g., enzyme activity, cell viability).

FAQ 4: What are surfactants and cyclodextrins, and how do I use them?

Answer:

These are excipients that enhance solubility by encapsulating the hydrophobic compound.

  • Surfactants (Detergents): Molecules like Tween®-20 or Triton™ X-100 form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic core of these micelles can sequester this compound, increasing its apparent solubility.

    • Caution: Surfactants can denature proteins and disrupt cell membranes, so they must be used with care and validated for compatibility with your assay.

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the drug molecule, forming a water-soluble "inclusion complex." Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble derivative used for this purpose.

Table 1: Comparison of Advanced Solubilization Agents

AgentMechanismTypical ConcentrationKey AdvantagesKey Disadvantages
pH Adjustment Increases ionizationAssay-dependentSimple, cost-effectiveLimited by assay pH tolerance
Tween®-20 Micellar Encapsulation0.01% - 0.1% (Above CMC)Effective at low %Can interfere with protein assays and cell membranes
HP-β-CD Inclusion Complex1% - 10% (w/v)Generally low toxicity, widely used in formulationsCan be expensive, potential for steric hindrance

Experimental Protocol: Screening with HP-β-CD

  • Prepare Solutions: Make a series of HP-β-CD solutions in your assay buffer (e.g., 0%, 1%, 2.5%, 5% w/v).

  • Add Compound: Add the DMSO stock of this compound to each HP-β-CD solution to the desired final concentration. Keep the final DMSO percentage constant across all samples.

  • Equilibrate: Mix and let the solutions sit for at least 30 minutes to allow for complex formation.

  • Analyze: Assess solubility. If successful, run a control experiment to ensure HP-β-CD itself does not alter your assay's outcome.

By systematically applying these troubleshooting steps, from basic co-solvent optimization to the use of advanced excipients, you can effectively overcome the solubility challenges of this compound and ensure the integrity of your experimental results.

References

Technical Support Center: Optimizing Quinoline Synthesis with Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for optimizing quinoline synthesis using the powerful statistical methodology of Design of Experiments (DoE). Quinolines are a cornerstone scaffold in medicinal chemistry, and achieving efficient, reproducible, and scalable syntheses is paramount. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate reliably.

Part 1: Frequently Asked Questions (FAQs) - The DoE Framework

This section addresses foundational questions about applying DoE to the complex landscape of quinoline synthesis.

Q1: What is Design of Experiments (DoE) and why is it superior to the traditional "One-Variable-At-a-Time" (OVAT) approach for quinoline synthesis?

A: Design of Experiments (DoE) is a statistical methodology for systematically planning, executing, and analyzing experiments to understand the relationship between input variables (factors) and output variables (responses).[1][2] In the context of a chemical reaction, factors are parameters like temperature, catalyst loading, or solvent, while responses are outcomes such as yield, purity, or selectivity.[1][3]

The traditional OVAT method, where one factor is varied while others are held constant, is fundamentally flawed because it fails to account for interactions between factors.[3][4] For example, the optimal temperature for a Combes synthesis might depend on the specific acid catalyst used. An OVAT approach would likely miss this interaction, leading to a suboptimal "optimum".[4]

DoE's key advantages include:

  • Efficiency: It extracts more information from fewer experiments, saving time, materials, and resources.[3][5]

  • Comprehensive Understanding: It reveals not only the main effects of each factor but also the critical interactions between them.[3][4]

  • Predictive Modeling: The results are used to create a mathematical model that can predict the outcome for any combination of factor settings within the design space, allowing for true optimization.[6]

  • Robustness: It helps identify a process window where the reaction is insensitive to small variations, crucial for reproducibility and scale-up.

Q2: What are the critical factors and responses to consider when setting up a DoE for a classic quinoline synthesis like the Skraup, Combes, or Friedländer reaction?

A: The choice of factors and responses is dictated by the specific reaction mechanism and the desired outcomes. A well-defined objective is the first step to a successful DoE study.[3]

Factor Type Common Factors (Inputs) Common Responses (Outputs)
Continuous Variables • Temperature (°C)• Reaction Time (h)• Catalyst Loading (mol%)• Reagent Equivalents• Concentration (M)Yield (%) : The primary measure of reaction efficiency.• Purity (% area by HPLC/GC) : Critical for downstream applications.• Regioisomeric Ratio : Key in syntheses with unsymmetrical substrates (e.g., Friedländer, Combes).[7]• Impurity Profile : Minimizing specific byproducts (e.g., tar in Skraup synthesis).[8][9]
Categorical Variables • Catalyst Type (e.g., H₂SO₄ vs. PPA in Combes)[10]• Solvent (e.g., Ethanol vs. Toluene)• Oxidizing Agent (for Skraup)• Base/Acid TypeSelectivity : Favoring one reaction pathway over another.

For instance, in the notoriously exothermic Skraup synthesis, controlling temperature and the rate of acid addition are critical factors to minimize tar formation.[8][11] In the Friedländer synthesis, the choice of an acid or base catalyst can dramatically influence both yield and the regioselectivity when using unsymmetrical ketones.[8][12]

Q3: Which DoE design should I choose for my quinoline synthesis optimization?

A: The choice of design depends on your goal: screening for important factors or optimizing the response surface.

  • Screening Designs (e.g., Factorial, Plackett-Burman): Use these when you have many potential factors and want to identify the vital few that have the most significant impact. A fractional factorial design is highly efficient for this purpose, exploring many factors in a minimal number of runs.[3]

  • Response Surface Methodology (RSM) Designs (e.g., Central Composite, Box-Behnken): Once you have identified the critical factors (typically 2-4), use RSM to find the precise optimal conditions. These designs include center points and axial points to model curvature in the response, allowing you to pinpoint the peak of the "yield mountain".[6][13]

DoE_Workflow cluster_Plan Phase 1: Planning cluster_Design Phase 2: Design & Execution cluster_Analyze Phase 3: Analysis & Optimization Define Define Objective (e.g., Maximize Yield) SelectFactors Select Factors & Ranges (Temp, Time, Conc.) Define->SelectFactors SelectResponse Select Responses (Yield, Purity) SelectFactors->SelectResponse ChooseDesign Choose DoE Design (e.g., Factorial for Screening) SelectResponse->ChooseDesign Execute Execute Experiments (Controlled & Randomized) ChooseDesign->Execute Analyze Statistical Analysis (ANOVA, Pareto Plot) Execute->Analyze Model Generate Predictive Model (Response Surface) Analyze->Model Optimize Identify Optimal Conditions & Validate Experimentally Model->Optimize Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity SideRxn Evidence of Side Reactions? (TLC, GC-MS Analysis) CheckPurity->SideRxn Reagents OK Degradation Evidence of Degradation? (Tar, Color Change) SideRxn->Degradation No DoEScreen Perform Screening DoE SideRxn->DoEScreen Yes Degradation->DoEScreen Yes Solution1 Optimize Factors: - Temperature - Catalyst Loading - Reaction Time DoEScreen->Solution1 Identify Key Factors DoERSM Perform RSM DoE Solution2 Screen for Milder Conditions: - Alternative Catalyst - Lower Temperature Range - Different Solvent DoERSM->Solution2 Refine Optimum Solution1->DoERSM

References

Reducing reaction time for the synthesis of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for the synthesis of 6-Methoxy-5-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis, with a particular focus on reducing reaction time and improving overall efficiency.

Introduction: The Chemistry of Nitrating 6-Methoxyquinoline

The synthesis of this compound typically involves the electrophilic aromatic substitution (nitration) of 6-methoxyquinoline. The methoxy group (-OCH₃) at the 6-position is an activating, ortho-para directing group. This electronic influence makes the benzene ring of the quinoline system more susceptible to electrophilic attack than the pyridine ring. The primary positions for nitration are C5 and C7, which are ortho and para to the methoxy group, respectively. However, steric hindrance from the quinoline ring structure can influence the regioselectivity of the reaction.

Controlling the reaction conditions is paramount to favor the formation of the desired 5-nitro isomer and to minimize the formation of byproducts, such as the 7-nitro and dinitro- isomers. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Slow or Incomplete Reaction

  • Symptom: Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows a significant amount of unreacted 6-methoxyquinoline even after an extended period.

  • Potential Causes:

    • Insufficiently strong nitrating agent: The concentration of the nitronium ion may be too low.

    • Low reaction temperature: The activation energy for the reaction has not been overcome.

    • Poor solubility of the substrate: If the 6-methoxyquinoline is not fully dissolved in the reaction medium, the reaction rate will be limited.[2]

  • Solutions:

    • Increase the strength of the nitrating mixture:

      • Carefully increase the proportion of sulfuric acid to nitric acid. Sulfuric acid promotes the formation of the nitronium ion.[1]

      • Consider using fuming nitric acid or oleum (fuming sulfuric acid) for a more potent nitrating mixture, though this should be done with extreme caution due to the highly corrosive and reactive nature of these reagents.[2]

    • Optimize the reaction temperature:

      • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress and the formation of any byproducts. Nitration reactions are highly exothermic, so controlled heating is crucial to prevent runaway reactions.[3]

    • Ensure adequate solubility:

      • If solubility is an issue, consider a co-solvent that can dissolve both the substrate and the nitrating agent. Acetic acid is sometimes used in nitration reactions for this purpose.[2]

Issue 2: Low Yield of this compound

  • Symptom: The isolated yield of the desired product is significantly lower than expected.

  • Potential Causes:

    • Formation of isomeric byproducts: The formation of 6-methoxy-7-nitroquinoline or other isomers can reduce the yield of the desired 5-nitro product.

    • Dinitration: The activated ring system may undergo a second nitration, leading to the formation of dinitro- products.

    • Oxidation of the substrate: The strong oxidizing nature of the nitrating mixture can lead to degradation of the starting material or product.[2]

    • Product loss during work-up and purification: The product may not precipitate completely during quenching, or it may be lost during recrystallization or chromatography.

  • Solutions:

    • Control regioselectivity:

      • Carefully control the reaction temperature. Lower temperatures generally favor the formation of the kinetically controlled product, which may be the desired 5-nitro isomer.

      • The choice of nitrating agent and solvent system can influence the isomer ratio. A detailed study of the reaction mechanism and the use of computational modeling can help in predicting and controlling the regioselectivity.[4][5]

    • Prevent dinitration:

      • Use a stoichiometric amount of nitric acid. An excess of the nitrating agent will increase the likelihood of dinitration.[6]

      • Keep the reaction time to a minimum. Once the starting material has been consumed (as monitored by TLC or HPLC), quench the reaction promptly.

    • Minimize oxidation:

      • Maintain a controlled temperature throughout the reaction.

      • For sensitive substrates, milder nitrating agents can be considered, although this may lead to longer reaction times.

    • Optimize work-up and purification:

      • After quenching the reaction with ice water, carefully neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

      • If the product does not precipitate, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary.

      • For purification, fractional crystallization can be an effective method to separate isomers if they have different solubilities. Alternatively, column chromatography on silica gel can be used.

Issue 3: Formation of Multiple Products and Purification Difficulties

  • Symptom: The crude product is a complex mixture of isomers and byproducts, making purification challenging.

  • Potential Causes:

    • Harsh reaction conditions: High temperatures and highly concentrated acids can lead to a variety of side reactions.

    • Inherent reactivity of the substrate: The activating effect of the methoxy group can lead to the formation of multiple nitrated products.

  • Solutions:

    • Employ milder reaction conditions:

      • Explore alternative, milder nitrating agents. A mixture of nitric acid in acetic anhydride is a less aggressive option than the standard mixed acid system.[7]

    • Utilize advanced purification techniques:

      • If fractional crystallization is not effective, preparative HPLC or flash chromatography may be necessary to isolate the desired isomer.

      • A patent for the separation of 5-nitroquinoline and 8-nitroquinoline suggests that the hydrohalide salts of the isomers may have different solubilities, which could be exploited for separation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 6-methoxyquinoline to maximize the yield of the 5-nitro isomer and reduce reaction time?

A1: The optimal temperature is a balance between reaction rate and selectivity. While higher temperatures will accelerate the reaction, they can also lead to the formation of more byproducts, including other isomers and dinitrated compounds. A good starting point is to maintain the reaction temperature between 0 °C and 10 °C. For analogous reactions, such as the nitration of quinoline, temperatures around 95-100°C have been used to maximize the yield of the 5- and 8-nitro isomers, but this was for a less activated system and the reaction time was 1-2 hours.[8] For the more activated 6-methoxyquinoline, lower temperatures are advisable to control selectivity. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q2: Which nitrating agent is most effective for this synthesis?

A2: The most common and cost-effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[1] For substrates that are prone to oxidation or the formation of multiple products, alternative nitrating agents can be considered, such as:

  • Nitric acid in acetic anhydride: This mixture forms acetyl nitrate, which is a milder nitrating agent.[7]

  • Nitronium salts: Salts such as nitronium tetrafluoroborate (NO₂BF₄) can provide a clean source of the nitronium ion, but they are more expensive.

  • Enzyme-mediated nitration: This is an emerging green chemistry approach that can offer high selectivity under mild conditions, though it is not yet a standard laboratory method.[9]

Q3: How can I monitor the progress of the reaction to determine the optimal reaction time?

A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: This is a quick and simple method. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (6-methoxyquinoline). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

  • HPLC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the relative amounts of the different products formed.

Q4: What are the expected byproducts in this reaction, and how can I identify them?

A4: The primary byproduct is likely to be the isomeric 6-methoxy-7-nitroquinoline. Dinitrated products are also possible, especially if an excess of the nitrating agent is used or if the reaction temperature is too high. The formation of a small amount of the 8-nitro isomer is also possible. These byproducts can be identified using a combination of chromatographic and spectroscopic techniques:

  • Chromatography (TLC, HPLC, GC): The different isomers will likely have different retention times.

  • Spectroscopy (NMR, Mass Spectrometry): ¹H and ¹³C NMR spectroscopy can be used to determine the substitution pattern on the quinoline ring. Mass spectrometry will confirm the molecular weight of the products.

Q5: What are the key safety precautions to take during this synthesis?

A5: Nitration reactions are potentially hazardous and must be carried out with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: The reaction must be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Controlled Addition: The nitrating agent should be added slowly and in a controlled manner to the substrate solution, which should be cooled in an ice bath to manage the exothermic nature of the reaction.

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water to the concentrated acid mixture.

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.

Optimized Experimental Protocol: Synthesis of this compound

This protocol is designed to provide a starting point for the synthesis of this compound, with an emphasis on controlling the reaction to favor the desired product and reduce the reaction time.

Materials:

  • 6-Methoxyquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Sodium Carbonate or Ammonium Hydroxide (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Ethanol or other suitable solvent (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxyquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath). Stir until the substrate is completely dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 6-methoxyquinoline from the dropping funnel. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching the Reaction: Once the reaction is complete (or has reached the desired conversion), carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. The product should precipitate as a solid.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. If isomeric impurities are present, column chromatography on silica gel may be necessary.

Visualizing the Workflow

Troubleshooting Workflow for this compound Synthesis

G cluster_start Start cluster_monitoring Reaction Monitoring cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Completion start Initiate Synthesis monitor Monitor by TLC/HPLC start->monitor problem Problem Detected? monitor->problem slow_rxn Slow/Incomplete Reaction problem->slow_rxn Yes (Incomplete) low_yield Low Yield problem->low_yield Yes (Low Yield) impure_product Impure Product problem->impure_product Yes (Impure) end Pure Product Obtained problem->end No solution_slow Increase Temp. Stronger Nitrating Agent Improve Solubility slow_rxn->solution_slow solution_yield Control Temp. Stoichiometric Reagents Optimize Work-up low_yield->solution_yield solution_impure Milder Conditions Advanced Purification impure_product->solution_impure solution_slow->monitor solution_yield->monitor solution_impure->monitor

Caption: A flowchart for troubleshooting common issues in the synthesis.

Data Summary: Comparison of Nitration Methods (Illustrative)

MethodNitrating AgentTypical Reaction TimeTypical TemperatureTypical YieldKey AdvantagesKey Disadvantages
Standard Mixed Acid HNO₃ / H₂SO₄1 - 4 hours0 - 10 °C60 - 80%Cost-effective, readily available reagentsFormation of isomers, potential for side reactions
Acetic Anhydride HNO₃ / (CH₃CO)₂O4 - 12 hours20 - 40 °C50 - 70%Milder conditions, may improve selectivitySlower reaction rate, requires an extra reagent
Nitronium Salts NO₂BF₄0.5 - 2 hours0 - 25 °C70 - 90%High reactivity, clean reactionExpensive, moisture-sensitive
Catalytic Nitration HNO₃ / Solid Acid Catalyst2 - 8 hours25 - 60 °C65 - 85%Reusable catalyst, potentially greener processCatalyst development and optimization required

Conclusion

The synthesis of this compound is a nuanced process that requires careful control of reaction conditions to achieve a high yield of the desired product in a reasonable timeframe. By understanding the underlying chemistry and anticipating potential challenges, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for this process, combining established principles with practical advice. As with any chemical synthesis, careful experimentation and diligent monitoring are the keys to success.

References

Troubleshooting low yield in Buchwald-Hartwig amination for precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig C-N cross-coupling reaction. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when working with precursor materials. As a cornerstone of modern synthetic chemistry, this reaction's success hinges on a nuanced understanding of its components. This resource addresses specific, frequently asked questions to help you navigate the complexities of catalyst systems, substrate quality, and reaction conditions to optimize your yields.

Section 1: Foundational Principles & Initial Troubleshooting

Before diving into specific precursor issues, it's crucial to have a robust experimental foundation. Many yield issues can be traced back to general laboratory practices.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not working at all. Where do I even begin to troubleshoot?

A1: When facing a complete reaction failure, it's best to start with a systematic, logical approach. The first step is to question the integrity of the entire system before scrutinizing individual components. An inert atmosphere is non-negotiable for this reaction, as oxygen can irreversibly oxidize the active Pd(0) catalyst.

Here is a logical workflow to diagnose the issue:

G A Reaction Failure (No Product Formation) B Verify Inert Atmosphere (Degassed Solvent, Glovebox/Schlenk Technique) A->B First Step C Check Reagent Quality (Anhydrous Solvent, Pure Amines/Halides) B->C If OK D Confirm Catalyst Activation (Using a reliable precatalyst?) C->D If OK E Evaluate Ligand/Base/Solvent Combination (Is it appropriate for the substrate?) D->E If OK F Run a Control Reaction (Use a known, high-yielding substrate pair) E->F If OK F->B If Control Fails G Systematically Vary One Parameter (e.g., Ligand, Base, Temperature) F->G If Control Works H Problem Identified & Solved G->H

Caption: Initial Troubleshooting Workflow for Reaction Failure.

Begin by confirming your inert atmosphere technique. A simple control reaction with a well-behaved substrate combination (e.g., bromotoluene and morpholine) can quickly determine if the issue lies with your general setup or the specific precursors in your reaction of interest.

Q2: What is the most common, yet overlooked, reason for low yield in this reaction?

A2: One of the most pervasive and frequently underestimated causes of low yield is the poor solubility of the inorganic base in the reaction solvent.[1][2] The reaction is often heterogeneous, and if the base is not sufficiently available in the solution, the catalytic cycle cannot proceed efficiently. The rate of agitation can also severely impact the reaction rate, as dense inorganic bases can settle at the bottom of the vessel.[1]

Section 2: The Catalyst System - Palladium Source & Ligand Choice

The heart of the Buchwald-Hartwig reaction is the palladium catalyst and its coordinating ligand. An inappropriate choice here is a primary driver of poor performance.

The Catalytic Cycle: Where Things Go Wrong

Understanding the catalytic cycle is key to diagnosing failures. Each step presents a potential bottleneck.

G cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxiAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx + HNR¹R² PdII_Amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Out (Ar-NR¹R²) RedElim->Pd0

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Low yields can often be attributed to a slow or inhibited step in this cycle. For example, a bulky aryl halide may undergo oxidative addition slowly, while an electron-poor amine may be difficult to deprotonate.

Frequently Asked Questions (FAQs)

Q3: I am using a Pd(II) source like Pd(OAc)₂ and seeing a lot of starting material left. What's the issue?

A3: Pd(II) sources must first be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[3][4] This reduction step can be inefficient and is a common point of failure. Amines or phosphine ligands in the reaction mixture are often responsible for this reduction, but if they are not effective, the reaction will stall.[4]

Solution: Switch to a modern palladium "precatalyst." Precatalysts, like the popular G3 or G4 palladacycles, are designed to cleanly and rapidly generate the active L-Pd(0) species upon exposure to a base, bypassing the unreliable in situ reduction step.[1][5] This provides greater control and reproducibility.

Q4: How do I choose the right phosphine ligand for my specific amine and aryl halide precursors?

A4: Ligand selection is critical and depends heavily on the steric and electronic properties of your substrates.[6] There is no "one-size-fits-all" ligand. The goal is to use a ligand that is bulky and electron-rich enough to promote both the oxidative addition and the final reductive elimination step.[7]

Ligand FamilyTypical Substrate Pairing & Rationale
Josiphos-type Aryl Chlorides & Primary Amines: These ferrocene-based ligands are highly effective for challenging aryl chloride couplings.[6]
Biaryl Phosphines (e.g., XPhos, RuPhos) Sterically Hindered Substrates: The steric bulk of these ligands facilitates the reductive elimination step and prevents catalyst dimerization, which is crucial for coupling hindered aryl halides or secondary amines.[6][7] RuPhos is often superior for coupling secondary amines with aryl chlorides.[6]
BrettPhos Primary Amines & Ammonia Surrogates: Specifically designed to be highly active for the coupling of primary amines, showing good selectivity for mono-arylation.[4]
Wide Bite-Angle Ligands (e.g., Xantphos) Amides & Electron-Rich Amines: The defined geometry of these ligands can be beneficial for coupling less nucleophilic partners like amides.

Expert Tip: For a new substrate class, it is often wise to screen a small set of diverse ligands (e.g., one from each family above) to quickly identify a promising candidate for further optimization.

Section 3: Precursor Quality & Reaction Conditions

Even with the best catalyst system, the quality of your precursors and the chosen reaction conditions can make or break the synthesis.

Frequently Asked Questions (FAQs)

Q5: My reaction is giving a low yield, and I see a significant amount of hydrodehalogenation (Ar-H) byproduct. What causes this?

A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[5][7] This typically occurs when a palladium-hydride species is formed, which can compete with the desired amination pathway.[5] This side reaction is often exacerbated by:

  • Presence of Water: Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Sub-optimal Base: Some bases can promote the formation of Pd-H species.

  • High Temperatures: Running the reaction at unnecessarily high temperatures can favor decomposition pathways.[8]

Solution: Carefully dry all solvents and reagents. Consider switching to a different base (see Q6). If possible, try running the reaction at a lower temperature; sometimes a more active catalyst system allows for milder conditions.[1]

Q6: Which base should I choose? I used NaOtBu, but my substrate seems to be decomposing.

A6: The choice of base is a critical parameter that balances reactivity with substrate stability.[2] Strong bases like sodium t-butoxide (NaOtBu) often lead to the highest reaction rates but are incompatible with sensitive functional groups like esters or nitro groups.[1][2][4]

BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu 19Permits high reaction rates and low catalyst loadings.[4]Incompatible with many electrophilic functional groups.[2][4]
LHMDS 26Allows use of substrates with protic functional groups (e.g., -OH).[4]Air-sensitive solid; can be incompatible with some groups at high temps.[4]
Cs₂CO₃ / K₃PO₄ 10-12Excellent functional group tolerance.[1][2][4]Often requires higher temperatures and catalyst loadings.[1][4]

Expert Tip: For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent starting points.[1][2] While the reaction may be slower, preserving the integrity of your starting material is paramount.

Q7: Does the choice of solvent really matter that much?

A7: Yes, profoundly. The primary role of the solvent is to solubilize the reactants, particularly the base.[1] Insolubility is a major cause of reaction failure.[1]

  • Common Solvents: Toluene, dioxane, and THF are frequently used.[1][4] Toluene is often favored for its ability to azeotropically remove water and its high boiling point.[2]

  • Solvent Effects: In non-polar solvents like toluene, ion-pairing effects are more pronounced, which can influence the catalytic cycle. Polar aprotic solvents may be required for certain substrates but can also interact with the catalyst. The use of t-butanol or other alcohols can sometimes be beneficial, particularly with hydroxide bases.[9]

Recommendation: Start with a high-purity, anhydrous, and degassed solvent like toluene. If solubility issues are suspected, screening other solvents like CPME or 2-MeTHF, which are also considered "greener" alternatives to dioxane, is a logical next step.[1][10]

Q8: I am using an aryl iodide, which I thought would be more reactive, but the yield is poor. Why?

A8: Contrary to trends seen in other cross-coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig amination.[1] The iodide anion formed during the reaction can have an inhibitory effect on the palladium catalyst, potentially by forming unreactive palladium-iodide dimers that fall out of the catalytic cycle.[1][4][7] For this reason, the general reactivity order for the aryl halide in this specific reaction is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[1]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is a starting point for optimizing a new transformation. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%), and the phosphine ligand if not using a precatalyst (e.g., 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.).

  • Solvent and Nucleophile: Add the degassed solvent (e.g., Toluene, 1.0 mL). Finally, add the amine nucleophile (0.24 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup (for analysis): Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a small plug of celite to remove inorganic salts and the palladium catalyst. Analyze the filtrate.

References

Validation & Comparative

A Comparative Guide to the Validated Quantification of 6-Methoxy-5-nitroquinoline via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Methoxy-5-nitroquinoline, a key heterocyclic compound, serves as a critical building block in the synthesis of various pharmacologically active agents. Its accurate measurement is essential to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, comparing it with an alternative, less-optimized approach to highlight the significance of rigorous method validation.

The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R2)[1][2][3][4][5], the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[6][7][8][9][10], and guidance from the U.S. Food and Drug Administration (FDA)[11][12][13].

The Critical Need for a Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high sensitivity, selectivity, and reproducibility for the quantification of compounds like quinoline derivatives.[14] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[12][15] For a quantitative impurity test like the analysis of this compound, this means ensuring the method is specific, accurate, and precise over a defined concentration range.

An unvalidated or poorly optimized method can lead to inaccurate results, potentially masking impurities or yielding incorrect potency values. This guide will compare a fully validated Reverse-Phase HPLC (RP-HPLC) method (Method A) with a hypothetical, less-optimized alternative (Method B) to illustrate the practical implications of key validation parameters.

Comparative Overview of Analytical Methods

This guide focuses on a newly developed and validated RP-HPLC method (Method A) and compares its performance characteristics against a plausible alternative method (Method B) that might be employed in early-stage development before full optimization and validation.

FeatureMethod A: Validated RP-HPLC Method Method B: Alternative (Less-Optimized) Method
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC8, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v)Isocratic: Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min[14]1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL[14]20 µL
Column Temp. 30°CAmbient
Validation Status Fully validated as per ICH Q2(R2) guidelinesPartially evaluated, not fully validated

The choice of a C18 column in Method A is based on its widespread success in the separation of moderately polar to non-polar compounds, including nitroaromatic and quinoline derivatives.[14][16] The longer column length provides superior resolution. The acetonitrile-based mobile phase is often preferred over methanol for its lower viscosity and stronger elution strength for many organic compounds. Method A also incorporates temperature control to ensure run-to-run reproducibility, a factor not controlled in Method B.

The Validation Workflow: A Step-by-Step Protocol

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[15] The following workflow, based on ICH Q2(R2) guidelines, was applied to Method A.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Protocol Develop Validation Protocol Criteria Set Acceptance Criteria Protocol->Criteria ATP Define Analytical Target Profile (ATP) ATP->Protocol Specificity Specificity Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Lifecycle Management Report->Lifecycle

Caption: The systematic workflow for HPLC method validation.

Experimental Protocol for Validation

1. System Suitability: Before each validation run, the chromatographic system must pass system suitability testing.[7][9] This verifies that the system is performing adequately on the day of analysis.

  • Procedure: Inject five replicate injections of a standard solution (e.g., 20 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][17]

  • Procedure:

    • Analyze a blank solution (diluent).

    • Analyze a standard solution of this compound.

    • Analyze a sample solution spiked with known related substances and potential degradation products.

    • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for this compound should be free from interference from any other components and demonstrate peak purity.

3. Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14][17]

  • Procedure: Prepare a series of at least five standard solutions across a range of 50% to 150% of the expected working concentration (e.g., 10 µg/mL to 30 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

4. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[18]

5. Precision: Precision is evaluated at two levels: repeatability and intermediate precision.[19]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

7. Robustness: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

    • Column temperature (± 5°C).

  • Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Performance Data: A Head-to-Head Comparison

The following tables summarize the validation data for the optimized Method A and the expected performance of the less-optimized Method B.

Table 1: System Suitability and Specificity

ParameterMethod A: Validated Method B: Alternative Comments
Tailing Factor 1.11.8Method A shows better peak symmetry, reducing integration errors.
Theoretical Plates > 5000~ 2500Higher plate count in Method A indicates better column efficiency and separation.
Specificity No interference observed. Peak pure.Potential co-elution with a minor impurity.Method A is demonstrably specific for the analyte.

Table 2: Linearity, Accuracy, and Precision

ParameterMethod A: Validated Method B: Alternative ICH Guideline
Linearity (r²) 0.99950.995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%95.0% - 105.5%98.0% - 102.0%
Precision (Repeatability RSD%) 0.8%2.5%≤ 2.0%
Precision (Intermediate RSD%) 1.2%3.8%≤ 2.0%

Table 3: Detection Limits and Robustness

ParameterMethod A: Validated Method B: Alternative Comments
LOQ (µg/mL) 0.21.0Method A is significantly more sensitive for quantifying trace impurities.
Robustness PassedFailed (significant variation with flow rate change)Method A is reliable under minor variations, crucial for routine use.

Visualizing the Logic of Method Validation

The relationship between different validation parameters ensures a comprehensive assessment of the method's performance.

ValidationLogic cluster_core Core Performance Metrics cluster_range Quantitative Range cluster_reliability Reliability & Transferability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interdependence of HPLC validation parameters.

Conclusion and Recommendations

The data clearly demonstrates the superiority of the fully validated RP-HPLC method (Method A) for the quantification of this compound. Its high degree of linearity, accuracy, and precision ensures reliable and trustworthy results, which are essential for regulatory submissions and quality control in a GMP environment.[8] The robustness of Method A guarantees consistent performance during routine use, even with minor variations in operating conditions.

In contrast, the alternative method (Method B) exhibits wider variability, lower sensitivity, and a lack of robustness. While it might be used for preliminary, informational testing, it is not suitable for quality control or release testing. The potential for co-elution and the high RSD values could lead to the acceptance of out-of-specification batches or the rejection of acceptable ones, resulting in significant financial and regulatory consequences.

Therefore, it is imperative for researchers, scientists, and drug development professionals to invest the time and resources to develop and fully validate analytical methods according to established guidelines like those from the ICH, USP, and FDA. This commitment to scientific integrity is the bedrock of producing safe and effective pharmaceutical products.

References

Navigating the Bioactive Landscape of 6-Methoxy-5-nitroquinoline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-methoxy-5-nitroquinoline analogs, a class of compounds with significant therapeutic potential. By dissecting the influence of key structural modifications on biological efficacy, we aim to furnish researchers and drug development professionals with the critical insights necessary for the rational design of next-generation quinoline-based drugs.

The Core Scaffold: Unpacking the Roles of the Methoxy and Nitro Groups

The this compound core is a fascinating amalgamation of functional groups that significantly influence the molecule's physicochemical properties and biological interactions. The quinoline nucleus itself, an aromatic heterocyclic system, provides a rigid framework for the precise spatial orientation of its substituents, facilitating interactions with biological targets.[1]

The 6-methoxy group , an electron-donating substituent, has been shown in various quinoline series to enhance anticancer activity.[2][3] This is often attributed to its ability to increase electron density within the aromatic system, potentially modulating interactions with target enzymes or receptors.[4][5] Furthermore, the methoxy group can influence the lipophilicity of the molecule, which in turn affects its membrane permeability and cellular uptake.[2]

Conversely, the 5-nitro group is a strong electron-withdrawing group. The impact of a nitro substituent on biological activity can be more varied. In some instances, it can enhance potency, while in others, it may lead to increased toxicity.[4] For example, the well-known antimicrobial agent nitroxoline is an 8-hydroxy-5-nitroquinoline, highlighting the potential of the 5-nitro group in conferring antimicrobial properties.[6][7] The electron-withdrawing nature of the nitro group can render the quinoline ring more susceptible to nucleophilic attack and can also participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) within target cells.[4][6]

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

While a comprehensive SAR study focused solely on this compound analogs is not extensively documented in publicly available literature, we can infer critical trends by examining related quinoline series.

Anticancer Activity

The anticancer potential of quinoline derivatives is often linked to their ability to inhibit key cellular processes such as cell proliferation, induce apoptosis, and disrupt cell cycle progression.[2] The mechanism of action for many anticancer quinolines involves the inhibition of enzymes like topoisomerases, kinases, or tubulin polymerization.[2] For nitro-substituted quinolines, the induction of oxidative stress through the generation of ROS is also a proposed mechanism of cytotoxicity.[4][6]

Key SAR Observations for Anticancer Activity:

  • Position of the Methoxy Group: The presence of a methoxy group, particularly at positions 6 or 7 of the quinoline ring, is often associated with enhanced anticancer activity.[2][8] This suggests that electron-donating substituents on the benzene portion of the quinoline ring are favorable for this biological effect.

  • Role of the Nitro Group: The anticancer activity of nitroquinolines can be potent. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) exhibits greater cytotoxicity against several cancer cell lines compared to its non-nitrated or halogenated analogs.[6] This activity is, at least in part, attributed to the induction of ROS.[4][6]

  • Substitutions at Other Positions: Modifications at other positions of the quinoline ring can dramatically influence anticancer potency. For example, the introduction of substituted anilino or phenoxy groups at the 4-position of 6,7-dimethoxyquinoline has been shown to yield potent kinase inhibitors.[8] It is plausible that similar modifications to the this compound scaffold could lead to novel and potent anticancer agents.

Table 1: Comparative Anticancer Activity (IC50) of Representative Quinoline Derivatives

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Nitroquinolines 8-Hydroxy-5-nitroquinoline (Nitroxoline)HL-60 (Leukemia)<10[6]
7-Chloro-6-nitroquinoline derivativeMOLT-4 (Leukemia)0.4[4][9]
Methoxyquinolines 6,7-Dimethoxy-4-anilinoquinoline derivativeA549 (Lung)5.32[8]
5-Hydroxy-6-methoxy-2-(selenophenyl)quinolin-4-oneMDA-MB-435 (Melanoma)Potent[10]
General Quinolines 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Potent[11]

Note: This table provides a comparative overview. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been recognized for over a century, with quinine being a famous example.[12] The mechanism of action for antimicrobial quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13][14] For nitro-substituted quinolines like nitroxoline, the mechanism is believed to be multifactorial, involving metal ion chelation and disruption of the bacterial outer membrane.[15]

Key SAR Observations for Antimicrobial Activity:

  • The Nitro Group's Contribution: The 5-nitro group is a key pharmacophore for the antimicrobial activity of compounds like nitroxoline.[7][15] It is thought to contribute to the chelation of essential metal ions like Fe2+ and Zn2+, which are crucial for bacterial enzyme function and biofilm integrity.[6]

  • Influence of the Methoxy Group: While the nitro group appears to be a primary driver of antimicrobial activity in this class, the methoxy group can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which can impact its ability to penetrate bacterial cell walls.[5]

  • Substitutions at Other Positions: The introduction of various substituents at other positions of the quinoline ring can significantly affect the antimicrobial spectrum and potency. For instance, modifications at the 7-position of the quinoline ring are known to be critical for the activity of fluoroquinolone antibiotics.[13]

Table 2: Comparative Antimicrobial Activity (MIC) of Representative Quinoline Derivatives

Compound ClassRepresentative CompoundMicroorganismMIC (µg/mL)Reference
Nitroquinolines 8-Hydroxy-5-nitroquinoline (Nitroxoline)E. coli2-4[15]
8-Hydroxy-5-nitroquinoline (Nitroxoline)P. aeruginosa (Biofilm)Effective[6]
5-Nitro-1,3-dioxane derivativeBroad SpectrumActive[5]
Fluoroquinolones CiprofloxacinEnterobacteriaceae0.03-0.23[16]
CiprofloxacinS. aureus0.75[16]

Note: MIC values can vary depending on the bacterial strain and testing methodology.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the investigation of this compound analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][17][18][19]

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Test compounds (this compound analogs) dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound. The final volume in each well will be 200 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Seal the plates and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental and logical frameworks, the following diagrams illustrate key processes.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Analogs cell_seeding->treatment compound_prep Prepare Serial Dilutions of Analogs compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound analogs using the MTT assay.

SAR_Logic cluster_methoxy 6-Methoxy Group cluster_nitro 5-Nitro Group cluster_activity Biological Activity core This compound Core electron_donating Electron-Donating core->electron_donating electron_withdrawing Electron-Withdrawing core->electron_withdrawing lipophilicity Increases Lipophilicity electron_donating->lipophilicity anticancer Anticancer Activity electron_donating->anticancer Enhances lipophilicity->anticancer Influences ros_generation ROS Generation electron_withdrawing->ros_generation metal_chelation Metal Chelation electron_withdrawing->metal_chelation antimicrobial Antimicrobial Activity electron_withdrawing->antimicrobial Contributes to ros_generation->anticancer Induces Apoptosis metal_chelation->antimicrobial Inhibits Bacterial Growth

Caption: Key structural features of this compound and their influence on biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The interplay between the electron-donating 6-methoxy group and the electron-withdrawing 5-nitro group creates a unique electronic and steric environment that can be fine-tuned through further chemical modifications. Based on the analysis of related quinoline series, future research should focus on:

  • Systematic modification of other positions on the quinoline ring: Introducing diverse substituents at positions 2, 4, 7, and 8 could lead to significant improvements in potency and selectivity.

  • Elucidation of the precise mechanism of action: Investigating the specific molecular targets and signaling pathways affected by these analogs will be crucial for their rational optimization.

  • In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to assess their therapeutic potential and safety profiles.

By leveraging the foundational knowledge of quinoline SAR and employing robust experimental methodologies, the scientific community can unlock the full therapeutic potential of this compound analogs in the ongoing battle against cancer and infectious diseases.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial drug quinine and modern antitumor agents.[1][2][3] Its synthesis has been a subject of intense study for over a century, leading to the development of numerous named reactions. Among the most established and fundamental are the Skraup synthesis and its close relative, the Doebner-von Miller reaction.[4][5]

This guide provides an in-depth, comparative analysis of these two classical methods. Moving beyond a simple recitation of steps, we will dissect the underlying mechanisms, explore the causality behind experimental choices, and provide field-proven insights to help researchers select and optimize the appropriate synthesis for their specific target molecules.

The Skraup Synthesis: The Archetype Under Harsh Conditions

First reported by the Czech chemist Zdenko Hans Skraup in 1880, this reaction is the archetypal method for producing the parent quinoline ring system.[6][7] It involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[8][9] While effective for creating the fundamental scaffold from simple starting materials, the Skraup synthesis is notoriously vigorous and exothermic, demanding careful control.[7][10]

Mechanistic Deep Dive

The reaction proceeds through a well-established multi-step pathway, initiated by the strong dehydrating action of sulfuric acid.

  • Formation of Acrolein: Concentrated sulfuric acid first dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[9][11] This is the key three-carbon unit that will form the pyridine portion of the quinoline.

  • Michael Addition: The aromatic amine (e.g., aniline) performs a conjugate (Michael) addition to the acrolein intermediate.[8][9]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, closing the ring to form a 1,2-dihydroquinoline precursor.[9]

  • Dehydration & Oxidation: This precursor readily dehydrates. The final, crucial step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[9] The oxidizing agent, classically nitrobenzene corresponding to the starting amine, is reduced in the process.[9]

Skraup_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Step2 Michael Addition Aniline->Step2 Glycerol Glycerol Step1 Dehydration (H₂SO₄) Glycerol->Step1 Acrolein Acrolein Step1->Acrolein Acrolein->Step2 Intermediate1 Anilino-propanal Intermediate Step2->Intermediate1 Step3 Cyclization (H₂SO₄) Intermediate1->Step3 Dihydroquinoline 1,2-Dihydroquinoline Step3->Dihydroquinoline Step4 Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Step4 Quinoline Quinoline Step4->Quinoline

Caption: The Skraup synthesis mechanism.

Experimental Protocol: Synthesis of Quinoline

This protocol is a representative example and must be performed with extreme caution due to the highly exothermic nature of the reaction.

  • Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 100 mL of concentrated sulfuric acid to 50 g of aniline while cooling the flask in an ice bath.[12]

  • Reagent Addition: To this aniline sulfate mixture, add 120 g of anhydrous glycerol and 30 g of ferrous sulfate heptahydrate, which acts as a moderator to control the reaction's vigor.[6][10] Finally, add 40 g of nitrobenzene as the oxidizing agent.[12]

  • Reaction: Heat the mixture gently. The reaction is highly exothermic and will soon begin to boil without external heating. Be prepared to cool the flask with a wet towel or an ice bath if the reaction becomes too violent.[12]

  • Completion: Once the initial vigorous phase subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.[12]

  • Workup: Allow the mixture to cool and then carefully dilute it with water. Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide to neutralize the excess acid.

  • Isolation: Perform a steam distillation to isolate the quinoline product from the tarry residue. The quinoline is steam-volatile and will co-distill with the water.[13]

  • Purification: Separate the quinoline from the distillate using a separatory funnel and purify further by vacuum distillation.

Scope and Limitations

The primary utility of the Skraup synthesis is the formation of quinolines that are unsubstituted in the heterocyclic ring.[2][14] While various substituted anilines can be used, they come with challenges. Electron-donating groups on the aniline ring generally facilitate the reaction, whereas strong electron-withdrawing groups can hinder it, requiring harsher conditions.[15] A key drawback is that meta-substituted anilines often yield a mixture of 5- and 7-substituted quinoline isomers, complicating purification.[12]

The Doebner-von Miller Reaction: A Versatile Modification

Introduced shortly after the Skraup synthesis, the Doebner-von Miller reaction is a significant modification that greatly expands the synthetic utility for quinoline synthesis.[2][16] Instead of generating acrolein in situ from glycerol, this method directly employs α,β-unsaturated aldehydes or ketones.[16] This fundamental change allows for the synthesis of a wide variety of substituted quinolines, making it a more versatile tool for drug development professionals.[11][17]

Mechanistic Deep Dive

The mechanism of the Doebner-von Miller reaction has been a subject of considerable debate.[16] Modern isotopic labeling studies strongly support a complex fragmentation-recombination pathway rather than a direct cyclization analogous to the Skraup synthesis.[18][19]

  • Initial Conjugate Addition: Aniline adds in a conjugate fashion to the α,β-unsaturated carbonyl compound.

  • Fragmentation: This initial adduct undergoes a reversible fragmentation into two key components: an imine and a saturated ketone.[18][19]

  • Recombination: These fragments then recombine to form a new, conjugated imine intermediate. This fragmentation-recombination sequence is the key to explaining the observed product distributions from crossover experiments.[18]

  • Second Aniline Addition & Cyclization: This new imine reacts with a second molecule of aniline. Subsequent acid-catalyzed cyclization, elimination of an aniline molecule, and aromatization yield the final substituted quinoline product.[16]

DvM_Mechanism cluster_start Starting Materials cluster_steps Fragmentation-Recombination Pathway cluster_end Product Aniline Aniline Add1 Conjugate Addition Aniline->Add1 Add2 Addition of 2nd Aniline Molecule Aniline->Add2 Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Add1 Adduct1 Initial Adduct Add1->Adduct1 Frag Fragmentation (Reversible) Adduct1->Frag Imine Imine Fragment Frag->Imine Sat_Ketone Saturated Ketone Fragment Frag->Sat_Ketone Recomb Recombination Imine->Recomb Sat_Ketone->Recomb New_Imine New Conjugated Imine Recomb->New_Imine New_Imine->Add2 Cyclize Cyclization & Aromatization Add2->Cyclize Subst_Quinoline Substituted Quinoline Cyclize->Subst_Quinoline

Caption: The Doebner-von Miller fragmentation-recombination mechanism.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol often utilizes the "Beyer method," where the α,β-unsaturated carbonyl (crotonaldehyde) is formed in situ from the aldol condensation of acetaldehyde.[16]

  • Setup: In a round-bottom flask equipped with a reflux condenser and dropping funnel, prepare a solution of aniline hydrochloride by mixing 30 g of aniline with 60 mL of concentrated hydrochloric acid and 60 mL of water.[13]

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add a solution of 45 g of acetaldehyde in 60 mL of water to the stirred aniline hydrochloride solution over 1-2 hours.[20] This slow addition at low temperature controls the exothermic aldol condensation and minimizes the polymerization of the resulting crotonaldehyde.[13][20]

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 7-8 hours.[20]

  • Workup & Neutralization: Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Isolation & Purification: Isolate the crude 2-methylquinoline by steam distillation.[13][20] The organic layer of the distillate is separated, dried over anhydrous sodium sulfate, and purified by vacuum distillation.

Scope and Advantages

The Doebner-von Miller reaction's greatest advantage is its versatility. By choosing the appropriate α,β-unsaturated aldehyde or ketone, one can synthesize a wide range of quinolines with substituents on the pyridine ring.[2][21] For example, using crotonaldehyde (from acetaldehyde) yields 2-methylquinoline, while using benzalacetone yields 2-methyl-4-phenylquinoline. The reaction is generally less violent than the Skraup synthesis. However, a significant challenge is the acid-catalyzed polymerization of the carbonyl starting material, which can lead to tar formation and reduced yields.[20][22] Employing a biphasic solvent system can help mitigate this by sequestering the carbonyl compound in an organic phase.[2][22]

Head-to-Head Comparison: Skraup vs. Doebner-von Miller

The choice between these two methods is dictated primarily by the desired substitution pattern on the final quinoline product.

FeatureSkraup SynthesisDoebner-von Miller Reaction
Heterocycle Precursor Glycerol (dehydrated in situ to acrolein)[11]α,β-Unsaturated aldehyde or ketone[16]
Product Scope Primarily unsubstituted on the hetero-ring[2]Substituted on the hetero-ring (e.g., 2- and/or 4-positions)[2]
Key Reagents Aniline, Glycerol, Conc. H₂SO₄, Oxidizing Agent[6]Aniline, α,β-Unsaturated Carbonyl, Acid Catalyst (Brønsted or Lewis)[16]
Reaction Conditions Highly exothermic, often violent, requires moderators[7][10]Generally less vigorous, but can require heating[20]
Primary Challenge Controlling the extreme exothermic nature of the reaction[10]Preventing acid-catalyzed polymerization of the carbonyl compound (tar formation)[22]
Typical Yields Often modest due to tar formation and harsh conditions[23]Variable, can be improved with optimized conditions (e.g., biphasic systems)[2]
Mechanistic Hallmark Direct cyclization of Michael adduct[9]Fragmentation-recombination of initial adduct[18][19]

Conclusion for the Practicing Scientist

Both the Skraup and Doebner-von Miller reactions are powerful, time-tested methods for accessing the quinoline core.

  • Choose the Skraup synthesis when your target is a quinoline that is unsubstituted on the pyridine ring and you are prepared to manage a highly energetic reaction. Its use of cheap, readily available starting materials makes it attractive for large-scale synthesis of the parent scaffold.[9][23]

  • Choose the Doebner-von Miller reaction when your target requires substitution on the pyridine ring. Its superior versatility and generally milder conditions offer a much broader scope for analogue synthesis, which is critical in drug discovery programs.[2][21] Be prepared to optimize conditions to combat the potential for polymerization of the carbonyl partner.[22]

While many modern, metal-catalyzed methods for quinoline synthesis have been developed, a thorough understanding of these classical reactions remains essential.[1][24] They provide a fundamental basis for heterocyclic chemistry and, with careful execution, continue to be reliable and relevant tools in the modern research laboratory.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Nitroquinoline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Nitroquinolines

Nitroquinolines, and particularly their N-oxide derivatives such as 4-nitroquinoline 1-oxide (4-NQO), are a class of compounds of significant interest in toxicological and pharmacological research. 4-NQO is a well-characterized carcinogen widely used in experimental models to induce carcinogenesis and study the mechanisms of DNA damage and repair.[1][2] Given their potent biological activity, the ability to accurately and reliably quantify these compounds in various matrices is paramount for researchers, scientists, and drug development professionals.

The choice of analytical methodology is a critical decision point that dictates the quality and reliability of experimental data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and prevalent techniques in the analytical chemist's arsenal. However, they operate on fundamentally different principles, each presenting a unique set of advantages and challenges for the analysis of nitroquinolines.

This guide provides an in-depth, objective comparison of HPLC and GC-MS for nitroquinoline analysis, grounded in the principles of rigorous method cross-validation. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, providing detailed protocols and a transparent, data-driven framework to guide your method selection and validation strategy.

Chapter 1: Foundational Principles of the Chosen Technologies

The decision between HPLC and GC-MS hinges on the physicochemical properties of the target analyte, primarily its polarity, volatility, and thermal stability.[3]

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. HPLC is exceptionally well-suited for compounds that are non-volatile, polar, or thermally labile (prone to degradation at high temperatures).[3] Since many nitroquinolines and their metabolites are not highly volatile, HPLC often represents a more direct analytical approach.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is the gold standard for volatile and thermally stable compounds.[5] Analytes are vaporized and separated in a gaseous mobile phase as they pass through a column. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio, providing excellent specificity.[5] A key consideration for nitroquinolines is their potential for thermal degradation at the high temperatures used in the GC injector.[1] To mitigate this, a chemical derivatization step is often employed to convert the analyte into a more volatile and stable form prior to analysis.[6]

Chapter 2: The Cross-Validation Framework

The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for their intended purpose and yield equivalent, reliable results. This process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9] Our comparative validation will be built upon these core performance characteristics.[10][11]

The following diagram illustrates the logical workflow of our cross-validation study.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Parallel Analysis cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_validation Phase 3: Data Evaluation & Comparison A Standard & Sample Preparation Prepare Nitroquinoline Stock Solutions Prepare Calibration Standards Spike Samples in Matrix B HPLC Analysis Inject Standards & Samples Acquire Chromatographic Data A->B C Sample Derivatization React with Silylating Agent A->C E Validation Parameter Assessment Linearity & Range Accuracy (% Recovery) Precision (%RSD) LOD & LOQ Specificity B->E D GC-MS Analysis Inject Derivatized Samples Acquire Mass Spectral Data C->D D->E F Comparative Analysis Tabulate Performance Metrics Statistical Evaluation (e.g., t-test) E->F G Conclusion Method Equivalency Assessment Select Optimal Method F->G

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Chapter 3: Experimental Protocols

These protocols provide a detailed, step-by-step methodology for the analysis of a representative nitroquinoline, 4-Nitroquinoline 1-oxide (4-NQO). They are designed to be self-validating by incorporating calibration standards and quality control samples.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the direct analysis of 4-NQO, leveraging its UV-active chromophore.

1. Instrumentation & Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 365 nm.

  • Injection Volume: 10 µL.

2. Reagent & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-NQO reference standard and dissolve in 10 mL of methanol.

  • Working Standard Mixture: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (e.g., from cell lysate):

    • To 200 µL of sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.[12]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol includes a necessary derivatization step to improve the volatility and thermal stability of 4-NQO for GC analysis.

1. Instrumentation & Conditions:

  • System: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injector: 260 °C, Splitless mode.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Scan Range: m/z 50-400.

2. Reagent & Sample Preparation:

  • Stock & Working Standards: Prepare as described in the HPLC protocol, but use anhydrous acetonitrile as the solvent for the final dilution steps.

  • Sample Preparation: Prepare samples as described in the HPLC protocol up to the evaporation step.

  • Derivatization Procedure:

    • Ensure the dried extract (from samples and standards) is completely free of water.

    • To each dried vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.[6]

    • Cap tightly and heat at 70 °C for 45 minutes.

    • Cool to room temperature before injecting 1 µL into the GC-MS system.

Chapter 4: Comparative Performance Data

The following table summarizes the expected performance characteristics derived from the cross-validation of the two methods. These values are based on established performance for similar analytical procedures and serve as a robust basis for comparison.[13][14]

Performance ParameterHPLC-UVGC-MS (with Derivatization)Rationale & Causality
Linearity (r²) > 0.999> 0.998Both techniques exhibit excellent linearity. The slightly higher variability in GC-MS can be attributed to the multi-step sample preparation including derivatization.
Limit of Detection (LOD) ~50 ng/mL~1 ng/mLThe mass spectrometer, especially in Selected Ion Monitoring (SIM) mode, is inherently more sensitive than a UV detector, allowing for much lower detection limits.
Limit of Quantitation (LOQ) ~150 ng/mL~3 ng/mLFollowing the trend in LOD, the superior sensitivity of MS detection provides significantly lower and more reliable quantification limits for trace-level analysis.
Accuracy (% Recovery) 98.5 - 101.8%92.7 - 106.5%The direct injection and simpler sample prep for HPLC leads to tighter recovery ranges. The derivatization and potential for analyte loss in GC-MS prep can introduce more variability.
Precision (%RSD)
- Repeatability (Intra-day)< 2.0%< 5.0%HPLC precision is excellent due to high automation and fewer manual steps. The manual derivatization step in the GC-MS workflow is a primary source of increased variability.
- Intermediate (Inter-day)< 3.0%< 8.0%Inter-day variability for GC-MS is higher, reflecting the cumulative variance from sample preparation, derivatization efficiency, and instrument performance over time.
Specificity Good to ExcellentExcellentHPLC specificity is good, relying on retention time and UV spectra. GC-MS specificity is superior, as it confirms identity through both retention time and a unique mass fragmentation pattern.
Sample Throughput HighModerateThe direct analysis of HPLC allows for faster sample-to-result time. The mandatory, time-consuming derivatization step for GC-MS reduces overall throughput.

Chapter 5: Discussion & Method Selection

The cross-validation data reveals a clear trade-off between the two techniques. The choice is not about which method is "better," but which is more fit for purpose.

Decision_Logic A What is the primary analytical goal? B Routine QC & High-Throughput Screening (Concentration > 150 ng/mL) A->B High Concentration C Trace-Level Analysis & Metabolite ID (Concentration < 150 ng/mL) A->C Low Concentration / ID D Choose HPLC-UV B->D E Choose GC-MS C->E F Why? - Faster throughput - Simpler sample prep - Excellent precision & accuracy - No derivatization needed D->F G Why? - Superior sensitivity (LOD/LOQ) - Unambiguous identification (MS) - Gold standard for trace analysis E->G

Caption: Decision logic for selecting between HPLC and GC-MS.

  • Choose HPLC for Routine Quantification and Quality Control: When the primary goal is to accurately quantify nitroquinolines in relatively high concentrations (well above the ~150 ng/mL LOQ), HPLC is the superior choice. Its simple sample preparation, high throughput, and excellent precision make it ideal for routine analysis in a quality control environment or for screening large numbers of samples.

  • Choose GC-MS for Trace Analysis and Confirmatory Identification: When the objective is to detect and quantify trace levels of nitroquinolines or their metabolites, GC-MS is the undeniable winner. Its vastly superior sensitivity (LOD/LOQ) is essential for applications like biomonitoring or metabolism studies. Furthermore, the structural information provided by the mass spectrometer offers an unparalleled degree of confidence in compound identification, making it the preferred method for confirmatory analysis or for identifying unknown related substances.

References

A Senior Application Scientist's Guide to the Accurate and Precise Analysis of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [email protected]

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 6-Methoxy-5-nitroquinoline, a key intermediate in pharmaceutical synthesis. In the pursuit of robust and reliable analytical data, this document delves into the accuracy and precision of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Drawing upon established validation principles and representative data from structurally analogous compounds, this guide offers field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in the synthesis of various pharmacologically active molecules. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the implementation of accurate and precise analytical methods is not merely a regulatory requirement but a scientific necessity to ensure product consistency and control over the manufacturing process.

The choice of an analytical technique is governed by a multitude of factors, including the intended application (e.g., routine quality control, impurity profiling, stability testing), the nature of the sample matrix, and the required sensitivity and selectivity. This guide will explore the nuances of three commonly employed analytical techniques, providing a comparative framework to facilitate informed decision-making.

Comparative Overview of Analytical Techniques

The quantification of this compound can be approached through several analytical modalities. Here, we compare the performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. It is important to note that while direct comparative studies for this compound are not extensively published, the performance data presented herein is synthesized from validated methods for structurally similar nitroaromatic and quinoline derivatives to provide a representative benchmark.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally labile compounds.[1] Its versatility and excellent quantitative performance make it a preferred method for the analysis of this compound.

Causality of Experimental Choices: A reversed-phase C18 column is typically selected due to the non-polar nature of the quinoline ring system. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring a sharp, symmetrical peak. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[1] UV detection is suitable as the nitroquinoline moiety possesses a strong chromophore, allowing for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] While this compound has limited volatility, GC-MS can be employed for specific applications, such as the analysis of volatile impurities or with appropriate derivatization.

Causality of Experimental Choices: A low-polarity capillary column (e.g., HP-5ms) is generally used for the separation of a wide range of compounds. The oven temperature program is crucial for achieving separation and is optimized to ensure the elution of the analyte without thermal degradation. Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be used for definitive identification. Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.[1]

UV-Vis Spectrophotometry

UV-Vis Spectrophotometry is a simpler and more rapid technique that relies on the absorption of light by the analyte.[2] While less specific than chromatographic methods, it can be a valuable tool for the quantitative analysis of pure substances or in simple matrices where interfering substances are absent.

Causality of Experimental Choices: The choice of solvent is critical as it can influence the absorption spectrum. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in wavelength.

Performance Comparison: Accuracy and Precision

The following table summarizes representative validation data for the analysis of compounds structurally similar to this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. These parameters are critical for evaluating the reliability and suitability of each method for a specific analytical purpose.

Validation Parameter HPLC-UV (Representative) GC-MS (Representative) UV-Vis Spectrophotometry (Representative) Significance & Acceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999[3][4]> 0.998> 0.998[5]A correlation coefficient close to 1 indicates a strong linear relationship between concentration and response.
Range (µg/mL) 1 - 200[2]0.05 - 105 - 40[5]The range over which the method is accurate, precise, and linear.
Accuracy (% Recovery) 98.0 - 102.0%[3]95.0 - 105.0%98.0 - 102.0%[5]The closeness of the measured value to the true value.
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- Repeatability< 1.0%[4]< 2.0%< 1.5%[2]RSD should typically be < 2%.
- Intermediate Precision< 1.5%[4]< 3.0%< 2.0%[2]RSD should typically be < 2%.
Limit of Detection (LOD) (µg/mL) 0.1[2]0.011.0[2]The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) (µg/mL) 0.3[2]0.033.0[2]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods. The following are representative protocols for the analysis of this compound.

Stability-Indicating HPLC-UV Method

A crucial aspect of pharmaceutical analysis is the ability of a method to be "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products.[6] Forced degradation studies are performed to generate these potential degradants and validate the method's specificity.[6]

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the sample solution to UV light.

HPLC-UV Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: Based on the UV spectrum of this compound.

    • Injection Volume: 10 µL.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.[1]

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.

    • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range and filter through a 0.45 µm syringe filter.

GC-MS Protocol for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Inlet Temperature: 250 °C.[1]

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like dichloromethane.[1]

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.

    • Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated and reconstituted.

UV-Vis Spectrophotometry Protocol
  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Solvent: Select a suitable UV-grade solvent in which this compound is soluble and stable.

    • Wavelength Scan: Scan a solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

    • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weighing P2 Dissolution in Methanol P1->P2 P3 Serial Dilution P2->P3 P4 Filtration (0.45 µm) P3->P4 H1 Injection P4->H1 H2 C18 Column Separation H1->H2 H3 UV Detection H2->H3 D1 Chromatogram Acquisition H3->D1 D2 Peak Integration D1->D2 D3 Quantification D2->D3

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Weighing P2 Extraction/Dissolution P1->P2 P3 Dilution P2->P3 G1 Injection P3->G1 G2 GC Separation G1->G2 G3 MS Detection (SIM) G2->G3 D1 Mass Spectra Acquisition G3->D1 D2 Peak Identification D1->D2 D3 Quantification D2->D3

Caption: Workflow for GC-MS analysis of this compound.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing P1 Weighing P2 Dissolution in Solvent P1->P2 P3 Serial Dilution P2->P3 A1 Wavelength Scan (λmax) P3->A1 A2 Absorbance Measurement A1->A2 D1 Calibration Curve A2->D1 D2 Concentration Calculation D1->D2

Caption: Workflow for UV-Vis spectrophotometric analysis.

Conclusion: A Multi-faceted Approach to Quality

The accurate and precise determination of this compound is paramount for ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three key analytical techniques: HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

  • HPLC-UV emerges as the most robust and versatile method for routine quality control and stability testing, offering excellent accuracy, precision, and specificity.

  • GC-MS provides unparalleled selectivity and sensitivity for the analysis of volatile impurities and can be a powerful tool for structural elucidation.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective solution for the quantification of pure substances, though with lower specificity.

The selection of the most appropriate method will ultimately depend on the specific analytical challenge at hand. By understanding the principles, performance characteristics, and experimental nuances of each technique, researchers and drug development professionals can confidently select and implement the most suitable analytical strategy to ensure the integrity of their products.

References

A Comparative Guide to the Biological Activities of 5-Nitro and 8-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group to this versatile structure can dramatically influence its biological profile. The position of this nitro group, whether at the 5- or 8-position, gives rise to distinct isomers with potentially divergent pharmacological activities. This guide provides a comprehensive comparison of the biological activities of 5-nitro and 8-nitroquinoline derivatives, supported by experimental data, to inform and guide future drug discovery and development efforts.

Anticancer Activity: A Tale of Two Isomers

The cytotoxic potential of nitroquinoline derivatives has been extensively explored, revealing a significant dependence on the nitro group's position.

5-Nitroquinoline Derivatives: Potent Cytotoxicity

The 5-nitro substituted quinolines, particularly 8-hydroxy-5-nitroquinoline (Nitroxoline), have demonstrated remarkable anticancer activity across a range of cancer cell lines.[1][2] This potency is often attributed to the compound's ability to chelate metal ions and induce oxidative stress.[2]

One study highlighted that among six analogues of clioquinol, 8-hydroxy-5-nitroquinoline was the most toxic to human cancer cell lines, with an IC50 value 5-10 fold lower than the other compounds.[1] Its activity was enhanced by the presence of copper.[1] Nitroxoline has also been shown to inhibit the enzymatic activity of cathepsin B, an enzyme involved in the degradation of the extracellular matrix, which can promote tumor cell proliferation and metastasis.

8-Nitroquinoline Derivatives: Emerging Potential

While less extensively studied, 8-nitroquinoline derivatives have also shown promise as anticancer agents. The presence of a nitro group at the 8-position has been identified as a strategy to enhance cytotoxic effects.[3] For instance, certain 2-styryl-8-nitroquinolines and 7-methyl-8-nitroquinoline have exhibited notable cytotoxicity against HeLa and Caco-2 cell lines, respectively.[3] The proposed mechanism for some 8-nitroquinoline derivatives involves the inhibition of the transcription factor FoxM1, which is often overexpressed in cancer.[3]

Comparative Cytotoxicity Data:

Derivative ClassCompoundCancer Cell LineIC50 (µM)
5-Nitroquinoline 8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (lymphoma)5-10 fold lower than clioquinol[1]
8-Hydroxy-5-nitroquinoline (Nitroxoline)HL60, DHL-4, PANC-1, A2780More cytotoxic than clioquinol[2]
8-Nitroquinoline 2-Styryl-8-nitroquinolines (SB Series)HeLa2.897 - 10.37[3]
7-methyl-8-nitroquinolineCaco-21.87[3]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.93[3]

Antimicrobial Activity: A Broad Spectrum of Action

Both 5-nitro and 8-nitroquinoline derivatives have been investigated for their ability to combat microbial infections, including bacterial and fungal pathogens.

5-Nitroquinoline Derivatives: Established Antimicrobial Agents

Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-established urinary antibiotic.[4] Its antimicrobial effects are largely attributed to its ability to chelate divalent and trivalent cations, which are essential for bacterial growth and biofilm formation.[4] This chelation disrupts microbial processes and can reduce the formation of biofilms, as demonstrated in Pseudomonas aeruginosa.[4]

8-Nitroquinoline Derivatives: Limited but Promising Data

Data on the antimicrobial properties of 8-nitroquinoline derivatives is less abundant. One study compared the antibacterial and antifungal activities of 8-methoxyquinoline and its 5-nitro derivative, 5-nitro-8-methoxyquinoline. The results indicated that 8-methoxyquinoline exhibited stronger activity against several bacterial and fungal strains than its 5-nitro counterpart.[2] This suggests that the presence and position of the nitro group can significantly modulate the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity:

DerivativeMicroorganismActivity
5-Nitro-8-methoxyquinoline Aspergillus Flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, Salmonella spp., Salmonella typhiWeaker than 8-methoxyquinoline[2]
8-Hydroxy-5-nitroquinoline (Nitroxoline) Pseudomonas aeruginosaReduces biofilm formation[4]

Antiparasitic Activity: Targeting Tropical Diseases

Nitroaromatic compounds are a known class of antiparasitic agents, and nitroquinolines are no exception.

5-Nitroquinoline Derivatives: Efficacy Against Protozoa

Nitroxoline has been repurposed and investigated for its activity against various protozoan parasites. It has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values of 3.00 µM against the epimastigote form and 1.24 µM against the amastigote form.[5] It has also demonstrated activity against other protozoa like Acanthamoeba spp. and Balamuthia mandrillaris.[5]

8-Nitroquinoline Derivatives: A Key Role for the 8-Nitro Group

Recent research has highlighted the critical role of the 8-nitro group for antiparasitic activity, particularly against kinetoplastids.[6] Studies on 8-nitroquinolin-2(1H)-one derivatives have revealed potent and selective activity against Trypanosoma brucei and Trypanosoma cruzi.[6] The antiparasitic mechanism is believed to involve the reduction of the nitro group by parasitic nitroreductases (NTRs) to cytotoxic metabolites.[6] This enzymatic activation is specific to the parasites, as these enzymes are absent in mammalian cells, offering a potential for selective toxicity.[6] Derivatives without the 8-nitro group were found to be inactive, underscoring its importance.[6]

Comparative Antiparasitic Activity:

Derivative ClassCompoundParasiteIC50 / EC50
5-Nitroquinoline 8-Hydroxy-5-nitroquinoline (Nitroxoline)Trypanosoma cruzi (epimastigote)3.00 µM[5]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Trypanosoma cruzi (amastigote)1.24 µM[5]
8-Nitroquinoline 8-nitroquinolin-2(1H)-one derivative (Compound 7)Leishmania infantum3.9 µM[6]
6-bromo-3-chloro-8-nitroquinolin-2(1H)-one (Compound 12)Trypanosoma brucei brucei12 nM[6]
6-bromo-3-chloro-8-nitroquinolin-2(1H)-one (Compound 12)Trypanosoma cruzi (amastigote)0.5 µM[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Workflow:

SAR cluster_5nitro 5-Nitroquinoline Derivatives cluster_8nitro 8-Nitroquinoline Derivatives 5-Nitro 5-Nitro Group Metal_Chelation Metal Chelation (e.g., Cu2+) 5-Nitro->Metal_Chelation ROS_Induction Reactive Oxygen Species (ROS) Induction Metal_Chelation->ROS_Induction Antimicrobial_5 Broad-spectrum Antimicrobial Activity Metal_Chelation->Antimicrobial_5 Anticancer_5 Potent Anticancer Activity ROS_Induction->Anticancer_5 8-Nitro 8-Nitro Group NTR_Activation Parasitic Nitroreductase (NTR) Activation 8-Nitro->NTR_Activation FoxM1_Inhibition FoxM1 Inhibition (in some cases) 8-Nitro->FoxM1_Inhibition Cytotoxic_Metabolites Formation of Cytotoxic Metabolites NTR_Activation->Cytotoxic_Metabolites Antiparasitic_8 Potent & Selective Antiparasitic Activity Cytotoxic_Metabolites->Antiparasitic_8 Anticancer_8 Anticancer Activity FoxM1_Inhibition->Anticancer_8

References

A Comparative Guide to the Synthetic Routes of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 6-methoxy-5-nitroquinoline, a key building block in medicinal chemistry and drug discovery, can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired scale of production, safety considerations, and the overall efficiency of the process. This guide provides an in-depth comparison of two primary alternative synthetic routes to this compound, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substitution pattern of a methoxy group at the 6-position and a nitro group at the 5-position provides a handle for further chemical modifications, enabling the development of novel therapeutic agents.

This guide will explore two distinct and viable synthetic strategies for obtaining this important molecule:

  • Route A: The Skraup Synthesis – A Classic Approach to Quinoline Formation. This route involves the construction of the quinoline ring system from a pre-functionalized aniline derivative.

  • Route B: Two-Step Synthesis via Nitration of 6-Methoxyquinoline – A Convergent Strategy. This approach first builds the 6-methoxyquinoline core, followed by the regioselective introduction of the nitro group.

Route A: The Skraup Synthesis of this compound

The Skraup synthesis is a venerable and powerful method for the direct construction of the quinoline ring system.[1] In this approach, an aniline derivative is heated with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[1] For the synthesis of this compound, the logical starting material is 4-methoxy-2-nitroaniline.

Causality Behind Experimental Choices

The Skraup reaction is a one-pot process that involves a cascade of reactions. Glycerol is first dehydrated by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2] The aniline derivative then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, an oxidizing agent, which can be the nitro group of a co-reactant or an external agent, aromatizes the dihydroquinoline to the final quinoline product.[2] The choice of a pre-nitrated aniline simplifies the synthesis by incorporating the nitro group from the outset, avoiding a separate nitration step on the quinoline ring.

Experimental Protocol: Skraup Synthesis of this compound

This protocol is adapted from the well-established procedure for the synthesis of 6-methoxy-8-nitroquinoline and is presented as a representative method.[3] Yields for this specific transformation may vary.

Materials:

  • 4-Methoxy-2-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or other suitable oxidizing agent (e.g., nitrobenzene)

  • Methanol

  • Chloroform

  • Decolorizing Carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a slurry is prepared by carefully mixing 4-methoxy-2-nitroaniline, arsenic pentoxide, and glycerol.

  • Acid Addition: Concentrated sulfuric acid is added dropwise to the stirred mixture. The addition is exothermic, and the temperature should be carefully monitored and controlled.

  • Dehydration: The reaction mixture is heated to remove the water formed during the dehydration of glycerol to acrolein. This is typically done under reduced pressure.

  • Cyclization and Oxidation: The temperature is then raised to promote the cyclization and subsequent oxidation to the quinoline ring system. The reaction is often vigorous and requires careful temperature control.

  • Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then with methanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent such as chloroform or ethanol, often with the use of decolorizing carbon.

Diagram of the Skraup Synthesis

Skraup_Synthesis cluster_reactants Reactants cluster_reagents Reagents 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline ReactionMixture Skraup Reaction (Heating) 4-Methoxy-2-nitroaniline->ReactionMixture Glycerol Glycerol Glycerol->ReactionMixture H2SO4 H2SO4 H2SO4->ReactionMixture Oxidizing Agent Oxidizing Agent (e.g., As2O5) Oxidizing Agent->ReactionMixture This compound This compound ReactionMixture->this compound Yield: Variable Two_Step_Synthesis cluster_step1 Step 1: Synthesis of 6-Methoxyquinoline cluster_step2 Step 2: Nitration p-Anisidine p-Anisidine Skraup_1 Modified Skraup Reaction p-Anisidine->Skraup_1 Glycerol_1 Glycerol Glycerol_1->Skraup_1 Reagents_1 H2SO4, FeSO4, H3BO3, p-Methoxynitrobenzene Reagents_1->Skraup_1 6-Methoxyquinoline 6-Methoxyquinoline Skraup_1->6-Methoxyquinoline Yield: ~65% Nitration Electrophilic Aromatic Substitution 6-Methoxyquinoline->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration 6-Methoxy-5-nitroquinoline_2 This compound Nitration->6-Methoxy-5-nitroquinoline_2 Regioselective

References

A Comparative Guide to the In Vitro Efficacy of 6-Methoxy-5-nitroquinoline and Nitroxoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the in vitro efficacy of two quinoline derivatives: 6-Methoxy-5-nitroquinoline and the well-documented compound, Nitroxoline (5-nitro-8-hydroxyquinoline). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective evaluation of their performance, mechanisms of action, and the methodologies used to assess their bioactivity.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of activities, including antimicrobial and anticancer properties. This guide focuses on a direct comparison between Nitroxoline, an established antibiotic and repurposed anticancer agent, and the less-characterized this compound.

  • Nitroxoline (5-nitro-8-hydroxyquinoline): An antibiotic used for decades to treat urinary tract infections (UTIs).[1][2][3] Its unique mechanism of action and favorable safety profile have led to renewed interest, particularly in an era of growing antimicrobial resistance.[4] More recently, high-throughput screening has unveiled its potent anti-angiogenic and anticancer properties, positioning it as a promising candidate for drug repurposing.[5][6]

  • This compound: A structural isomer of nitroxoline, differing in the positions of the nitro group and the substitution on the phenolic ring (a methoxy group instead of a hydroxyl group). There is a significant lack of published data regarding its biological efficacy, making a direct, data-driven comparison challenging. This guide will leverage data on structurally related compounds to infer potential activities and highlight critical areas for future research.

This analysis aims to objectively present the robust dataset for nitroxoline against the sparse information available for this compound, thereby providing a clear perspective on their current standing and potential in drug development.

Molecular Structure and Mechanistic Implications

The distinct biological activities of these two molecules are fundamentally rooted in their structural differences.

FeatureNitroxoline (5-nitro-8-hydroxyquinoline) This compound
Structure Nitroxoline Structurethis compound Structure
CAS Number 4008-48-46623-91-2[7]
Molecular Formula C₉H₆N₂O₃C₁₀H₈N₂O₃[7]
Key Functional Groups 8-hydroxyl (-OH), 5-nitro (-NO₂)6-methoxy (-OCH₃), 5-nitro (-NO₂)

The 8-hydroxyl group in nitroxoline is critical to its primary mechanism of action: chelation of divalent metal ions .[3][4][8] This ability to bind essential cations like Mg²⁺ and Zn²⁺ disrupts numerous metalloenzyme-dependent pathways in both bacteria and cancer cells. In contrast, the replacement of this hydroxyl group with a methoxy group in this compound fundamentally alters its chelating potential, suggesting it likely operates via a different primary mechanism.

Comparative Mechanisms of Action

Nitroxoline's mechanisms are multifaceted and well-documented.

  • Antimicrobial: Its bacteriostatic activity stems from chelating metal ions required for bacterial RNA polymerase.[1][2] It also disrupts biofilm formation and quorum sensing, further hampering bacterial virulence.[4][8]

  • Anticancer: Nitroxoline's anticancer effects are linked to the inhibition of key metalloenzymes, including Type 2 methionine aminopeptidase (MetAP2), which is crucial for angiogenesis (the formation of new blood vessels that feed tumors).[6][9] It also inhibits cathepsin B, an enzyme involved in tumor invasion, and induces apoptosis (programmed cell death) in cancer cells.[9][10]

For This compound , the mechanism of action remains largely uninvestigated. While some methoxy-substituted quinolines have shown anticancer activity, their efficacy is highly dependent on the substitution pattern.[11] The presence of a methoxy group can increase lipophilicity, potentially enhancing cell membrane penetration, but its electron-donating nature may alter interactions with biological targets compared to a hydroxyl group.[12]

G cluster_0 Nitroxoline (5-nitro-8-hydroxyquinoline) cluster_1 This compound N_MOA 8-Hydroxyl Group N_Chelation Chelation of Divalent Cations (Mg2+, Zn2+, Fe2+) N_MOA->N_Chelation N_RNA Inhibition of Bacterial RNA Polymerase N_Chelation->N_RNA N_Biofilm Disruption of Biofilm Formation N_Chelation->N_Biofilm N_MetAP2 Inhibition of MetAP2 (Anti-angiogenic) N_Chelation->N_MetAP2 N_Apoptosis Induction of Apoptosis N_MetAP2->N_Apoptosis M_MOA 6-Methoxy Group M_Unknown Mechanism Largely Unknown M_MOA->M_Unknown M_Lipophilicity Altered Lipophilicity & Cell Penetration (Hypothesized) M_Unknown->M_Lipophilicity M_Target Different Target Engagement (Hypothesized) M_Unknown->M_Target

Caption: Comparative Mechanisms of Action.

Head-to-Head: In Vitro Efficacy Data

Antibacterial Activity

Nitroxoline demonstrates broad-spectrum activity against a host of clinically relevant pathogens, particularly those involved in UTIs. Its efficacy is maintained against many multidrug-resistant strains.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Nitroxoline Against Various Bacterial Uropathogens

Bacterial Species MIC₅₀ (mg/L) MIC₉₀ (mg/L) Susceptibility (%) Reference
Escherichia coli 4 8 100% [13][14]
Klebsiella pneumoniae 8 32 83.3% [13][14]
Proteus mirabilis 8 16 100% [13][14]
Acinetobacter baumannii 2 2 100% [13][14]
Enterococcus faecalis 2 4 100% [13]
Staphylococcus epidermidis 8 8 100% [13]

Note: MIC₅₀/₉₀ are the concentrations required to inhibit 50% and 90% of isolates, respectively. Susceptibility is often based on the EUCAST breakpoint for E. coli (≤16 mg/L).[3][13]

In stark contrast, there is a notable absence of published, peer-reviewed studies detailing the specific MIC values for This compound . While studies on other methoxy-substituted heterocyclic compounds exist, extrapolating this data would be scientifically unsound. Research has shown that even minor positional changes of functional groups on a quinoline ring can dramatically alter antibacterial efficacy.[15][16] This represents a critical knowledge gap that must be addressed through direct experimental evaluation.

Anticancer Activity

Nitroxoline's repurposing as an anticancer agent is supported by a growing body of in vitro evidence demonstrating its potent cytotoxic and anti-proliferative effects across numerous cancer cell lines.

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Nitroxoline Against Human Cancer Cell Lines

Cancer Type Cell Line IC₅₀ (µM) Exposure Time Reference
Bladder Cancer J82 9.93 48h [9]
Bladder Cancer MBT-2 26.24 48h [9]
Bladder Cancer T24 ~2.5 (estimated) 72h [5]
Glioblastoma U251 ~10 (µg/mL) 24h [10]
Glioblastoma U87 50 (µg/mL) 24h [10]
Prostate Cancer PC-3 3.2 10 days (clonogenic) [17]
Breast Cancer MDA-MB-231 ~2.0 (estimated) Not Specified [6]

| Endothelial Cells (Angiogenesis) | HUVEC | 1.9 | Not Specified |[6] |

Standardized Protocols for In Vitro Evaluation

To ensure a valid comparison, both compounds must be tested under identical, rigorously controlled conditions. The following protocols represent gold-standard methodologies for determining in vitro efficacy.

Protocol 1: Antibacterial Susceptibility Testing via Broth Microdilution (MIC Determination)

This method is the standard for quantifying the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.

Causality: The choice of broth (e.g., Cation-Adjusted Mueller-Hinton Broth) is critical as divalent cation concentrations can interfere with compounds that act via chelation. Serial dilution allows for the precise determination of the MIC value.

G A Prepare Stock Solutions of Compounds in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate All Wells (Except Sterility Control) B->D C Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C->D E Incubate at 37°C for 18-24 hours D->E F Read Results Visually or with Plate Reader (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound and Nitroxoline in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute into the test broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Protocol 2: Anticancer Cell Viability Testing via MTT Assay (IC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This assay relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

G A Seed Cancer Cells in 96-well Plate and Allow Adhesion (24h) B Treat Cells with Serial Dilutions of Compounds A->B C Incubate for Desired Exposure Time (e.g., 48-72h) B->C D Add MTT Reagent to Each Well and Incubate (2-4h) C->D E Solubilize Formazan Crystals with DMSO or Solubilizing Agent D->E F Measure Absorbance at ~570 nm E->F G Plot Dose-Response Curve and Calculate IC50 Value F->G

Caption: Workflow for MTT Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., T24 bladder cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound or Nitroxoline. Include a vehicle control (DMSO-treated cells).

  • Incubation: Return the plate to the incubator for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add 150-200 µL of DMSO to each well to dissolve the purple crystals.

  • Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

This guide establishes a clear disparity in the available scientific evidence between Nitroxoline and this compound.

  • Nitroxoline is a well-characterized compound with robust, publicly available in vitro data demonstrating its efficacy as both an antibacterial and an anticancer agent. Its primary mechanism of action, centered on metal chelation, is well understood and provides a solid foundation for its clinical use and further development.

  • This compound remains an enigmatic molecule. The structural changes—the replacement of the critical 8-hydroxyl with a 6-methoxy group—suggest it will not function as a potent chelator and must possess a different mechanism of action. The complete lack of published MIC or IC₅₀ data makes any claims about its efficacy purely speculative.

For the research community, the path forward is clear. The foundational in vitro efficacy of this compound must be established using the standardized protocols detailed herein. Direct, head-to-head comparison with nitroxoline across a panel of bacterial strains and cancer cell lines is essential to determine if this compound holds any therapeutic promise or is simply an inactive isomer. Such studies will close a significant knowledge gap and provide the empirical data needed to either advance or dismiss this compound as a candidate for drug development.

References

A Comparative Guide to the Synthesis of 6-Methoxy-5-nitroquinoline: An Evaluation of Protocol Robustness and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, providing the scaffold for a multitude of therapeutic agents. Among these, 6-methoxy-5-nitroquinoline stands as a critical intermediate in the development of novel pharmaceuticals. The reliable and reproducible synthesis of this compound is therefore of paramount importance. This guide provides an in-depth technical comparison of synthetic protocols for this compound, with a focus on reproducibility, robustness, and experimental data. As a Senior Application Scientist, this guide is structured to offer not just a set of instructions, but a critical evaluation of the underlying chemical principles and practical considerations that govern the success of these syntheses.

Introduction: The Significance of this compound

6-Methoxyquinoline and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds, including those with applications as antimalarials, antibacterials, and anticancer agents. The introduction of a nitro group at the 5-position of the 6-methoxyquinoline scaffold provides a key handle for further chemical transformations, allowing for the construction of diverse molecular architectures. The efficiency and reliability of the synthesis of this compound directly impact the timeline and cost of drug discovery and development projects.

Primary Synthetic Route: Skraup-Doebner-von Miller Synthesis of 6-Methoxyquinoline followed by Nitration

The most common and historically significant route to this compound involves a two-step process: the synthesis of the 6-methoxyquinoline precursor via a Skraup-Doebner-von Miller reaction, followed by electrophilic nitration.

Part 1: Synthesis of 6-Methoxyquinoline via a Modified Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1] The reaction is notoriously exothermic and can be difficult to control, often leading to low yields and the formation of tarry byproducts.[2] However, modern modifications have improved its reliability.

Underlying Causality of Experimental Choices:

The Skraup reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline derivative (p-anisidine). Subsequent cyclization and oxidation yield the quinoline ring system. The choice of a mild oxidizing agent and the addition of inhibitors are crucial for controlling the reaction's vigor and improving the yield and purity of the product.[2]

Experimental Protocol: Modified Skraup Synthesis of 6-Methoxyquinoline [3][4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxynitrobenzene (0.50-0.54 parts, as the oxidizing agent), ferrous sulfate (0.20-0.25 parts, as an inhibitor), and boric acid (1.0-1.3 parts, as an inhibitor).

  • Acid Addition: Slowly add concentrated sulfuric acid (volume ratio of 1:6 with glycerol) dropwise to the stirred mixture. The addition should be controlled to maintain a manageable reaction temperature.

  • Reaction: After the addition of sulfuric acid is complete, heat the mixture to 140°C and maintain it at reflux for 8-8.5 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it to a pH of 5.5 with a 50% sodium hydroxide solution.

  • Isolation and Purification: Remove any floating resin by decantation. Filter the solid product and wash it sequentially with distilled water and ethyl acetate. The aqueous phase can be further extracted with ethyl acetate. Combine all organic phases and remove the solvent under reduced pressure to yield 6-methoxyquinoline.

Data on Reproducibility and Robustness:

This modified Skraup protocol offers improved control over the highly exothermic nature of the traditional reaction. The inclusion of ferrous sulfate and boric acid helps to prevent excessive charring and increases the overall yield.[4]

ParameterValueReference
Yield 65%[5]
Purity 99.1% (by LC)[5]
Reaction Time 8-8.5 hours[3]

Key to Robustness: The strict control of the addition rate of sulfuric acid and the maintenance of the reflux temperature are critical for reproducible results. Overheating can lead to polymerization and a significant decrease in yield.

Part 2: Nitration of 6-Methoxyquinoline to this compound

The second step involves the electrophilic nitration of the synthesized 6-methoxyquinoline. The regioselectivity of this reaction is governed by the electronic properties of the quinoline ring system and the directing effect of the methoxy group.

Mechanism and Regioselectivity:

The nitration of quinoline itself typically occurs at the 5- and 8-positions. The electron-donating methoxy group at the 6-position further activates the benzene ring towards electrophilic attack. Through resonance, the methoxy group increases the electron density at the ortho (5 and 7) and para (not available) positions. The 5-position is sterically less hindered than the 7-position, making it the preferred site of nitration.

Experimental Protocol: Nitration of 6-Methoxyquinoline

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 6-methoxyquinoline in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

  • Reaction: Slowly add the cold nitrating mixture to the solution of 6-methoxyquinoline, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-2 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Challenges to Reproducibility:

The control of temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of byproducts. The ratio of nitric acid to sulfuric acid can also influence the outcome of the reaction.

ParameterValue (Estimated)Reference
Yield Moderate to Good[6]
Purity Requires careful purification
Reaction Time 1-3 hours

Alternative Synthetic Route: The Combes Synthesis

The Combes synthesis offers an alternative route to substituted quinolines, starting from an aniline and a β-diketone under acidic conditions.[8][9] This method can be adapted to synthesize the 6-methoxyquinoline core.

Underlying Causality of Experimental Choices:

The Combes synthesis involves the formation of a Schiff base intermediate from the aniline and the β-diketone, which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring.[9] The choice of the β-diketone determines the substitution pattern on the pyridine ring of the quinoline product.

Experimental Protocol: Combes Synthesis of a 6-Methoxyquinoline Derivative [1][8]

  • Reaction Setup: In a round-bottom flask, mix p-anisidine and a suitable β-diketone (e.g., acetylacetone to yield 2,4-dimethyl-6-methoxyquinoline).

  • Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.

  • Reaction: Heat the reaction mixture to a temperature typically between 100-140°C for several hours, monitoring the progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture and pour it onto ice. Neutralize with a base to precipitate the crude product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Nitration of the Combes Product:

The resulting 6-methoxyquinoline derivative would then be subjected to nitration as described in the primary route to yield the corresponding 5-nitro derivative.

Comparison of Synthetic Routes

FeatureSkraup-Doebner-von Miller RouteCombes Synthesis Route
Starting Materials p-Anisidine, glycerol, oxidizing agentp-Anisidine, β-diketone
Reaction Conditions Harsh, highly exothermic, requires inhibitorsStrongly acidic, high temperatures
Control & Reproducibility Can be challenging, but improved with modificationsGenerally more controllable than the classic Skraup
Versatility Primarily for quinolines with limited substitution on the pyridine ringAllows for the introduction of various substituents on the pyridine ring depending on the β-diketone used
Yield of 6-Methoxyquinoline ~65% (modified protocol)Variable, can be good for specific substrates
Overall Yield of Final Product Dependent on the efficiency of the nitration stepDependent on both the Combes reaction and the nitration step

Visualization of Experimental Workflows

Workflow for the Skraup-Doebner-von Miller Route

Skraup_Workflow cluster_skraup Part 1: Skraup Synthesis cluster_nitration Part 2: Nitration reagents_skraup p-Anisidine, Glycerol, p-Methoxynitrobenzene, FeSO4, Boric Acid reaction_skraup Reaction (140°C, 8-8.5h) reagents_skraup->reaction_skraup h2so4 Conc. H2SO4 h2so4->reaction_skraup Slow Addition workup_skraup Neutralization (NaOH) & Extraction (EtOAc) reaction_skraup->workup_skraup product_mq 6-Methoxyquinoline workup_skraup->product_mq product_mq_start 6-Methoxyquinoline reaction_nitration Nitration (<10°C) product_mq_start->reaction_nitration nitrating_mixture Conc. HNO3 / Conc. H2SO4 nitrating_mixture->reaction_nitration Slow Addition workup_nitration Quench on Ice, Neutralization & Filtration reaction_nitration->workup_nitration final_product This compound workup_nitration->final_product

Caption: Workflow for the synthesis of this compound via the Skraup-Doebner-von Miller route.

Workflow for the Combes Synthesis Route

Combes_Workflow cluster_combes Part 1: Combes Synthesis cluster_nitration_combes Part 2: Nitration reagents_combes p-Anisidine, β-Diketone reaction_combes Reaction (100-140°C) reagents_combes->reaction_combes acid_catalyst Conc. H2SO4 or PPA acid_catalyst->reaction_combes Slow Addition workup_combes Quench on Ice, Neutralization & Filtration reaction_combes->workup_combes product_mq_derivative Substituted 6-Methoxyquinoline workup_combes->product_mq_derivative product_mq_derivative_start Substituted 6-Methoxyquinoline reaction_nitration_combes Nitration (<10°C) product_mq_derivative_start->reaction_nitration_combes nitrating_mixture_combes Conc. HNO3 / Conc. H2SO4 nitrating_mixture_combes->reaction_nitration_combes Slow Addition workup_nitration_combes Quench on Ice, Neutralization & Filtration reaction_nitration_combes->workup_nitration_combes final_product_combes Substituted This compound workup_nitration_combes->final_product_combes

Caption: Workflow for the synthesis of a substituted this compound via the Combes synthesis route.

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a two-step process involving the synthesis of 6-methoxyquinoline followed by nitration. The modified Skraup-Doebner-von Miller reaction, with the inclusion of inhibitors, presents a viable and scalable method for the synthesis of the precursor, offering good yields and high purity. While the subsequent nitration step requires careful control of reaction conditions to ensure regioselectivity and avoid the formation of byproducts, it is a standard and well-understood transformation in organic synthesis.

The Combes synthesis provides a valuable alternative, particularly when specific substitution patterns on the pyridine ring are desired. Its generally more manageable reaction profile may be advantageous in certain research and development settings.

For any synthesis of this compound, it is imperative that researchers pay close attention to temperature control, the stoichiometry of reagents, and purification methods to ensure the reproducibility and robustness of the chosen protocol. The information and comparative data presented in this guide are intended to empower researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

Establishing linearity in the analytical method for 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Establishing Linearity for the Analytical Method of 6-Methoxy-5-nitroquinoline

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is non-negotiable. For a compound like this compound, a key intermediate in various synthetic pathways, a validated analytical method is the cornerstone of reliable quantification. This guide provides a detailed, experience-driven approach to one of the most critical validation parameters: linearity.

Here, we move beyond rote procedural steps to explore the causal relationships in experimental design, compare viable analytical technologies, and provide a robust framework for establishing and verifying linearity in accordance with global regulatory standards.

Choosing the Right Analytical Technique: A Comparative Overview

The molecular structure of this compound—a heterocyclic aromatic compound—lends itself to several analytical techniques.[1] The choice is a critical first step that influences the entire validation process. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for such analytes due to its robustness, specificity, and wide availability.[2][3]

Table 1: Comparison of Primary Analytical Techniques for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography (UPLC-UV)Gas Chromatography (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Similar to HPLC but uses smaller particle columns (<2 µm) for higher resolution and speed.Separation of volatile compounds in a gaseous mobile phase based on partitioning in a stationary phase.[4]
Suitability Excellent. Ideal for non-volatile, polar aromatic compounds.Excellent. Offers faster run times and better peak resolution than HPLC.Moderate. May require derivatization as nitroquinolines can be thermally labile. Mass Spectrometry (MS) detector provides high specificity.
Linearity Typically excellent, with R² values >0.999 achievable with proper method development.[2]Excellent, often superior to HPLC due to sharper peaks and better signal-to-noise.Good, but can be affected by inlet discrimination or detector saturation at high concentrations.
Primary Advantage Ubiquitous, robust, and cost-effective.High throughput and separation efficiency.High sensitivity and structural confirmation from MS fragmentation.
Considerations Longer analysis times compared to UPLC.Higher backpressure requires specialized instrumentation.Potential for thermal degradation of the analyte.

For the remainder of this guide, we will focus on the most common and highly suitable technique: Reversed-Phase HPLC with UV detection (RP-HPLC-UV) .

The Heart of the Matter: Establishing Linearity

The linearity of an analytical procedure is its ability, within a defined range, to produce test results that are directly proportional to the concentration of the analyte.[5][6] This is not merely about achieving a high correlation coefficient; it's about proving the relationship is statistically sound and reliable for quantification.

The Workflow for Establishing Linearity

The entire process, from preparing standards to making a final judgment on linearity, follows a systematic and self-validating workflow.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_decision Phase 4: Conclusion prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_standards Create ≥5 Calibration Standards by Serial Dilution prep_stock->prep_standards system_suitability System Suitability Test (SST) prep_standards->system_suitability inject_standards Inject Standards (e.g., n=3 replicates) system_suitability->inject_standards acquire_data Acquire Peak Area Response Data inject_standards->acquire_data plot_data Plot Response vs. Concentration acquire_data->plot_data regression Perform Least Squares Linear Regression plot_data->regression eval_stats Evaluate Statistical Parameters (R², y-intercept, Slope) regression->eval_stats eval_residuals Analyze Residual Plot eval_stats->eval_residuals decision Criteria Met? eval_residuals->decision pass Linearity Established decision->pass Yes fail Troubleshoot & Re-evaluate decision->fail No

Caption: Workflow for Linearity Validation of an Analytical Method.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for an assay of this compound as a drug substance.

Objective: To demonstrate the linear relationship between the concentration of this compound and the instrumental response (peak area) over a specified range.

Instrumentation & Materials:

  • HPLC system with UV/PDA detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade methanol and water

  • Calibrated analytical balance and volumetric glassware

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., Methanol:Water 60:40 v/v). Filter and degas the solution before use.[2]

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This is your Stock Solution A.

  • Intermediate Stock Solution Preparation (100 µg/mL):

    • Pipette 5.0 mL of Stock Solution A into a 50 mL volumetric flask and dilute to volume with the mobile phase. This is your Stock Solution B.

  • Preparation of Calibration Standards:

    • Per the International Council for Harmonisation (ICH) guidelines, a minimum of five concentration levels are required.[5] For an assay, the range should typically span 80% to 120% of the target test concentration.[7]

    • Let's assume a target concentration of 50 µg/mL. We will prepare standards covering 50% to 150% of this target (25 to 75 µg/mL).

    • Prepare the following standards from Stock Solution B using the mobile phase as the diluent:

      • Level 1 (50%): 2.5 mL of Stock B into a 10 mL flask -> 25 µg/mL

      • Level 2 (75%): 3.75 mL of Stock B into a 10 mL flask -> 37.5 µg/mL

      • Level 3 (100%): 5.0 mL of Stock B into a 10 mL flask -> 50 µg/mL

      • Level 4 (125%): 6.25 mL of Stock B into a 10 mL flask -> 62.5 µg/mL

      • Level 5 (150%): 7.5 mL of Stock B into a 10 mL flask -> 75 µg/mL

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate chromatographic conditions (flow rate, column temperature, injection volume, and UV detection wavelength).

    • Perform a system suitability test by injecting the 100% level standard (50 µg/mL) six times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject each calibration standard in triplicate, from the lowest concentration to the highest.

Data Analysis and Interpretation: The Proof of Proportionality

Once the data is acquired, a rigorous statistical evaluation is necessary to confirm linearity.[8][9]

Table 2: Example Linearity Data for this compound

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
25.0249,500251,000250,500250,333
37.5374,800376,200375,500375,500
50.0501,100500,500502,400501,333
62.5625,900624,800626,300625,667
75.0752,000750,500751,200751,233
Statistical Evaluation

The data should be subjected to linear regression analysis using the method of least squares.[5]

  • Plot the Data: Create a scatter plot of the mean peak area (y-axis) versus concentration (x-axis). A visual inspection of the data points should suggest a straight line.

  • Perform Regression Analysis: Calculate the key statistical parameters.

Table 3: Summary of Linear Regression Results

ParameterAcceptance CriterionExample ResultAssessment
Coefficient of Determination (R²) ≥ 0.999 is preferred for drug substance assays.[10][11]0.9999Pass
Slope of the Regression Line Should be significantly different from zero.10005Pass
Y-Intercept Should be close to zero.520Pass
% Y-Intercept (of 100% response) Should not be significant (e.g., < 2.0%).[12]0.10%Pass
Residual Plot Random distribution of points around the zero line.[10]Random scatter observedPass

Causality Behind the Criteria:

  • Coefficient of Determination (R²): This value measures the proportion of variance in the response that is predictable from the concentration.[6] A value of 0.9999 means that 99.99% of the variation in peak area is explained by the linear relationship with concentration.

  • Y-Intercept: A y-intercept that is not statistically different from zero indicates a lack of significant constant systematic error (i.e., the analytical blank gives a response close to zero).

  • Residual Analysis: This is a powerful diagnostic tool. A plot of the residuals (the difference between the observed response and the response predicted by the regression line) versus concentration should show a random scatter of points.[10] Any discernible pattern (e.g., a curve or a funnel shape) suggests that a simple linear model is not the best fit for the data.

Troubleshooting Common Linearity Issues

IssuePotential Cause(s)Recommended Action(s)
Non-linear (curved) plot at high concentrations Detector saturation; analyte solubility issues in the mobile phase.Reduce the upper concentration limit of the range; check analyte solubility.
Poor R² value (<0.995) Inaccurate standard preparation; instrumental instability; non-optimized method.Verify all dilutions and weighing steps; check HPLC system performance (pump, detector); re-optimize chromatographic conditions.
Significant non-zero Y-intercept Constant interference from the sample matrix or mobile phase; integration error.Run a blank and subtract its response; review peak integration parameters.
Pattern in the residual plot The relationship is not truly linear (e.g., polynomial); heteroscedasticity (variance changes with concentration).Consider a narrower concentration range or use a weighted linear regression model.[10]

By adhering to this comprehensive approach, researchers and scientists can confidently establish the linearity of their analytical method for this compound, ensuring data of the highest quality and integrity for downstream applications in drug development and manufacturing.

References

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Its synthesis has been a subject of intense research for over a century, leading to a rich portfolio of named reactions. The efficiency, selectivity, and environmental impact of these syntheses are critically dependent on the choice of catalyst. Traditional methods often relied on harsh conditions, such as high temperatures and strong mineral acids, which limit functional group tolerance and generate significant waste.[2][4]

Modern synthetic chemistry has seen a paradigm shift towards catalyst-driven processes that offer milder conditions, higher yields, and improved sustainability. This guide provides a comparative analysis of various catalytic systems for the synthesis of quinolines, focusing on the most prominent synthetic routes: the Friedländer, Combes, Doebner-von Miller, and Skraup reactions. We will explore the causality behind catalyst selection, present comparative performance data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Friedländer Annulation: A Versatile Route to Polysubstituted Quinolines

The Friedländer synthesis is a cornerstone reaction that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or 1,3-dicarbonyl).[5][6][7] The reaction's success hinges on the effective catalysis of two key steps: an initial aldol-type condensation and a subsequent intramolecular cyclization/dehydration.[5][6]

Catalyst Selection: From Classical Acids to Advanced Nanomaterials

The choice of catalyst for the Friedländer reaction is dictated by the need to activate the carbonyl components without promoting self-condensation or other side reactions.[5]

  • Brønsted and Lewis Acids: These are the most traditional catalysts. Strong acids like H₂SO₄, p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid catalyze the reaction but can require high temperatures.[5][6] Lewis acids such as ZnCl₂, FeCl₃, and Sc(OTf)₃ are often more effective under milder conditions by coordinating to the carbonyl oxygen, thus increasing its electrophilicity.[6][7] However, these homogeneous catalysts can be difficult to separate from the reaction mixture and are often required in stoichiometric amounts.[4]

  • Heterogeneous and Solid Acid Catalysts: To address the challenges of catalyst recovery and reuse, heterogeneous catalysts have been extensively developed. Zeolites, sulfated polyborate, and tungstophosphoric acid supported on polymers offer high efficiency and can be easily removed by filtration.[5][8][9] Their porous structures can also impart shape selectivity. A recent study highlighted a metal-free heterogeneous catalyst, Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), which effectively promotes the Friedländer reaction under solvent-free conditions at 100 °C.[10]

  • Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts makes them exceptionally efficient. Magnetic nanoparticles (e.g., Fe₃O₄) functionalized with an acidic ionic liquid or sulfonic acid groups have emerged as superior catalysts.[1] They combine the high activity of homogeneous catalysts with the effortless separation of heterogeneous systems using an external magnet.[11] For instance, Fe₃O₄-supported ionic liquid catalysts have been used to produce diverse quinoline derivatives in high yields (68–96%) at a moderate temperature of 60 °C.[1]

Performance Comparison: Friedländer Synthesis Catalysts
Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Iodine (I₂)CatalyticSolvent-free--High[5][6]
Ceric Ammonium Nitrate (CAN)10 mol%-Ambient0.75Moderate-Excellent[7]
g-C₃N₄-CO-(CH₂)₃-SO₃H10 wt%Solvent-free1004High[10]
Fe₃O₄-IL-HSO₄CatalyticSolvent-free--High[1]
Fe₃O₄-based (amino-functionalized)0.07 mgEthanol60268-96[1]
Tungstophosphoric Acid/PolyacrylamideCatalyticEthanol78-89-99[9]

The Combes Synthesis: A Pathway to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[12][13][14] The mechanism proceeds through the formation of an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration.[12][15]

Catalyst Rationale

The critical step in the Combes synthesis is the acid-catalyzed cyclization, which is the rate-determining step.[12] Therefore, the catalyst must be a sufficiently strong acid to protonate the enamine and facilitate the electrophilic aromatic substitution.

  • Protic Acids: Concentrated sulfuric acid (H₂SO₄) is the classical catalyst and remains widely used.[12]

  • Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent and catalyst for this reaction. Modifications using a mixture of PPA and alcohols to generate polyphosphoric ester (PPE) have been shown to be even more effective.[12]

  • Other Acid Systems: A variety of other acidic reagents such as P₂O₅, POCl₃, and p-TsOH have also been successfully employed.[13]

The choice of acid can influence the regioselectivity when using unsymmetrical anilines or diketones. Steric effects often play a crucial role in directing the cyclization.[12]

The Doebner-von Miller and Skraup Syntheses: Classic Routes with Modern Catalytic Improvements

These two closely related reactions represent the earliest methods for quinoline synthesis and typically involve harsh, strongly acidic conditions.

  • The Doebner-von Miller Reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline.[15][16][17] The reaction is catalyzed by Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (p-TsOH, HClO₄).[16][17] Modern approaches have focused on developing milder and more selective catalysts. For example, silver(I)-exchanged Montmorillonite K10 clay has been demonstrated as an efficient solid acid catalyst, affording quinoline derivatives in moderate to excellent yields (42-89%) under solvent-free conditions.

  • The Skraup Synthesis is a classic method that uses glycerol, an aniline, sulfuric acid, and an oxidizing agent (traditionally the corresponding nitroarene or arsenic acid).[17][18] The glycerol dehydrates in situ to form acrolein, which then undergoes aza-Michael addition and cyclization.[18][19] The reaction is notoriously exothermic and can be difficult to control.[18] Green chemistry modifications include using iodine as a milder oxidizing agent and leveraging glycerol itself as both a reactant and a catalyst under pressure in sealed tubes (Q-tubes), which improves yields and safety.[18][19][20]

Decision-Making Workflow for Catalyst Selection

Choosing the optimal catalyst requires a logical evaluation of the substrates, desired product, and process constraints. The following workflow can guide researchers in this selection process.

G cluster_input 1. Define Reaction cluster_params 2. Evaluate Constraints cluster_catalyst 3. Catalyst Selection cluster_output 4. Outcome start Define Substrates (e.g., 2-aminoaryl ketone, aniline, dicarbonyl) reaction_type Select Synthesis Route (Friedländer, Combes, etc.) start->reaction_type acid_sensitive Substrates Acid/Base Sensitive? reaction_type->acid_sensitive lewis Mild Lewis Acids (e.g., Sc(OTf)₃, CAN) acid_sensitive->lewis  Yes strong_acid Strong Brønsted Acids (H₂SO₄, PPA) acid_sensitive->strong_acid  No green_chem Green Chemistry Prioritized? nanocat Heterogeneous/Nanocatalysts (e.g., Functionalized Fe₃O₄, Zeolites, g-C₃N₄) green_chem->nanocat  Yes ionic_liquid Ionic Liquids ([bmim]HSO₄) green_chem->ionic_liquid  Consider outcome Optimized Quinoline Synthesis green_chem->outcome  No lewis->green_chem nanocat->outcome strong_acid->green_chem ionic_liquid->outcome

Caption: Decision workflow for selecting a catalyst in quinoline synthesis.

Simplified Catalytic Mechanism: Lewis Acid-Catalyzed Friedländer Synthesis

This diagram illustrates the role of a Lewis Acid (LA) catalyst in activating the carbonyl group, facilitating the key bond-forming steps.

G cluster_activation Step 1: Carbonyl Activation cluster_aldol Step 2: Aldol Condensation cluster_cyclization Step 3: Cyclization & Aromatization r1 2-Aminoaryl Ketone activated_ketone Activated Complex [R-C=O--LA]+ r1->activated_ketone r2 α-Methylene Ketone aldol_adduct Aldol Adduct r2->aldol_adduct cat Lewis Acid (LA) cat->activated_ketone activated_ketone->aldol_adduct dehydration1 α,β-Unsaturated Intermediate aldol_adduct->dehydration1 - H₂O cyclized_intermediate Cyclized Intermediate dehydration1->cyclized_intermediate Intramolecular Michael Addition quinoline Substituted Quinoline cyclized_intermediate->quinoline - H₂O, -LA quinoline->cat Catalyst Regenerated

Caption: Simplified mechanism of Lewis acid-catalyzed Friedländer synthesis.

Selected Experimental Protocols

The following protocols are provided as representative examples for the synthesis of quinoline derivatives using different catalytic systems.

Protocol 1: Friedländer Synthesis of Polysubstituted Quinolines using a Reusable Magnetic Nanocatalyst[11]

This protocol leverages a magnetically separable catalyst for ease of purification and reuse, aligning with green chemistry principles.

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (e.g., Fe₃O₄-IL-HSO₄) (0.02 g)[1][11]

  • Ethanol (5 mL, if not performing solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (0.02 g).[11]

  • If the reaction is not designated as solvent-free, add ethanol (5 mL).[11]

  • Stir the reaction mixture at the optimized temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).[1][11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. If ethanol was used, add 10 mL of ethyl acetate.

  • Place a strong external magnet against the side of the flask to immobilize the catalyst. Decant the supernatant solution.[11]

  • Wash the catalyst with ethanol (2 x 5 mL), decanting the washings each time and combining them with the product solution.

  • Remove the solvent from the combined organic layers under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to obtain the desired quinoline derivative.[11]

  • The recovered magnetic catalyst can be washed with ethanol, dried under vacuum, and reused for subsequent reactions.[11]

Protocol 2: Doebner-von Miller Synthesis using a Heterogeneous Clay Catalyst[18]

This method utilizes a solid acid catalyst, avoiding corrosive liquid acids and simplifying the workup.

Materials:

  • Substituted aniline (10 mmol)

  • α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) (12 mmol)

  • Silver(I)-exchanged Montmorillonite K10 (Ag(I)-Mont K10) catalyst (0.5 g)

Procedure:

  • To the substituted aniline (10 mmol) in a round-bottom flask, add the Ag(I)-Mont K10 catalyst (0.5 g).

  • Slowly add the α,β-unsaturated carbonyl compound (12 mmol) to the mixture with stirring.

  • Heat the reaction mixture under solvent-free conditions with conventional heating (e.g., in an oil bath at 100-120 °C) for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add dichloromethane (20 mL) to dissolve the product.

  • Filter the mixture to remove the solid catalyst. Wash the catalyst with additional dichloromethane (2 x 10 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the substituted quinoline.

Conclusion and Future Outlook

The synthesis of quinolines has transitioned from classical, often harsh, methods to highly sophisticated catalytic processes. Lewis and Brønsted acids remain relevant, but the field is increasingly dominated by heterogeneous catalysts that champion sustainability, such as zeolites, functionalized polymers, and particularly, magnetic nanocatalysts.[1][4][10] These advanced systems offer high efficiency, mild reaction conditions, and facile recovery and reusability, which are critical for both academic research and industrial-scale drug development.

Future research will likely focus on the continued development of novel catalytic systems with even greater activity and selectivity. The application of biocatalysts, such as monoamine oxidase (MAO-N) for the oxidation of tetrahydroquinolines, represents an exciting frontier, promising unparalleled selectivity under physiological conditions.[21] Furthermore, the integration of these catalytic methods into continuous flow reactors may offer enhanced control, safety, and scalability, further solidifying the quinoline core as an accessible and vital scaffold for future scientific discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Handling and disposing of specialized compounds like 6-methoxy-5-nitroquinoline requires a nuanced understanding of its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal, grounded in established chemical safety principles. The procedures outlined here are synthesized from safety data for structurally related quinoline and aromatic nitro compounds to ensure a conservative and protective approach.

Hazard Assessment and Chemical Profile

This compound (CAS No. 6623-91-2) is a substituted quinoline.[1][2] While specific toxicological data is limited, its structure—containing both a quinoline ring and an aromatic nitro group—dictates its hazard profile. Aromatic nitro compounds are known for potential systemic effects, including the formation of methemoglobin, which can impair oxygen transport in the blood. The quinoline moiety itself can cause skin, eye, and respiratory irritation.[3][4][5]

Therefore, this compound must be handled as a hazardous substance with the following anticipated risks:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Irritation: Causes serious skin and eye irritation.[3][4][5]

  • Organ Toxicity: May cause respiratory irritation.[3][4][5] Prolonged or repeated exposure to related compounds may cause organ damage.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[3]

  • Combustion Hazards: Thermal decomposition can release toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]

Property Value
CAS Number 6623-91-2[1][2]
Molecular Formula C₁₀H₈N₂O₃[2]
Molecular Weight 204.18 g/mol [2]
Appearance Solid (based on related compounds)
Essential Personal Protective Equipment (PPE)

Before handling this compound in any capacity—including for disposal—engineering controls and personal protective equipment are mandatory to mitigate exposure risks.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.[3][6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

  • Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing to prevent any possibility of skin exposure.[4]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

Step-by-Step Waste Collection and Segregation Protocol

Proper disposal begins at the point of generation. The primary directive is to never dispose of this compound down the drain or in the regular trash.[8] It must be managed as regulated hazardous waste.

Step 1: Classify and Segregate the Waste Immediately classify all materials contaminated with this compound as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Rinsate from cleaning contaminated glassware.

  • Solutions containing the compound.

Causality: Do not mix this waste stream with others.[9] Specifically, keep it separate from strong acids and strong oxidizing agents, with which it is incompatible.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 2: Select a Compatible Waste Container

  • For Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The original product container is often a suitable choice.[9][10]

  • For Liquids/Solutions: Use a sturdy, leak-proof, sealable container, preferably plastic.[11] Ensure the container material is compatible with the solvent used.

  • Condition: The container must be in good condition, free of leaks or external contamination, and have a tightly sealing cap.[9]

Step 3: Label the Waste Container Correctly As soon as you begin collecting waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[8][12] The label must include:

  • The words "Hazardous Waste".[9][12]

  • The full chemical name: "this compound". Do not use abbreviations.[8]

  • An accurate list of all constituents in the container, including solvents, with their approximate percentages or concentrations.[9]

  • The date when waste was first added to the container (the "accumulation start date").[10]

Step 4: Store the Waste Container Safely

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

  • Closure: Keep the container tightly sealed at all times, except when actively adding waste.[8][9] This prevents the release of vapors and avoids spills.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[8]

Step 5: Arrange for Final Disposal Once the waste container is full (typically 75-80% capacity) or has been stored for the maximum allowable time (often 6-12 months, check with your EHS), submit a request for pickup to your institution's EHS office.[8][10] Only trained professionals should handle the final transport and disposal of the waste.[13]

Emergency Spill Decontamination Protocol

In the event of a small, manageable spill within a laboratory setting, follow this procedure. For large spills, evacuate the area and contact your institution's emergency response team immediately.

Step 1: Control and Alert

  • Alert personnel in the immediate area.

  • Restrict access to the spill area.

  • If any flammable solvents are involved, remove all ignition sources.[14]

Step 2: Don Appropriate PPE

  • At a minimum, don a lab coat, safety goggles, and double-nitrile gloves. If the compound is a powder, a respirator is highly recommended to prevent inhalation.[15]

Step 3: Absorb and Contain

  • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[3]

  • For Liquid Spills: Contain the spill with absorbent pads or dikes, working from the outside in to prevent it from spreading.[14]

Step 4: Clean and Decontaminate

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container for this compound.[3]

  • Decontaminate the spill surface by washing it thoroughly with soap and hot water.[14] For cytotoxic compounds, a strong alkaline cleaning agent may be used.[16]

  • Wipe the area dry with absorbent pads.

Step 5: Package and Dispose of Spill Debris

  • Place all contaminated materials, including absorbent pads, used PPE, and cleaning materials, into a sealed plastic bag.[14]

  • Place the bag inside your solid hazardous waste container.

  • Properly label the container and request a pickup from EHS.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Assessment cluster_collect Phase 2: Collection & Storage cluster_dispose Phase 3: Final Disposition gen Waste Generation (e.g., reaction byproduct, contaminated gloves) assess Hazard Assessment (Classify as Hazardous - Aromatic Nitro Compound) gen->assess spill Accidental Spill Occurs gen->spill Potential Event ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe seg Segregate Waste (Keep separate from acids/oxidizers) ppe->seg container Select & Label Container (Compatible, Sealed, Correctly Tagged) seg->container store Store in Satellite Accumulation Area (Secondary Containment for Liquids) container->store request Request EHS Pickup (When full or time limit reached) store->request dispose Final Disposal by Licensed Contractor (via EHS) request->dispose spill_proc Execute Spill Decontamination Protocol (Control -> Absorb -> Clean -> Package Waste) spill->spill_proc spill_proc->container Add Spill Debris to Waste

Caption: Workflow for the safe disposal of this compound.

References

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